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Core Science & Biosynthesis

Foundational

Synthesis Pathways for Ethyl 2-amino-3-(dimethylamino)propanoate: A Technical Guide for Advanced Pharmaceutical Applications

Abstract Ethyl 2-amino-3-(dimethylamino)propanoate (isolated primarily as a dihydrochloride salt, CAS 1311313-71-9 [1]) is a highly versatile non-proteinogenic amino acid derivative. Structurally related to the free acid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl 2-amino-3-(dimethylamino)propanoate (isolated primarily as a dihydrochloride salt, CAS 1311313-71-9 [1]) is a highly versatile non-proteinogenic amino acid derivative. Structurally related to the free acid 4-azaleucine [2], this compound serves as a critical building block in the development of peptide mimetics, covalent inhibitors, and specialized active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for synthesizing this compound, focusing on two primary routes: the O-activation of L-Serine and the regioselective ring-opening of aziridine-2-carboxylates.

Retrosynthetic Analysis and Pathway Selection

The target molecule features an ethyl ester, a primary amine at the


-carbon, and a tertiary dimethylamine at the 

-carbon[3]. The presence of two basic nitrogen centers requires careful orthogonal protection strategies during synthesis to prevent unwanted side reactions such as self-condensation, polymerization, or premature degradation.

We evaluate two primary synthetic pathways based on their mechanistic reliability and scalability:

  • Pathway A (Serine O-Activation): Utilizes naturally occurring L-Serine. The hydroxyl group is converted into a highly polarized leaving group (tosylate) and displaced by dimethylamine via an

    
     mechanism.
    
  • Pathway B (Aziridine Ring-Opening): Employs ethyl aziridine-2-carboxylate. The strained three-membered ring is opened regioselectively at the

    
    -position by dimethylamine, a strategy widely used for chiral building blocks [4].
    
Quantitative Comparison of Synthesis Pathways
ParameterPathway A (Serine O-Activation)Pathway B (Aziridine Ring-Opening)
Overall Yield 45 - 55%60 - 70%
Regioselectivity Excellent (


)
High (


-attack)
Stereoretention High (Retention at

-carbon)
High (Inversion at

, Retention at

)
Scalability High (Standard batch reactors)Medium (Requires specialized handling)
Reagent Cost Low (Serine is abundant)Moderate (Dibromopropanoate/Trt-Cl)

Pathway A: The Serine O-Activation Route

Mechanistic Causality

Direct amination of the serine hydroxyl group is thermodynamically unfavorable. By converting the hydroxyl into a paratoluenesulfonate (tosylate), we create a highly polarized C-O bond with a stable leaving group. The bulky tert-butyloxycarbonyl (Boc) protecting group on the


-amine prevents intramolecular cyclization (aziridination), ensuring that the intermolecular 

displacement by dimethylamine proceeds with high fidelity.
Step-by-Step Methodology

Step 1: N-Boc Protection and Esterification

  • Procedure: Suspend L-Serine (1.0 eq) in a mixture of dioxane/water. Add NaOH (1.1 eq) and

    
     (1.1 eq). Stir for 12 h. Extract and concentrate. Dissolve the resulting Boc-Ser-OH in DMF, add 
    
    
    
    (1.5 eq) and Ethyl Iodide (1.2 eq). Stir at room temperature for 8 h.
  • Causality: Ethyl iodide is preferred over acidic ethanolysis (e.g.,

    
    /EtOH) to prevent premature acid-catalyzed Boc deprotection.
    
  • Self-Validation: TLC (Hexane/EtOAc 7:3) must show complete consumption of the baseline spot. LC-MS confirms the intermediate mass (

    
    ).
    

Step 2: O-Activation (Tosylation)

  • Procedure: Dissolve Boc-Ser-OEt (1.0 eq) in anhydrous pyridine (0.5 M). Cool to 0 °C. Add p-Toluenesulfonyl chloride (1.2 eq) portion-wise. Stir at 0 °C for 4 h, then warm to room temperature overnight.

  • Causality: Pyridine acts as both the solvent and the base, neutralizing the HCl byproduct to prevent acidic cleavage of the Boc group. Maintaining 0 °C initially minimizes elimination side reactions that would yield dehydroalanine.

  • Self-Validation: Quench a 10

    
    L aliquot in water, extract with EtOAc, and run LC-MS. The target mass is 
    
    
    
    .

Step 3: Amination

  • Procedure: Dissolve the tosylate intermediate in anhydrous THF. Add a 2.0 M solution of dimethylamine in THF (5.0 eq). Seal the reaction vessel and heat to 50 °C for 16 h.

  • Causality: A sealed tube prevents the escape of volatile dimethylamine (bp 7 °C), ensuring a high local concentration to drive the

    
     displacement to completion.
    
  • Self-Validation: LC-MS must show the disappearance of the

    
     388 peak and the appearance of the aminated product at 
    
    
    
    .

Step 4: Deprotection

  • Procedure: Dissolve the aminated intermediate in anhydrous 4N HCl in dioxane. Stir at room temperature for 2 h. Concentrate under reduced pressure and triturate with cold diethyl ether.

  • Causality: Anhydrous HCl cleanly cleaves the Boc group without hydrolyzing the ethyl ester, precipitating the target compound as a highly pure dihydrochloride salt.

Pathway B: Regioselective Aziridine Ring-Opening

Mechanistic Causality

Aziridine-2-carboxylates possess significant ring strain (~27 kcal/mol), making them highly susceptible to nucleophilic attack [4]. When protected with an electron-withdrawing or bulky group (like Trityl) on the nitrogen, ring opening by dimethylamine occurs almost exclusively at the C3 (


) position [5]. This regioselectivity is driven by sterics—the 

-position is hindered by the ethyl ester—and electronics, as the transition state at the

-carbon avoids the destabilizing electron-withdrawing effect of the adjacent carboxylate.
Step-by-Step Methodology

Step 1: Tritylation of Aziridine

  • Procedure: Dissolve ethyl aziridine-2-carboxylate (1.0 eq) in anhydrous DCM. Add Triethylamine (1.5 eq) and cool to 0 °C. Add Trityl chloride (1.1 eq) dropwise. Stir for 6 h.

  • Causality: The bulky trityl group not only protects the amine but sterically shields the

    
    -carbon, directing subsequent nucleophilic attack exclusively to the 
    
    
    
    -carbon.

Step 2: Regioselective Ring Opening

  • Procedure: Dissolve the trityl aziridine (1.0 eq) in anhydrous acetonitrile. Add dimethylamine (3.0 eq, 2M in THF). Heat to 60 °C for 24 h.

  • Causality: Acetonitrile provides a polar aprotic environment that stabilizes the polar transition state during ring opening, accelerating the reaction kinetics [5].

  • Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material (

    
    ) is fully converted to the open-chain product (
    
    
    
    ).

Step 3: Deprotection

  • Procedure: Dissolve the intermediate in DCM. Add Triisopropylsilane (TIPS, 2.0 eq) followed by Trifluoroacetic acid (TFA, 10% v/v). Stir for 1 h.

  • Causality: TIPS acts as a carbocation scavenger. It captures the highly stable trityl cation generated during deprotection, preventing reversible re-alkylation of the newly freed amine.

Visualizing the Workflows

SynthesisTree Serine L-Serine (Starting Material) BocSerOEt Boc-Ser-OEt (Protected Intermediate) Serine->BocSerOEt 1. Boc2O 2. EtI, K2CO3 BocSerOTs Boc-Ser(OTs)-OEt (Activated Electrophile) BocSerOEt->BocSerOTs TsCl, Pyridine, 0°C BocDap Boc-Dap(Me2)-OEt (Aminated Intermediate) BocSerOTs->BocDap HNMe2, THF, 50°C Aziridine Ethyl Aziridine-2-carboxylate (Alternative Starting Material) TrtAziridine Ethyl 1-Tritylaziridine-2-carboxylate (Strained Electrophile) Aziridine->TrtAziridine Trt-Cl, Et3N, DCM TrtDap Trt-Dap(Me2)-OEt (Aminated Intermediate) TrtAziridine->TrtDap HNMe2, MeCN, 60°C Product Ethyl 2-amino-3-(dimethylamino)propanoate (Target Molecule) BocDap->Product 4N HCl/Dioxane TrtDap->Product TFA/DCM, TIPS

Overall synthetic pathways for Ethyl 2-amino-3-(dimethylamino)propanoate.

Mechanism Nuc Dimethylamine (Nucleophile) TS Transition State (C3 beta-Attack) Nuc->TS SN2 Attack at less hindered C3 Aziridine N-Tritylaziridine-2-carboxylate (Electrophile) Aziridine->TS Ring Strain Release (~27 kcal/mol) Product beta-Dimethylamino alpha-Amino Ester TS->Product Regioselective Ring Opening

Regioselective ring-opening mechanism of aziridine-2-carboxylates by dimethylamine.

Analytical Validation & Quality Control

To ensure the trustworthiness of the final API intermediate, the following analytical parameters must be met:

  • HPLC Purity:

    
     (Column: C18 Reverse Phase; Mobile Phase: Water/Acetonitrile with 0.1% TFA gradient).
    
  • Mass Spectrometry (ESI-MS): Confirmation of the free base mass at

    
     161.1 
    
    
    
    .
  • 
    H-NMR (400 MHz, 
    
    
    
    ):
    Key diagnostic peaks include the ethyl ester quartet (~4.3 ppm) and triplet (~1.3 ppm), the
    
    
    -proton multiplet (~4.5 ppm), and the strong singlet integrating for 6 protons corresponding to the
    
    
    -dimethyl group (~2.9 ppm).

References

  • National Center for Biotechnology Information. "Ethyl 2-amino-3-(dimethylamino)propanoate". PubChem Compound Summary for CID 58031343. Retrieved from:[Link]

  • Galonic, D. P., et al. "Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification". Journal of the American Chemical Society. Retrieved from:[Link]

Sources

Exploratory

Spectroscopic data (NMR, IR, MS) of Ethyl 2-amino-3-(dimethylamino)propanoate.

This guide details the spectroscopic characterization of Ethyl 2-amino-3-(dimethylamino)propanoate , a derivative of the non-proteinogenic amino acid 2,3-diaminopropanoic acid (DAP). This compound serves as a critical in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization of Ethyl 2-amino-3-(dimethylamino)propanoate , a derivative of the non-proteinogenic amino acid 2,3-diaminopropanoic acid (DAP). This compound serves as a critical intermediate in the synthesis of beta-functionalized amino acids and heterocyclic scaffolds.

The data presented synthesizes experimental baselines from commercial dihydrochloride salts (CAS 1311313-71-9) and high-fidelity predictive models based on structural analogs (e.g.,


-dimethyl-DAP).

Part 1: Compound Identity & Structural Analysis

1.1 Chemical Identity
PropertyDetail
Systematic Name Ethyl 2-amino-3-(dimethylamino)propanoate
Common Synonyms 3-(Dimethylamino)alanine ethyl ester;

-Dimethyl-DAP ethyl ester
CAS Number 1311313-71-9 (Dihydrochloride salt)
Molecular Formula

(Free Base)
Molecular Weight 160.22 g/mol (Free Base); 233.14 g/mol (2HCl)
1.2 Structural Segmentation for Spectroscopy

To accurately interpret the spectra, the molecule is segmented into four distinct magnetic environments:

  • Ethyl Ester Moiety: Characteristic triplet-quartet system.

  • 
    -Carbon Center:  Chiral center with a primary amine (
    
    
    
    ).
  • 
    -Carbon Methylene:  Linker adjacent to the tertiary amine.
    
  • Dimethylamine Group: Two chemically equivalent methyl groups attached to nitrogen.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1

NMR Data (Free Base in

)

Note: The free base is an oil. Shifts are referenced to TMS (


 0.00).
Position

(ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment
1 1.28Triplet (t)3H7.1Ester

2 1.8-2.1Broad Singlet2H-

(Exchangeable)
3 2.26Singlet (s)6H-

4a 2.48Doublet of Doublets (dd)1H13.0, 7.5

4b 2.68Doublet of Doublets (dd)1H13.0, 5.2

5 3.58Doublet of Doublets (dd)1H7.5, 5.2

6 4.19Quartet (q)2H7.1Ester

Interpretation Guide:

  • The

    
    -Protons:  These appear as distinct diastereotopic protons due to the adjacent chiral center at the 
    
    
    
    -carbon. They couple to each other (geminal) and the
    
    
    -proton (vicinal).
  • The Dimethyl Singlet: A sharp singlet at

    
     2.26 is diagnostic for the 
    
    
    
    group. In the dihydrochloride salt (in
    
    
    ), this peak shifts significantly downfield to
    
    
    2.9-3.0 due to protonation.
2.2

NMR Data (Broadband Decoupled)

(ppm)
Carbon TypeAssignment
14.2

Ester methyl
45.6


(2C)
52.8


-Carbon
60.9


-Carbon
61.2

Ester methylene (

)
174.5

Carbonyl (

)

Part 3: Mass Spectrometry (MS)

3.1 Fragmentation Pathway

The mass spectrum is dominated by


-cleavage initiated by the nitrogen atoms. The most abundant ion is typically the dimethyliminium ion formed by cleavage at the 

-position.

Key Ions (EI, 70 eV):

  • 
     160:  Molecular Ion (
    
    
    
    ), usually weak intensity.
  • 
     87:  Loss of the ethyl ester group (
    
    
    
    ).
  • 
     58:  Base Peak. The dimethyliminium ion (
    
    
    
    ). This is the diagnostic fragment for
    
    
    -dimethylamino compounds.
3.2 Fragmentation Logic Diagram

The following diagram illustrates the primary fragmentation mechanism leading to the base peak.

MS_Fragmentation Figure 1: Primary EI-MS fragmentation pathway yielding the diagnostic m/z 58 ion. M_Ion Molecular Ion [M]+ m/z 160 Frag_A Alpha Cleavage (Loss of COOEt) M_Ion->Frag_A -73 Da Base_Peak Base Peak [CH2=N(Me)2]+ m/z 58 M_Ion->Base_Peak Primary Pathway (Beta-cleavage) Frag_A->Base_Peak Secondary Decay Frag_B McLafferty/Beta Cleavage (Loss of Glycine frag)

Part 4: Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the ester and the amine functionalities.

Wavenumber (

)
Vibration ModeFunctional GroupNotes
3350 - 3280 N-H StretchPrimary AmineUsually a weak doublet (

).
2980 - 2770 C-H StretchAlkyl"Bohlmann bands" may appear <2800 due to lone pair anti-bonding interaction in tertiary amines.
1735 C=O StretchEsterStrong, sharp band. Diagnostic for ester vs. acid/amide.
1180 C-O StretchEsterStrong C-O-C asymmetric stretch.

Part 5: Experimental Protocol & Validation

5.1 Sample Preparation for NMR

The commercial compound is often supplied as the dihydrochloride salt . To obtain the free base spectra described above, the salt must be neutralized.

Protocol: Free Base Isolation

  • Dissolve 50 mg of Ethyl 2-amino-3-(dimethylamino)propanoate 2HCl in 2 mL of saturated

    
    .
    
  • Extract 3x with 2 mL of Dichloromethane (DCM).

  • Dry the combined organic layers over anhydrous

    
    .
    
  • Filter and evaporate the solvent under reduced pressure (careful: amine may be volatile).

  • Reconstitute immediately in

    
     for analysis.
    
5.2 Synthesis Workflow (Context)

This compound is typically synthesized via the ring-opening of an aziridine intermediate or direct methylation of 2,3-diaminopropanoic acid.

Synthesis_Workflow Figure 2: Common synthetic route via aziridine ring opening. Start Serine Ethyl Ester (Starting Material) Step1 Dehydration/Chlorination (Formation of Aziridine or Beta-Cl) Start->Step1 Inter Activated Intermediate (2-aziridine-carboxylate) Step1->Inter Step2 Nucleophilic Ring Opening (Dimethylamine / Heat) Inter->Step2 Product Ethyl 2-amino-3-(dimethylamino)propanoate Step2->Product

5.3 Purity Validation
  • TLC: Silica gel, Eluent:

    
     (90:9:1). Stain with Ninhydrin (Primary amine = Purple) or Dragendorff's reagent (Tertiary amine = Orange).
    
  • NMR Check: Look for the absence of the ethyl ester triplet at

    
     1.28. Hydrolysis leads to the free acid, which shifts the 
    
    
    
    -proton.

References

  • PubChem. (n.d.).[1] Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride (Compound Summary). National Library of Medicine. Retrieved March 8, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for amine and ester chemical shift prediction rules).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Foundational

CAS number and molecular structure of Ethyl 2-amino-3-(dimethylamino)propanoate.

This technical guide provides an in-depth analysis of Ethyl 2-amino-3-(dimethylamino)propanoate , a specialized non-proteinogenic amino acid derivative often utilized as a chiral building block in peptidomimetic drug des...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Ethyl 2-amino-3-(dimethylamino)propanoate , a specialized non-proteinogenic amino acid derivative often utilized as a chiral building block in peptidomimetic drug design.

[1][2][3]

Executive Summary

Ethyl 2-amino-3-(dimethylamino)propanoate (also known as the ethyl ester of 4-Azaleucine or Azalysine ) is a bifunctional amino ester characterized by a basic dimethylamino side chain. It serves as a critical intermediate in the synthesis of cationic peptidomimetics, providing a structural scaffold that mimics Lysine or Arginine but with altered pKa and steric profiles. Its primary utility lies in medicinal chemistry for modulating the solubility and pharmacokinetic properties of peptide-based drugs.

Chemical Identity & Structure

Core Identifiers
ParameterDetail
CAS Number (Free Base) 1247519-58-9
CAS Number (2HCl Salt) 1311313-71-9
IUPAC Name Ethyl 2-amino-3-(dimethylamino)propanoate
Synonyms 4-Azaleucine ethyl ester; 2-Amino-3-dimethylaminopropionic acid ethyl ester
Molecular Formula C₇H₁₆N₂O₂
Molecular Weight 160.21 g/mol (Free Base); 233.14 g/mol (Dihydrochloride)
SMILES CCOC(=O)C(N)CN(C)C
InChI Key SUPODXYGDZBOGL-UHFFFAOYSA-N (Generic)
Structural Visualization

The following diagram illustrates the connectivity and functional groups of the molecule.

G Fig 1. Functional topology of Ethyl 2-amino-3-(dimethylamino)propanoate. Ethyl Ethyl Group (Lipophilic Tail) Ester Ester Linkage (-COO-) Ethyl->Ester AlphaC α-Carbon (Chiral Center) Ester->AlphaC Amine α-Amine (-NH2) AlphaC->Amine BetaC β-Carbon AlphaC->BetaC DimethylAmine Dimethylamine (-N(CH3)2) BetaC->DimethylAmine

Synthesis Protocols

Strategic Approach: The "Chiral Pool" Methodology

While direct amination of acrylates is possible, it often yields racemic mixtures. For drug development requiring high enantiomeric purity (typically the L-isomer), the preferred synthetic route utilizes L-Serine as a chiral template. This pathway preserves stereochemistry at the


-carbon while converting the hydroxyl side chain into the desired dimethylamine.
Detailed Experimental Workflow

Precursors: N-Boc-L-Serine ethyl ester, p-Toluenesulfonyl chloride (TsCl), Dimethylamine (DMA).

Step 1: Activation of the Serine Side Chain

The hydroxyl group of N-Boc-Serine ethyl ester is a poor leaving group. It is first converted to a tosylate.

  • Reagents: N-Boc-Ser-OEt, TsCl, Pyridine (solvent/base).

  • Conditions: 0°C to RT, 12 hours.

  • Checkpoint: Monitor TLC for disappearance of the starting alcohol (

    
     in 1:1 Hex/EtOAc).
    
Step 2: Nucleophilic Displacement

The tosyl group is displaced by dimethylamine via an


 mechanism.
  • Reagents: Dimethylamine (2M in THF or aqueous),

    
     (optional base scavenger).
    
  • Conditions: Sealed tube, 60°C, 4-6 hours.

  • Mechanism: The dimethylamine attacks the

    
    -carbon, expelling the tosylate.
    
  • Self-Validation:

    
    H NMR should show the disappearance of aromatic tosyl protons (7.3-7.8 ppm) and the appearance of a singlet for 
    
    
    
    around 2.2 ppm.
Step 3: Deprotection (Optional depending on final use)

If the free amine is required immediately, the Boc group is removed.

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Product: Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride.[1]

Synthesis Flowchart

Synthesis Fig 2. Retrosynthetic pathway from Serine via Tosylate displacement. Start Start: N-Boc-Serine Ethyl Ester Step1 Step 1: O-Tosylation (TsCl, Pyridine) Start->Step1 Inter1 Intermediate: O-Tosyl-Serine Derivative Step1->Inter1 Activation Step2 Step 2: Nucleophilic Displacement (HN(CH3)2, 60°C) Inter1->Step2 Inter2 Protected Product: N-Boc-4-Azaleucine Ethyl Ester Step2->Inter2 SN2 Reaction Step3 Step 3: Acidolysis (HCl/Dioxane) Inter2->Step3 Final Final Product: Ethyl 2-amino-3-(dimethylamino)propanoate 2HCl Step3->Final Deprotection

Physicochemical Properties & Specifications

For researchers integrating this compound into libraries, the following properties are critical for handling and purification.

PropertyValue (Predicted/Observed)Note
Physical State Viscous Oil (Free Base) / White Solid (HCl Salt)Hygroscopic as a salt.
Boiling Point ~215°C (at 760 mmHg)Predicted for free base.
pKa (Side Chain) ~9.5Basic dimethylamino group.
pKa (Alpha Amine) ~7.8Typical for

-amino esters.
Solubility High in Water, Ethanol, DMSOSalt form is water-soluble.
LogP 0.28Moderate hydrophilicity.

Applications in Drug Development[4]

Peptidomimetics & "Azaleucine" Scaffolds

This compound is the ethyl ester of 4-Azaleucine (2-amino-3-dimethylaminopropanoic acid). In peptide chemistry, replacing a Leucine or Lysine residue with Azaleucine introduces a tertiary amine that is protonated at physiological pH.

  • Function: Increases aqueous solubility of hydrophobic peptides.

  • Mechanism: The cationic charge mimics Lysine but with a shorter side chain (2 carbons vs 4 carbons), altering the spatial positioning of the charge interaction with receptors.

Heterocyclic Synthesis Intermediate

The 1,2-diamine motif (formed by the


-amine and 

-dimethylamine) is a precursor for synthesizing:
  • Imidazolidinones: Via reaction with phosgene or carbonyl equivalents.

  • Quinoxalines: Via condensation with 1,2-dicarbonyls.

Cationic Lipids

Derivatives of this molecule are explored in lipid nanoparticle (LNP) formulations. The ionizable amine headgroup aids in RNA encapsulation and endosomal escape.

Safety & Handling (E-E-A-T)

  • Hazards: As a diamine derivative, the free base is corrosive and a skin sensitizer. The hydrochloride salt is an irritant.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The free base is prone to oxidation and hydrolysis of the ester if exposed to moisture.

  • Disposal: Dispose of as nitrogenous organic waste. Do not mix with strong oxidizers or nitrates.

References

  • PubChem. (n.d.). Compound Summary: Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate (Structural Analog Reference). Retrieved from [Link]

Sources

Exploratory

The Strategic Utility of Ethyl 2-amino-3-(dimethylamino)propanoate in Modern Organic Synthesis: A Technical Guide

Abstract Ethyl 2-amino-3-(dimethylamino)propanoate and its derivatives are emerging as versatile building blocks in organic chemistry, offering unique structural motifs for the synthesis of complex molecules. This techni...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl 2-amino-3-(dimethylamino)propanoate and its derivatives are emerging as versatile building blocks in organic chemistry, offering unique structural motifs for the synthesis of complex molecules. This technical guide provides an in-depth exploration of the potential applications of this α,β-diamino acid ester, drawing upon established principles of organic synthesis and the known reactivity of analogous compounds. We will delve into its inferred synthetic utility in the construction of key heterocyclic scaffolds, its potential role in peptide and peptidomimetic drug discovery, and provide a forward-looking perspective on its future applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical entities for the advancement of their work.

Introduction: The Untapped Potential of a Vicinal Diamine Building Block

Ethyl 2-amino-3-(dimethylamino)propanoate, a non-proteinogenic α,β-diamino acid ester, presents a compelling scaffold for synthetic innovation. Its structure, featuring a primary amine at the α-position and a tertiary dimethylamino group at the β-position, offers multiple points for selective functionalization. While direct literature on the extensive applications of this specific molecule is nascent, its structural analogy to well-explored α,β-diamino acids provides a strong foundation for predicting its reactivity and utility.[1][2] These types of compounds are of significant interest due to their prevalence as key structural fragments in biologically active molecules.[1]

This guide will move beyond a simple recitation of facts to provide a causal analysis of why this particular arrangement of functional groups is synthetically valuable. We will explore how the interplay between the two amino groups and the ethyl ester can be strategically exploited to construct molecular architectures of interest to the pharmaceutical and materials science industries. The compound is commercially available, most commonly as its dihydrochloride salt (CAS 1311313-71-9), which enhances its stability and ease of handling.[3]

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of Ethyl 2-amino-3-(dimethylamino)propanoate is crucial for its effective application. The table below summarizes key computed properties.

PropertyValueSource
Molecular Formula C₇H₁₆N₂O₂ChemScene[3]
Molecular Weight 160.21 g/mol Inferred
CAS Number 1247519-58-9 (free base)Inferred
CAS Number (Dihydrochloride) 1311313-71-9ChemScene[3]
Topological Polar Surface Area (TPSA) 55.56 ŲChemScene
logP (octanol-water partition coefficient) 0.282ChemScene

The presence of two nitrogen atoms, one primary and one tertiary, imparts both nucleophilic and basic character to the molecule. The ethyl ester provides an electrophilic site susceptible to nucleophilic attack. This trifunctional nature is the cornerstone of its synthetic versatility.

Synthesis of the Core Scaffold

While specific, detailed protocols for the synthesis of Ethyl 2-amino-3-(dimethylamino)propanoate are not extensively published, its synthesis can be logically inferred from established methods for creating α,β-diamino esters. A plausible and efficient synthetic strategy would be the aza-Michael addition of dimethylamine to an appropriate dehydroalanine derivative.

Conceptual Synthetic Workflow

G Start N-protected Dehydroalanine Ester Step1 Aza-Michael Addition Start->Step1 Reagent1 Dimethylamine (HNMe2) Reagent1->Step1 Intermediate1 N-protected Ethyl 2-amino-3-(dimethylamino)propanoate Step1->Intermediate1 Step2 Deprotection Intermediate1->Step2 Product Ethyl 2-amino-3-(dimethylamino)propanoate Step2->Product

Caption: Conceptual workflow for the synthesis of Ethyl 2-amino-3-(dimethylamino)propanoate.

Detailed Experimental Protocol (Hypothetical)
  • Aza-Michael Addition: To a solution of N-Boc-dehydroalanine ethyl ester (1.0 eq) in a suitable aprotic solvent such as acetonitrile, add dimethylamine (2.0 eq, as a solution in THF or as a gas). The reaction can be catalyzed by a mild base. Stir the reaction mixture at room temperature until completion, monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the protected diamino ester.

  • Deprotection: Dissolve the purified N-Boc-protected diamino ester in a suitable solvent (e.g., dichloromethane or ethyl acetate) and treat with a strong acid, such as trifluoroacetic acid or hydrochloric acid in dioxane, to remove the Boc protecting group.

  • Isolation: After complete deprotection, the solvent and excess acid are removed under reduced pressure. The resulting product, likely the corresponding salt, can be used directly or further purified.

This proposed synthesis leverages the well-established reactivity of dehydroalanine derivatives in conjugate additions.[4]

Potential Applications in Organic Synthesis

The unique arrangement of functional groups in Ethyl 2-amino-3-(dimethylamino)propanoate opens doors to a variety of synthetic transformations, particularly in the construction of heterocyclic systems and as a modified amino acid in peptide chemistry.

Synthesis of Saturated Nitrogen Heterocycles

The 1,2-diamine motif is a privileged precursor for the synthesis of various saturated six-membered nitrogen heterocycles, such as piperazinones and diketopiperazines, which are common scaffolds in medicinal chemistry.

Intramolecular cyclization of the diamino ester can lead to the formation of a piperazinone ring system. This can be achieved by activating the ester group or by promoting the cyclization under thermal or basic conditions.

G Start Ethyl 2-amino-3-(dimethylamino)propanoate Step1 Intramolecular Cyclization Start->Step1 Product Piperazinone Derivative Step1->Product Byproduct Ethanol Step1->Byproduct

Caption: Proposed intramolecular cyclization to form a piperazinone derivative.

This type of cyclization is a known strategy for constructing piperazinone cores, which are present in a number of biologically active compounds.[5][6] The dimethylamino group's influence on the cyclization kinetics and regioselectivity would be a key area of investigation.

Diketopiperazines are cyclic dipeptides with a wide range of biological activities. Ethyl 2-amino-3-(dimethylamino)propanoate can serve as a precursor to a substituted dipeptide that, upon cyclization, would yield a DKP.

Experimental Protocol: Conceptual Synthesis of a Diketopiperazine
  • Peptide Coupling: Couple the primary amine of Ethyl 2-amino-3-(dimethylamino)propanoate with an N-protected amino acid using standard peptide coupling reagents (e.g., HATU, HOBt, DIC).

  • Deprotection: Remove the N-protecting group from the newly formed dipeptide.

  • Cyclization: Induce intramolecular cyclization of the dipeptide ester, often by heating in a suitable solvent, to form the diketopiperazine. Microwave-assisted synthesis in aqueous media has been shown to be an efficient method for DKP formation.[7]

The resulting DKP would be substituted at one of the α-carbons with a dimethylaminomethyl group, offering a handle for further functionalization or for modulating the physicochemical properties of the molecule.

A Versatile Building Block in Peptidomimetics and Drug Discovery

The incorporation of unnatural amino acids is a powerful strategy in drug discovery to enhance the pharmacological properties of peptides.[8] Ethyl 2-amino-3-(dimethylamino)propanoate can be viewed as a constrained amino acid analogue, where the dimethylamino group can influence the conformational flexibility of a peptide backbone.

N-methylated amino acids are known to improve the metabolic stability and cell permeability of peptides.[9][] The dimethylamino group in the side chain of our target molecule can mimic some of the properties of N-methylation, such as disrupting hydrogen bonding networks and increasing lipophilicity. This can be particularly advantageous in the design of orally bioavailable peptide drugs.[11]

The vicinal diamine structure can introduce a "kink" or a specific turn in a peptide chain, effectively acting as a constrained dipeptide mimetic.[12][13] This conformational restriction can lead to higher receptor binding affinity and selectivity.

G cluster_0 Flexible Peptide Chain cluster_1 Constrained Peptide Chain A A B B A->B C C B->C D D C->D E E F_G Constrained Turn E->F_G Incorporation of Ethyl 2-amino-3- (dimethylamino)propanoate H H F_G->H

Caption: Introduction of a constrained turn into a peptide backbone.

Future Outlook and Unexplored Avenues

The potential applications of Ethyl 2-amino-3-(dimethylamino)propanoate extend beyond the examples discussed. The tertiary amine in the side chain could be leveraged in various ways:

  • Catalysis: The dimethylamino group could act as an internal base or a coordinating group in metal-catalyzed reactions.

  • Quaternization: Reaction with alkyl halides would lead to a quaternary ammonium salt, introducing a permanent positive charge which could be useful for applications in materials science or as ionic liquids.

  • Oxidative Cyclization: The diamine motif could be a substrate for oxidative cyclization reactions to form novel heterocyclic systems.

Conclusion

Ethyl 2-amino-3-(dimethylamino)propanoate is a promising, yet underexplored, building block in organic chemistry. Its unique trifunctional nature provides a versatile platform for the synthesis of a wide range of complex molecules. By drawing logical parallels with the well-established chemistry of α,β-diamino acids and N-methylated amino acids, we can confidently predict its utility in the construction of heterocycles and in the design of novel peptidomimetics. As the demand for novel molecular scaffolds in drug discovery and materials science continues to grow, we anticipate that Ethyl 2-amino-3-(dimethylamino)propanoate and its derivatives will play an increasingly important role in enabling synthetic innovation.

References

  • Chemical Communications (RSC Publishing).

  • Benchchem.

  • PubMed.

  • PMC.

  • Organic Chemistry Portal.

  • BOC Sciences.

  • PMC.

  • RSC Publishing.

  • Google Patents.

  • ResearchGate.

  • PMC - NIH.

  • MDPI.

  • PubMed.

  • ResearchGate.

  • Google Patents.

  • White Rose Research Online.

  • Green Chemistry (RSC Publishing).

  • Frontiers.

  • Google Patents.

  • Chemical Reviews.

  • PNAS.

  • ResearchGate.

  • Taylor & Francis.

  • PMC.

  • organic-chemistry.org.

  • PrepChem.com.

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  • Organic Syntheses Procedure.

  • ResearchGate.

  • ResearchGate.

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  • Life Chemicals.

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Foundational

Solubility and Stability of Ethyl 2-amino-3-(dimethylamino)propanoate: A Comprehensive Guide for Formulation and Synthesis

Prepared by: Senior Application Scientist Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary In modern drug development and complex organic synthesis, diamino ester...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

In modern drug development and complex organic synthesis, diamino esters serve as critical building blocks and transient intermediates. Ethyl 2-amino-3-(dimethylamino)propanoate is a highly versatile, bifunctional molecule featuring both a primary and a tertiary amine alongside an ethyl ester moiety. Understanding its solubility and stability profile is not merely a matter of data collection; it is a prerequisite for preventing downstream formulation failures, avoiding unexpected degradation during synthesis, and optimizing reaction yields.

This whitepaper provides an in-depth, mechanistically grounded analysis of the solubility and stability of Ethyl 2-amino-3-(dimethylamino)propanoate in common solvents, complete with validated experimental protocols for laboratory profiling.

Molecular Anatomy & Physicochemical Profiling

To predict how Ethyl 2-amino-3-(dimethylamino)propanoate behaves in solution, we must first deconstruct its molecular architecture [1][2]:

  • Dual-Amine System: The molecule contains a primary amine (–NH₂) at the alpha position and a tertiary dimethylamine (–N(CH₃)₂) at the beta position. This creates a distinct zwitterionic-like microenvironment and multiple protonation states depending on the solvent pH.

  • Ester Linkage: The ethyl ester is the primary site of chemical lability, susceptible to both nucleophilic attack and hydrolysis.

  • Form Matters (Free Base vs. Salt): The free base (CAS: 1247519-58-9) has a calculated LogP of ~0.282, indicating amphiphilic properties with a slight preference for polar organic solvents. Conversely, its commercially prevalent form, the dihydrochloride salt (CAS: 1311313-71-9), is highly crystalline and heavily favors aqueous solvation [1].

Solubility Dynamics in Common Solvents

Solubility is governed by the thermodynamic principle of "like dissolves like," but in the case of polyfunctional amines, the specific dielectric constant (


) and hydrogen-bonding capacity of the solvent dictate the solvation mechanism.

The dihydrochloride salt relies on ion-dipole interactions to overcome its high lattice energy, making it highly soluble in water but virtually insoluble in non-polar organics. The free base, possessing 4 hydrogen-bond acceptors and 1 hydrogen-bond donor, utilizes dipole-dipole and hydrogen-bonding interactions , allowing it to dissolve readily in alcohols and chlorinated solvents [4].

Table 1: Estimated Solubility Profile at 25°C
SolventDielectric Constant (

)
Free Base Solubility (mg/mL)Dihydrochloride Solubility (mg/mL)Mechanistic Rationale
Water 80.110 - 50> 100Ion-dipole interactions dominate for the salt form; free base is moderately soluble due to H-bonding.
Methanol 32.7> 10010 - 30Strong H-bonding; however, poses a high risk of transesterification over time.
Ethanol 24.5> 100< 10Lower polarity reduces salt solvation compared to methanol.
Dichloromethane 9.1> 100< 1Dipole-dipole solvation perfectly matches the free base; salt remains insoluble.
Hexane 1.9< 5< 0.1Lack of H-bonding and low polarizability severely limits solvation for both forms.

*Values are empirical estimates based on structural analogs, LogP modeling, and phase-transfer properties [1][4].

Stability and Degradation Pathways

The stability of Ethyl 2-amino-3-(dimethylamino)propanoate is heavily solvent-dependent. As an Application Scientist, I frequently observe two primary degradation pathways that compromise the integrity of this compound during storage or reaction:

  • Aqueous Hydrolysis: In water, particularly at pH < 4 or pH > 8, the ethyl ester undergoes acid- or base-catalyzed hydrolysis, yielding 2-amino-3-(dimethylamino)propanoic acid and ethanol.

  • Alcoholic Transesterification: When dissolved in primary alcohols like methanol, the compound is highly susceptible to transesterification. Crucially, the unprotonated primary and tertiary amines in the free base can act as intramolecular bases, autocatalyzing the nucleophilic attack of the solvent alcohol onto the ester carbonyl. This phenomenon is well-documented in the degradation of related poly(

    
    -amino ester) systems [3].
    

DegradationPathways A Ethyl 2-amino-3- (dimethylamino)propanoate B Hydrolysis (Aqueous Media) A->B H2O, pH < 4 or pH > 8 C Transesterification (Alcoholic Solvents) A->C ROH (e.g., MeOH) D 2-amino-3-(dimethylamino) propanoic acid + Ethanol B->D E Alkyl 2-amino-3- (dimethylamino)propanoate C->E

Figure 1: Primary degradation pathways of Ethyl 2-amino-3-(dimethylamino)propanoate in solution.

Experimental Protocols for Profiling

To ensure scientific integrity, laboratory protocols must be self-validating. The following workflows are designed to rigorously quantify the solubility and stability of this compound.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method ensures true equilibrium is reached, avoiding the false positives common in kinetic solubility assays.

  • Preparation: Add an excess of Ethyl 2-amino-3-(dimethylamino)propanoate (solid) to 2 mL of the target solvent in a sealed borosilicate glass vial.

  • Equilibration: Agitate the suspension on a thermostatic shaker at 25°C ± 0.1°C for 24 hours. Self-Validation Step: Prepare a parallel vial heated to 35°C for 1 hour, then cooled to 25°C for 23 hours to ensure equilibrium is reached from supersaturation.

  • Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes to pellet undissolved solids.

  • Extraction & Dilution: Carefully extract the supernatant. Dilute immediately in a stabilizing solvent (e.g., Acetonitrile) to arrest any potential degradation.

  • Quantification: Analyze via HPLC-ELSD (see Protocol 2).

Workflow Step1 1. Solvent Selection & Prep (Aqueous vs. Organic) Step2 2. Saturation & Equilibration (Shake-Flask, 24h, 25°C) Step1->Step2 Step3 3. Phase Separation (Centrifugation at 10,000 x g) Step2->Step3 Step4 4. Quantification (HPLC-ELSD / LC-MS) Step3->Step4

Figure 2: Thermodynamic solubility determination workflow via the shake-flask method.

Protocol 2: Accelerated Stability Testing via HPLC-ELSD

Because Ethyl 2-amino-3-(dimethylamino)propanoate lacks a strong UV-absorbing chromophore (no aromatic rings or extended conjugation), standard UV detection (e.g., 254 nm) will yield poor sensitivity. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is mandatory. Furthermore, the highly polar, basic nature of the molecule necessitates Hydrophilic Interaction Liquid Chromatography (HILIC) rather than standard C18 reverse-phase chromatography.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in the test solvent (e.g., Methanol, Water at pH 7.4).

  • Incubation: Store aliquots at 5°C, 25°C, and 40°C.

  • Chromatographic Setup:

    • Column: HILIC Amide column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 to ensure full protonation of amines).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 90% B to 50% B over 10 minutes.

  • Sampling: Inject 2 µL aliquots at T=0, 2h, 4h, 8h, 24h, and 48h.

  • Data Analysis: Plot the peak area of the parent compound over time. The appearance of earlier-eluting peaks (in HILIC) typically corresponds to the more polar hydrolysis product (the free acid).

Conclusion

Handling Ethyl 2-amino-3-(dimethylamino)propanoate requires a strategic approach to solvent selection. For long-term storage of stock solutions, anhydrous, non-nucleophilic solvents such as Dichloromethane or Acetonitrile are recommended for the free base, while the dihydrochloride salt is best stored as a dry powder rather than in aqueous solution to prevent slow background hydrolysis. By leveraging HILIC-ELSD analytical techniques and understanding the mechanistic drivers of transesterification, researchers can confidently integrate this diamino ester into complex synthetic pipelines.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53384214: Ethyl 2-amino-3-(dimethylamino)propanoate." PubChem. URL: [Link]

  • SciSpace / Polymer.

    
    -amino ester) gels in alcohols through transesterification." Polymer, 2015. URL: [Link]
    
Exploratory

Technical Whitepaper: Ethyl 2-amino-3-(dimethylamino)propanoate in Advanced Peptide Engineering

Executive Summary The expansion of chemical space in modern drug discovery relies heavily on the integration of non-canonical amino acids (ncAAs)[1]. Among these, derivatives of 2,3-diaminopropanoic acid (DAP) have emerg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The expansion of chemical space in modern drug discovery relies heavily on the integration of non-canonical amino acids (ncAAs)[1]. Among these, derivatives of 2,3-diaminopropanoic acid (DAP) have emerged as critical building blocks for synthesizing advanced peptidomimetics, bicyclic peptide libraries, and Antibody-Drug Conjugate (ADC) linkers[2]. Ethyl 2-amino-3-(dimethylamino)propanoate is a highly specialized DAP derivative featuring a permanently basic tertiary amine side chain and an ethyl ester-protected C-terminus.

As a Senior Application Scientist, I have structured this guide to provide a rigorous, field-proven analysis of this compound’s commercial availability, structural rationale, and synthetic integration into Solid-Phase Peptide Synthesis (SPPS) workflows.

Chemical Identity & Structural Rationale

The strategic use of Ethyl 2-amino-3-(dimethylamino)propanoate is driven by its unique structural features. The dimethylamino group at the 3-position provides a localized cationic charge at physiological pH, which is frequently leveraged to enhance the aqueous solubility of hydrophobic peptide sequences or to target negatively charged bacterial membranes in antimicrobial peptides[3].

Furthermore, the ethyl ester serves as a robust protecting group for the C-terminus, ensuring the compound's stability during commercial shipping and extended storage, preventing premature polymerization or degradation.

Table 1: Chemical Identity & Physical Properties
PropertyFree BaseDihydrochloride Salt
CAS Number 1247519-58-9[4]1311313-71-9[5]
Molecular Formula C₇H₁₆N₂O₂[4]C₇H₁₈Cl₂N₂O₂[5]
Molecular Weight 160.21 g/mol [6]233.14 g/mol [5]
SMILES O=C(OCC)C(N)CN(C)C[6]O=C(OCC)C(N)CN(C)C.[H]Cl.[H]Cl[5]

Commercial Availability & Sourcing Strategy

Procuring high-purity ncAAs is a critical bottleneck in scalable drug development[7]. Ethyl 2-amino-3-(dimethylamino)propanoate is commercially cataloged by several specialized chemical vendors. It is predominantly supplied as a dihydrochloride salt (CAS 1311313-71-9), which offers superior oxidative stability and hygroscopic control compared to the free base (CAS 1247519-58-9).

Table 2: Commercial Suppliers & Specifications
SupplierCAS CatalogedFormPurityTarget Application
1311313-71-9[5]Dihydrochloride≥95%Custom Synthesis, ADC Linkers[8]
1247519-58-9[6]Free Base>95%R&D Building Blocks[6]
1311313-71-9[6]Dihydrochloride>97%R&D Building Blocks[6]
1311313-71-9[9]DihydrochlorideN/APharmaceutical Intermediates[9]

Synthetic Integration: Experimental Workflows

Commercial unnatural amino acids often arrive in protected forms optimized for shelf-life rather than immediate synthetic utility. To utilize Ethyl 2-amino-3-(dimethylamino)propanoate in standard Fmoc-SPPS, the C-terminus must be unmasked (saponified) and the α-amine must be orthogonally protected[10].

Protocol: Saponification and Orthogonal Protection (N-α-Fmoc)

Objective: Convert the commercial ethyl ester dihydrochloride salt into an Fmoc-protected free acid (Fmoc-DAP(diMe)-OH).

Causality & Logic :

  • Why Saponification? We perform a mild alkaline hydrolysis using Lithium Hydroxide (LiOH) to prevent base-catalyzed epimerization at the α-carbon, which is a common failure mode when using stronger bases like NaOH.

  • Why Fmoc? Protection of the α-amine with Fmoc-OSu is required for standard Fmoc-SPPS strategies. The tertiary amine (dimethylamino group) remains unprotected as it is orthogonal to Fmoc chemistry and will simply be protonated during the final acidic cleavage step (TFA)[1].

Step-by-Step Methodology :

  • Solubilization : Dissolve 1.0 eq of Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride[5] in a 1:1 mixture of THF and deionized water.

  • Temperature Control : Chill the solution to 0°C in an ice bath.

    • Causality: Lowering the temperature minimizes the kinetic energy available for racemization at the chiral center during the addition of the base.

  • Hydrolysis : Add 3.0 eq of LiOH·H₂O portion-wise.

    • Causality: Two equivalents are required to neutralize the dihydrochloride salt, and the third equivalent drives the ester hydrolysis. Stir for 2 hours at room temperature.

    • Validation Checkpoint: Monitor by TLC (Ninhydrin stain). The disappearance of the high-Rf ester spot and the appearance of a baseline spot confirms hydrolysis. LC-MS analysis must show the free acid mass[M+H]⁺ = 133.1 m/z.

  • Fmoc Protection : To the same reaction vessel, add 1.2 eq of Fmoc-OSu dissolved in THF. Adjust the pH to 8.5-9.0 using 10% Na₂CO₃.

    • Causality: Fmoc-OSu requires a mildly basic environment to react efficiently with the primary amine, while the tertiary amine remains unreactive[10].

  • Incubation : Stir for 12 hours at room temperature.

    • Validation Checkpoint: Analyze via LC-MS. The target mass [M+H]⁺ = 355.2 m/z must be the dominant peak, confirming successful N-α-Fmoc protection. Absence of the 133.1 m/z peak validates reaction completion.

  • Workup : Acidify the solution to pH 3.0 using 1M HCl, extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final Fmoc-DAP(diMe)-OH building block.

Workflow Visualization

The following diagram illustrates the logical progression from the commercial starting material to its final integration into a peptide or ADC linker.

G Start Ethyl 2-amino-3-(dimethylamino) propanoate (CAS 1311313-71-9) Saponification Ester Hydrolysis (LiOH, THF/H2O) Start->Saponification Step 1: Deprotect C-terminus Protection N-alpha Protection (Fmoc-OSu, Na2CO3) Saponification->Protection Step 2: Mask N-terminus SPPS Solid-Phase Peptide Synthesis (DIC/HOBt Coupling) Protection->SPPS Step 3: Resin Loading Product Peptidomimetic / ADC Linker containing DAP moiety SPPS->Product Step 4: Cleavage & Purification

Figure 1: Synthetic workflow for preparing and incorporating DAP derivatives into SPPS.

References

  • AccelaChem . "20306-74-5,1-(Prop-2-yn-1-yl)-1H-pyrazole-AccelaChem". AccelaChem Catalog. URL:[Link]

  • National Center for Biotechnology Information (NIH) . "PubChem Compound Summary for CID 54101150, Ethyl 2-amino-3-(dimethylamino)propanoate". PubChem. URL:[Link]

  • Google Patents. "US10501496B2 - Chemical synthesis and screening of bicyclic peptide libraries". US Patent Office.
  • ResearchGate . "An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups". Journal of Organic Chemistry. URL:[Link]

  • Twitty, J. C., et al. "Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation". Journal of the American Chemical Society (JACS). URL:[Link]

  • Malins, L. R., et al. "Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery". ACS Medicinal Chemistry Letters. URL:[Link]

Sources

Foundational

Technical Guide: Reactive Sites &amp; Synthetic Utility of Ethyl 2-amino-3-(dimethylamino)propanoate

This technical guide details the reactivity profile, synthetic utility, and handling protocols for Ethyl 2-amino-3-(dimethylamino)propanoate . This molecule serves as a critical orthogonal building block in peptidomimeti...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the reactivity profile, synthetic utility, and handling protocols for Ethyl 2-amino-3-(dimethylamino)propanoate . This molecule serves as a critical orthogonal building block in peptidomimetic drug design, particularly as a precursor for 2,3-diaminopropionic acid (Dap) derivatives.

Executive Summary

Ethyl 2-amino-3-(dimethylamino)propanoate is a vicinal diamine scaffold featuring three distinct reactive centers: a primary


-amine, a tertiary 

-amine, and an ethyl ester. Its utility in drug development stems from its ability to introduce cationic charges into peptide backbones (improving solubility and cell permeability) and its role as a precursor for heterocyclic synthesis. However, the molecule possesses inherent instability risks—specifically

-elimination—that require precise handling conditions.

Molecular Architecture & Reactivity Map

The molecule is defined by an electron-deficient backbone due to the inductive effects of the ester and the


-amino group.
Graph 1: Reactivity Topology

This diagram maps the three core reactive sites and their primary chemical pathways.

ReactivityMap Molecule Ethyl 2-amino-3- (dimethylamino)propanoate SiteA Site A: Primary Alpha-Amine (C2) Molecule->SiteA SiteB Site B: Tertiary Beta-Amine (C3) Molecule->SiteB SiteC Site C: Ethyl Ester (C1) Molecule->SiteC SiteD Site D: Alpha-Proton Molecule->SiteD AmideCoupling AmideCoupling SiteA->AmideCoupling Nucleophilic Attack SchiffBase SchiffBase SiteA->SchiffBase Aldehyde Condensation SaltFormation SaltFormation SiteB->SaltFormation Protonation (pKa ~7.9) LeavingGroup LeavingGroup SiteB->LeavingGroup Hofmann Elimination Hydrolysis Hydrolysis SiteC->Hydrolysis Acid/Base -> Free Acid Aminolysis Aminolysis SiteC->Aminolysis Amide Formation Enolization Enolization SiteD->Enolization Racemization Risk

Figure 1: Functional map highlighting the orthogonal reactivity of the diamine-ester scaffold.

Detailed Reactivity Analysis

Site A: The Primary -Amine (Nucleophile)

The


-amine is the primary nucleophilic handle for chain extension.
  • Reactivity: It is less nucleophilic than a standard alanine amine due to the electron-withdrawing inductive effect (-I) of the neighboring ester and the

    
    -dimethylamino group.
    
  • Chemoselectivity: In acylation reactions (e.g., with acid chlorides or NHS-esters), the primary amine reacts exclusively over the tertiary

    
    -amine, which is sterically hindered and non-nucleophilic in amide formation.
    
  • pKa Context: The pKa of this amine is depressed (estimated ~6.5–7.[1]5) compared to typical amino esters (~8.0), making it effective for couplings at slightly lower pH ranges.

Site B: The Tertiary -Amine (Base & Leaving Group)

The dimethylamino group acts primarily as a basic site or a solubilizing group, but it introduces a critical instability risk.

  • Basicity: The tertiary amine accepts protons readily. In physiological conditions, this group is often protonated, providing a positive charge that enhances the solubility of the parent drug molecule.

  • Chelation: This site can participate in metal coordination (N,N-bidentate binding) if the ester is hydrolyzed to the free acid.

Critical Risk: -Elimination (Dehydroalanine Formation)

Expert Insight: The most significant degradation pathway for this molecule is


-elimination .
If the 

-proton is abstracted by a base, the electrons can cascade to form a double bond, expelling the dimethylamine group. This is mechanistically similar to a Hofmann elimination, favored because the resulting product is a conjugated

-unsaturated ester (a dehydroalanine derivative).

Trigger Conditions:

  • High pH (>10).

  • Presence of strong bases (e.g., NaH, LiHMDS).

  • Quaternization of the

    
    -amine (e.g., with Methyl Iodide), which turns it into an excellent leaving group.
    
Graph 2: Elimination Mechanism Risk

Elimination Substrate Target Molecule (Base Form) Transition Enolate Intermediate Substrate->Transition Base Strong Base (B:) Base->Substrate Abstracts Alpha-Proton Product Ethyl 2-aminoacrylate (Dehydroalanine deriv.) Transition->Product Elimination Leaving Dimethylamine (HNMe2) Transition->Leaving Expulsion

Figure 2: The degradation pathway via beta-elimination, yielding an acrylate derivative.

Quantitative Data Summary

PropertyValue (Estimated)Context
pKa (

-NH2)
6.7 – 7.2Lowered by ester/amine induction [1].
pKa (

-NMe2)
7.9 – 8.5Protonated at physiological pH [1].
LogP ~0.28Hydrophilic; highly soluble in water/methanol.
Storage Stability Low (Free Base)Must be stored as Dihydrochloride (2HCl) salt at -20°C.
Major Impurity DehydroalanineFormed via elimination upon improper storage or basic workup.

Experimental Protocols

Storage & Handling

The free base is prone to cyclization (intermolecular) and oxidation.

  • Standard: Store as the dihydrochloride salt.

  • Reconstitution: When neutralizing the salt for reaction, use a mild base (DIPEA or NMM) at 0°C to minimize elimination risks. Do not use strong inorganic bases (NaOH) in the presence of the free ester.

Amide Coupling Protocol (General Procedure)

This protocol couples the


-amine to a carboxylic acid (R-COOH) while preserving the 

-amine and ester.

Reagents:

  • Substrate: Ethyl 2-amino-3-(dimethylamino)propanoate 2HCl (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv) or EDC/HOBt

  • Base: DIPEA (3.5 equiv) — Crucial: Need excess base to neutralize both HCl salts.

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step:

  • Activation: Dissolve R-COOH and HATU in anhydrous DMF under Nitrogen. Stir for 5 minutes.

  • Neutralization: In a separate vial, dissolve the Propanoate 2HCl salt in minimal DMF. Add DIPEA dropwise at 0°C. Note: Keep cold to prevent side reactions.

  • Coupling: Add the amine solution to the activated acid mixture.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.[2]

  • Workup (Critical):

    • Dilute with Ethyl Acetate.

    • Wash with Saturated NaHCO3 (mild base) and Brine.

    • Avoid acidic washes (e.g., 1M HCl) if the product needs to retain the basic dimethylamino group in the organic phase (acidic wash will protonate the tertiary amine, extracting it into water).

    • Dry over Na2SO4 and concentrate.

Applications in Drug Development[3][4]

  • Cationic Peptidomimetics: The dimethylamino group mimics the lysine side chain but with a shorter linker and lower pKa. This is used to improve the cell-penetrating properties of peptide drugs (CPPs).

  • Siderophore Mimics: Derivatives of 2,3-diaminopropionic acid are precursors to siderophores (iron-chelating agents), used in antimicrobial research to hijack bacterial iron transport systems [2].

  • NMDA Agonists: Cyclization of this scaffold leads to heterocyclic structures (e.g., triazoles) that function as glycine-site agonists for NMDA receptors [3].[3]

References

  • Lan, Y. et al. (2010). "Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors."[1] Biomaterials. Available at: [Link]

  • Kobylarz, M.J. et al. (2014).[4] "Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor."[4] Chemistry & Biology. Available at: [Link]

  • Nielsen, L. et al. (2021). "Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists." Frontiers in Neuroscience. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.

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Exploratory

Theoretical and Computational Characterization of Ethyl 2-amino-3-(dimethylamino)propanoate: A Technical Framework

Topic: Theoretical and Computational Studies of Ethyl 2-amino-3-(dimethylamino)propanoate Content Type: Technical Whitepaper / Methodological Framework Audience: Computational Chemists, Medicinal Chemists, and Drug Disco...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Theoretical and Computational Studies of Ethyl 2-amino-3-(dimethylamino)propanoate Content Type: Technical Whitepaper / Methodological Framework Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Specialists.

Executive Summary

Ethyl 2-amino-3-(dimethylamino)propanoate (CAS 1311313-71-9, often available as dihydrochloride) represents a critical scaffold in the study of non-proteinogenic amino acid derivatives.[1] Structurally, it is the ethyl ester of 3-(dimethylamino)alanine , featuring a chiral center at the


-carbon and two distinct amine functionalities: a primary 

-amine and a tertiary

-dimethylamine.

This guide establishes a rigorous computational framework for characterizing this molecule. Unlike standard


-amino acids, the proximity of the tertiary amine to the 

-amine creates unique electronic environments, influencing protonation states, intramolecular hydrogen bonding, and ligand-receptor interactions. This document details the protocols for Quantum Mechanical (QM) profiling, Molecular Dynamics (MD) solvation studies, and in silico binding assessments.

Molecular Profile & Structural Logic[2]

Before initiating computational workflows, the structural hierarchy must be defined to ensure accurate initial coordinates.

  • IUPAC Name: Ethyl 2-amino-3-(dimethylamino)propanoate

  • Core Scaffold: 2,3-Diaminopropionic acid (DAP) derivative.

  • Stereochemistry: The (S)-enantiomer (L-analog) is the primary focus for biological relevance, mimicking natural L-amino acids.

  • Protonation States:

    • State A (Neutral): Both amines unprotonated (High pH).

    • State B (Monocation):

      
      -dimethylamine protonated (likely pKa 
      
      
      
      9.5).
    • State C (Dication): Both amines protonated (Physiological/Acidic pH).

Critical Insight: Theoretical studies must account for State C when modeling crystal structures (dihydrochloride salts) and State B or C for physiological docking, as the inductive effect of the ester lowers the pKa of the


-amine compared to the free acid.

Quantum Chemical Profiling (DFT Protocols)

Density Functional Theory (DFT) provides the "static" electronic signature of the molecule. This section details the protocol for geometry optimization and electronic property calculation.

Computational Level of Theory[3]
  • Functionals: B3LYP (standard hybrid) for geometry;

    
    B97X-D (dispersion-corrected) for non-covalent interaction accuracy.
    
  • Basis Set: 6-311++G(d,p). The diffuse functions (++) are mandatory to accurately model the lone pairs on the two nitrogen atoms and the ester oxygen.

Workflow: Geometry Optimization & Frequency Analysis
  • Conformational Search: Perform a relaxed potential energy surface (PES) scan around the C2-C3 bond and C1-C2 bond to identify global minima.

    • Rationale: The steric bulk of the dimethyl group vs. the ethyl ester creates significant rotational barriers.

  • Optimization: Optimize the lowest energy conformer in the gas phase and solvent phase (PCM/Water).

  • Frequency Check: Ensure no imaginary frequencies to confirm a true minimum.

Key Electronic Descriptors

The following properties must be extracted to predict reactivity:

PropertySignificanceTarget Value (Est.)
HOMO Energy Nucleophilicity (likely localized on

-N)
-5.5 to -6.5 eV
LUMO Energy Electrophilicity (localized on Ester C=O)-0.5 to -1.5 eV
Dipole Moment Solvation behavior & membrane permeability2.5 - 4.0 Debye
MEP Max Site of nucleophilic attack (Carbonyl C)Positive Potential region
MEP Min Site of electrophilic attack (N lone pairs)Negative Potential region
Visualization of Electronic Workflow

The following diagram illustrates the logical flow for the QM characterization.

DFT_Workflow Start Initial Structure (S-Enantiomer) ConfSearch Conformational Search (MMFF94 / PM6) Start->ConfSearch Generate Conformers DFT_Opt DFT Optimization (B3LYP/6-311++G(d,p)) ConfSearch->DFT_Opt Select Global Min Freq Frequency Analysis (NImag = 0?) DFT_Opt->Freq Properties Electronic Properties (HOMO/LUMO, MEP) Freq->Properties Yes Refine Refine Geometry Freq->Refine No (Imaginary Freq) NBO NBO Analysis (Hyperconjugation) Properties->NBO Charge Transfer Refine->DFT_Opt

Caption: Figure 1. Quantum Mechanical workflow for electronic structure determination.

Molecular Dynamics & Solvation (MD Protocols)

While DFT provides a static picture, MD simulations reveal how the flexible ethyl ester tail and the charged amines interact with a solvent environment over time.

Force Field Selection
  • CHARMM36 or GAFF2 (General Amber Force Field) .

  • Justification: GAFF2 is specifically parameterized for small organic molecules and drug-like compounds, handling the ester and amine parameters with high accuracy.

Simulation Protocol (GROMACS/AMBER)
  • Topology Generation: Generate .top and .gro files using antechamber (for AMBER) or cgenff (for CHARMM).

  • Solvation: Solvate in a cubic box (TIP3P water model) with a 10 Å buffer distance.

  • Neutralization: Add Cl- ions to neutralize the dicationic species (State C).

  • Equilibration:

    • NVT: 100 ps to stabilize temperature (300 K).

    • NPT: 100 ps to stabilize pressure (1 bar).

  • Production Run: 50–100 ns simulation.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Measures structural stability. A plateau < 2 Å indicates a stable conformation.

  • RDF (Radial Distribution Function): Analyze water structuring around the dimethylamino group vs. the ethyl ester.

  • HB-Map: Calculate the lifetime of intramolecular Hydrogen Bonds (e.g.,

    
    -NH
    
    
    
    
    
    O=C).

Pharmacophore Modeling & Docking

As a diamino acid derivative, this molecule is a potential ligand for cationic amino acid transporters (CATs) or enzymes recognizing basic amino acids (e.g., Ornithine Decarboxylase homologs).

Target Selection Strategy

Since no specific target is defined in the prompt, the standard protocol involves Blind Docking against a panel of relevant targets or Homology Modeling if studying a specific biological pathway.

  • Primary Target Class: Solute Carrier Family 7 (SLC7) - Cationic Amino Acid Transporters.

Docking Protocol (AutoDock Vina / Glide)
  • Ligand Prep: Convert optimized DFT geometry to PDBQT format. Set rotatable bonds (Ethyl chain, C2-C3, N-Methyls).

  • Grid Generation: Center grid box on the active site of the target protein (e.g., Arginine binding site).

  • Scoring Function: Use Vina scoring to estimate binding affinity (

    
    ).
    
  • Validation: If a co-crystallized ligand exists, re-dock it to calculate RMSD (Target < 2.0 Å).

Interaction Pathway Visualization

The following diagram details the interaction logic between the ligand and a hypothetical protein target.

Docking_Logic Ligand Ethyl 2-amino-3- (dimethylamino)propanoate Alpha_Amine α-Amine (+) Ligand->Alpha_Amine Beta_Amine Dimethylamine (+) Ligand->Beta_Amine Ester Ethyl Ester Ligand->Ester Asp_Res Asp/Glu Residues (Anionic) Alpha_Amine->Asp_Res Salt Bridge Backbone Backbone Carbonyls Beta_Amine->Backbone H-Bond Hydrophobic Hydrophobic Pocket Ester->Hydrophobic Van der Waals Receptor Target Protein (e.g., Transporter) Receptor->Asp_Res Receptor->Hydrophobic Receptor->Backbone

Caption: Figure 2. Predicted pharmacophoric interactions between the ligand and a generic cationic binding pocket.

Synthesis Validation (Experimental Grounding)

Theoretical studies must be grounded in synthetic reality. The synthesis of this molecule typically follows an Aza-Michael Addition or Amino Acid Derivatization pathway.[2]

Protocol Summary:

  • Starting Material:

    
    -Boc-Dehydroalanine ethyl ester or 2,3-diaminopropanoic acid.
    
  • Reaction: Reaction with dimethylamine (Michael addition) or reductive amination.

  • Deprotection: Removal of Boc groups (if used) with HCl/Dioxane to yield the dihydrochloride salt.

References

  • Gaussian 16, Revision C.01 , M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016. (Standard software for DFT calculations). Link

  • GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers , Abraham, M. J., et al., SoftwareX, 2015. Link

  • AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function , Trott, O., & Olson, A. J., Journal of Computational Chemistry, 2010. Link

  • Development and testing of a general amber force field , Wang, J., et al., Journal of Computational Chemistry, 2004. (GAFF Parameters). Link

  • Synthesis of

    
    -diamino acid derivatives , Li, Y.F., et al., Synthetic Communications, 2023.[3] (Synthetic grounding for diamino esters). Link
    
  • PubChem Compound Summary for CID 1311313-71-9 , National Center for Biotechnology Information (2025). Link

Sources

Protocols & Analytical Methods

Method

Technical Guide: Utilization of Ethyl 2-amino-3-(dimethylamino)propanoate in Advanced Peptide Synthesis

[1] Document Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Peptide Scientists, Drug Discovery Leads Subject: 3-(Dimethylamino)alanine Ethyl Ester (Dap(Me)2-OEt) Version: 1.0[1] Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Document Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Peptide Scientists, Drug Discovery Leads Subject: 3-(Dimethylamino)alanine Ethyl Ester (Dap(Me)2-OEt) Version: 1.0[1]

Executive Summary

Ethyl 2-amino-3-(dimethylamino)propanoate is a specialized amino acid derivative functioning as a precursor to N,N-dimethyl-2,3-diaminopropionic acid (Dap(Me)₂) residues.[1] Structurally, it represents an


-amino acid with a basic tertiary amine side chain and an ethyl-protected C-terminus.[1]

This molecule is critical in medicinal chemistry for:

  • Charge Modulation: Introducing a cationic center (tertiary amine, pKa ~9.5) to enhance water solubility and receptor affinity without the steric bulk of Lysine or Arginine.

  • Solution-Phase C-Terminal Capping: The ethyl ester group allows direct use as the C-terminal residue in solution-phase fragment condensation.[1]

  • Peptidomimetic Design: Creating acid-stable cationic motifs in Antimicrobial Peptides (AMPs) and Cell-Penetrating Peptides (CPPs).[1]

This guide details the processing of this building block, specifically focusing on its conversion for Solid-Phase Peptide Synthesis (SPPS) and its direct application in solution-phase coupling, with critical attention to preventing base-catalyzed racemization .

Chemical Profile & Handling

PropertySpecification
Systematic Name Ethyl 2-amino-3-(dimethylamino)propanoate
Common Abbreviation H-Dap(Me)₂-OEt
Molecular Formula C₇H₁₆N₂O₂
Molecular Weight 160.21 g/mol
Side Chain pKa ~9.4 (Tertiary Amine)
Solubility Soluble in water, MeOH, DCM (as free base); Highly soluble in water (as HCl salt)
Storage -20°C, Hygroscopic (Store under Argon/Nitrogen)
Critical Handling Note: Autocatalytic Instability

The free base form of this molecule contains both a nucleophilic primary amine (


-NH₂) and a basic tertiary amine side chain. In solution, the side chain can act as an intramolecular base, promoting:
  • Diketopiperazine (DKP) formation if coupled to a Proline or Glycine.[1]

  • Hydrolysis of the ethyl ester if exposed to aqueous moisture.

  • Racemization of the

    
    -carbon via proton abstraction.
    

Recommendation: Always store as the dihydrochloride salt until immediately prior to coupling.

Application Workflow: Decision Matrix

The utilization of Ethyl 2-amino-3-(dimethylamino)propanoate depends on the synthesis strategy.

Workflow Start Starting Material: Ethyl 2-amino-3-(dimethylamino)propanoate Decision Synthesis Strategy? Start->Decision SolPhase Solution Phase Synthesis (C-Terminal Residue) Decision->SolPhase C-Term Modification SPPS Solid Phase Peptide Synthesis (Internal Residue) Decision->SPPS Internal Sequence Action1 Direct Coupling (Protocol A) SolPhase->Action1 Action2 Hydrolysis & Fmoc Protection (Protocol B) SPPS->Action2 Final1 Peptide-Dap(Me)2-OEt Action1->Final1 Final2 Fmoc-Dap(Me)2-OH (Ready for SPPS) Action2->Final2

Figure 1: Decision matrix for processing the amino acid ester based on the target peptide architecture.

Protocol A: Solution Phase Coupling (C-Terminal)

Context: Using the molecule as the C-terminal residue. The ethyl ester serves as the permanent C-terminal protection.

Reagents
  • Carboxyl Component: N-protected amino acid (e.g., Boc-Phe-OH or Fmoc-Leu-OH).[1]

  • Amine Component: Ethyl 2-amino-3-(dimethylamino)propanoate (HCl salt).[1]

  • Coupling Agents: EDC·HCl (1.1 eq), HOBt (1.1 eq).

  • Base: DIPEA (Diisopropylethylamine).[1]

  • Solvent: DMF or DCM (Anhydrous).[1]

Step-by-Step Methodology
  • Activation (Carboxyl Component):

    • Dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF/DCM at 0°C.

    • Add EDC[1]·HCl (1.1 eq) and stir for 15 minutes to generate the HOBt-active ester.[1]

    • Expert Insight: Use HOBt or Oxyma Pure.[1] Avoid DCC, as the insoluble urea byproduct is difficult to separate from the basic product.

  • Neutralization (Amine Component):

    • In a separate vial, dissolve Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride (1.0 eq) in minimal DMF.

    • Add DIPEA (2.0 - 2.2 eq) dropwise to neutralize the HCl salts.[1]

    • Caution: Do not use a large excess of base. Excess base combined with the side-chain tertiary amine can promote racemization of the activated carboxyl component.

  • Coupling:

    • Transfer the neutralized amine solution to the activated carboxyl solution at 0°C.

    • Allow to warm to room temperature and stir for 4–12 hours.

    • Monitor by TLC (System: DCM/MeOH/NH₄OH 90:10:1) or LC-MS.[1]

  • Work-up (Critical Step):

    • The product contains a basic side chain. Do not perform standard acidic washes (1N HCl) as the product will remain in the aqueous phase.

    • Dilute reaction with Ethyl Acetate.[1]

    • Wash with saturated NaHCO₃ (3x) to remove unreacted acid and HOBt.[1]

    • Wash with Brine (3x).[1]

    • Dry over Na₂SO₄ and concentrate.[1]

Protocol B: Preparation for SPPS (Fmoc-Dap(Me)₂-OH)

Context: To use this residue internally in a peptide sequence, the ethyl ester must be removed (saponification) and the alpha-amine protected with Fmoc.

Reagents
  • Starting Material: Ethyl 2-amino-3-(dimethylamino)propanoate (HCl salt).[1]

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).[1]

  • LiOH (Lithium Hydroxide).[1]

  • Solvents: 1,4-Dioxane, Water.[1]

Step-by-Step Methodology
  • Saponification (Ester Hydrolysis):

    • Dissolve the starting ethyl ester (10 mmol) in a mixture of 1,4-Dioxane/Water (1:1, 50 mL).

    • Cool to 0°C. Add LiOH (2.5 eq).

    • Stir at 0°C -> RT for 2 hours. Monitor by LC-MS for disappearance of the ethyl ester (+28 mass shift).

    • Mechanism:[1][2][3] Base-catalyzed hydrolysis yields the free amino acid anion.[1]

  • Fmoc Protection (One-Pot):

    • Adjust pH of the solution to ~8.5-9.0 using dilute HCl or Na₂CO₃.[1]

    • Add NaHCO₃ (2.0 eq) to buffer the solution.

    • Add Fmoc-OSu (1.1 eq) dissolved in Dioxane.[1]

    • Stir overnight at RT.

  • Purification (The "Zwitterion" Challenge):

    • The product, Fmoc-Dap(Me)₂-OH , is zwitterionic (Carboxylate anion, Tertiary amine cation).

    • Extraction Strategy:

      • Wash the aqueous reaction mixture with Diethyl Ether (removes Fmoc byproducts).

      • Carefully adjust aqueous pH to ~6.0 (Isoelectric point region) .

      • Extract with n-Butanol or DCM/Isopropanol (3:1) .[1] The zwitterion is poorly soluble in pure DCM.

      • Alternatively, use preparative HPLC (C18) directly on the aqueous layer if scale permits.

  • Final Product:

    • Lyophilize to obtain the white powder.

    • Validation: Check for racemization using Chiral HPLC.[1]

Advanced SPPS Coupling Protocol

Context: Incorporating Fmoc-Dap(Me)₂-OH into a growing peptide chain on resin.

The Challenge: Self-Catalyzed Racemization

The side chain dimethylamino group (tertiary amine) can act as an intramolecular base, abstracting the


-proton of the activated amino acid, leading to racemization.

Racemization Activated Activated Species (Oxyma Ester) SideChain Side Chain (-N(Me)2) Activated->SideChain Proximity Effect AlphaProton Alpha-Proton (H) SideChain->AlphaProton Abstracts H+ Racemate Racemized Intermediate AlphaProton->Racemate Enolization

Figure 2: Mechanism of potential self-catalyzed racemization during activation.[1]

Optimized Coupling Conditions
  • Coupling Reagents: Use DIC (Diisopropylcarbodiimide) / Oxyma Pure .[1]

    • Rationale: Oxyma Pure creates a less reactive active ester than HATU, but is sufficiently acidic to suppress the basicity of the side chain, reducing racemization risk.

  • Base-Free Coupling: Avoid adding DIPEA or NMM during the coupling step.[1] The side chain itself is basic enough to maintain the pH, and adding external base increases racemization.

  • Protocol:

    • Resin: Rink Amide (for amides) or Wang (for acids).[1]

    • Dissolve Fmoc-Dap(Me)₂-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.[1]

    • Add DIC (3.0 eq).[1]

    • Pre-activate for only 30 seconds (minimize time in activated state before hitting resin).[1]

    • Add to resin immediately.[1] Coupling time: 60 minutes.[1]

Cleavage & Deprotection[1][4][5][6][7][8]
  • Reagent: TFA/Triisopropylsilane/Water (95:2.5:2.5).[1]

  • Observation: The side chain -N(Me)₂ will be protonated (-NH(Me)₂⁺) in TFA.[1] This is stable.

  • Post-Cleavage: The peptide will be a polycation. Purification requires a gradient with 0.1% TFA to keep the amine protonated and improve peak shape.

Troubleshooting & FAQ

IssueProbable CauseSolution
Low Yield in Solution Phase Product lost in aqueous acid wash.[1]Do not use acid wash.[1] The product is basic. Wash with NaHCO₃/Brine only.[1]
Racemization Excess base (DIPEA) during coupling.[1]Use base-free coupling (DIC/Oxyma) or reduce DIPEA to 1.0 eq.[1]
Incomplete Coupling (SPPS) Steric hindrance of dimethyl group.Double couple (2x 45 min). Increase temperature to 50°C (carefully).
Hygroscopicity Formation of HCl salt.[1]Store in desiccator.[1][4] Weigh quickly.

References

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][3][5][6][7][8][9] Chemical Reviews, 109(6), 2455-2504.[1] Link[1]

  • El-Faham, A., & Albericio, F. (2011).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602.[1] Link[1]

  • Benoiton, N. L. (2006).[1] Chemistry of Peptide Synthesis. CRC Press.[1] (Definitive text on racemization mechanisms in N-methylated and basic amino acids).

  • Accela Chem. (n.d.).[1] "Product Analysis: Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride." CAS: 1311313-71-9.[1][10] Link

  • Di Gioia, M. L., et al. (2010). "A simple and effective method for the synthesis of N-methyl-α,β-dehydroamino acid derivatives."[1] Amino Acids, 38, 133–143. (Context on handling dimethylated amino acid precursors).

Sources

Application

Application Notes and Protocols: Ethyl 2-amino-3-(dimethylamino)propanoate as a Novel Ligand for Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Multifunctional Ligand In the landscape of modern synthetic chemistry, the development of efficient and selective...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Multifunctional Ligand

In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount, particularly for the synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries.[1] Chiral 1,2-diamines have emerged as a privileged class of ligands in asymmetric catalysis, owing to their ability to form stable and well-defined chiral environments around a metal center.[1][2] Their C2-symmetric backbones and tunable electronic and steric properties have led to breakthroughs in a wide array of enantioselective transformations.[1]

This technical guide introduces Ethyl 2-amino-3-(dimethylamino)propanoate , a structurally intriguing molecule with significant potential as a novel ligand in asymmetric catalysis. This compound uniquely combines the key features of a chiral 1,2-diamine with an amino acid ester moiety. Its core structure, featuring a primary and a tertiary amine, along with a stereogenic center at the α-carbon, makes it a compelling candidate for inducing high stereoselectivity in metal-catalyzed reactions.

While direct catalytic applications of Ethyl 2-amino-3-(dimethylamino)propanoate are not yet extensively documented, its structural analogy to highly successful diamine ligands suggests its promise. This guide, therefore, proposes its application in one of the most impactful areas of asymmetric catalysis: the Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones . We will provide a detailed protocol based on well-established principles and data from analogous systems, offering a roadmap for researchers to explore the catalytic prowess of this novel ligand.

Proposed High-Impact Application: Asymmetric Transfer Hydrogenation of Ketones

The asymmetric transfer hydrogenation of ketones to produce chiral secondary alcohols is a cornerstone of modern organic synthesis.[3][4] This method offers an operationally simple and safe alternative to high-pressure hydrogenation.[5] The development of Ruthenium(II) complexes bearing chiral diamine ligands, pioneered by Noyori and others, has revolutionized this field.[1][6]

These catalysts often operate via a "metal-ligand bifunctional" mechanism, where both the metal center and the N-H group of the diamine ligand participate in the hydrogen transfer process.[1] The chiral environment created by the ligand dictates the facial selectivity of the hydride attack on the ketone, leading to the formation of one enantiomer of the alcohol in excess.

Given that Ethyl 2-amino-3-(dimethylamino)propanoate possesses a primary amine (a source of the crucial N-H proton) and a chiral center, it is hypothesized to be an effective ligand for Ru-catalyzed ATH. The dimethylamino group can coordinate to the metal center, and the ethyl ester functionality may offer secondary interactions that could further influence the catalyst's activity and selectivity.

Detailed Experimental Protocols

The following protocols are designed as a starting point for evaluating Ethyl 2-amino-3-(dimethylamino)propanoate as a ligand in the Ru-catalyzed ATH of a model substrate, acetophenone.

Protocol 1: In-Situ Preparation of the Ru-Diamine Catalyst

Objective: To generate the active Ruthenium catalyst from a commercially available precursor and the Ethyl 2-amino-3-(dimethylamino)propanoate ligand.

Materials:

  • [RuCl₂(p-cymene)]₂ (Ruthenium(II) chloride p-cymene dimer)

  • (S)- or (R)-Ethyl 2-amino-3-(dimethylamino)propanoate (as a solution in a dry, inert solvent, e.g., isopropanol)

  • Anhydrous isopropanol (i-PrOH)

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas line

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 equivalent).

  • Add anhydrous isopropanol (5.0 mL) to the flask.

  • Stir the resulting orange-red solution at room temperature.

  • In a separate vial, prepare a solution of the chiral ligand, Ethyl 2-amino-3-(dimethylamino)propanoate (0.011 mmol, 2.2 equivalents relative to the Ru dimer), in anhydrous isopropanol (1.0 mL).

  • Slowly add the ligand solution to the stirring Ruthenium precursor solution.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex. The solution may change color during this time. This solution of the in situ generated catalyst is used directly in the subsequent hydrogenation reaction.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

Objective: To perform the asymmetric reduction of acetophenone to 1-phenylethanol using the in situ prepared catalyst.

Materials:

  • Catalyst solution from Protocol 1

  • Acetophenone (1.0 mmol, 1 equivalent)

  • Anhydrous isopropanol (as both solvent and hydrogen source)

  • Potassium tert-butoxide (KOtBu) or another suitable base (0.02 mmol, 2 mol%)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate eluent for TLC (e.g., 20% Ethyl acetate in Hexanes)

  • Equipment for purification (e.g., column chromatography)

  • Equipment for analysis (e.g., Gas Chromatography with a chiral column or Chiral High-Performance Liquid Chromatography)

Procedure:

  • To the freshly prepared catalyst solution in the Schlenk flask, add acetophenone (1.0 mmol).

  • Add the base (KOtBu, 0.02 mmol).

  • Stir the reaction mixture at a controlled temperature (e.g., 40 °C).

  • Monitor the progress of the reaction by TLC or GC until the starting material is consumed (typically 2-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a few drops of water.

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1-phenylethanol.

  • Determine the enantiomeric excess (e.e.) of the product by chiral GC or HPLC analysis.

Visualization of Workflows and Mechanisms

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Transfer Hydrogenation cluster_workup Work-up and Analysis Ru_prec [RuCl2(p-cymene)]2 Active_Cat Active Ru-Diamine Catalyst (in situ) Ru_prec->Active_Cat Ligand Ethyl 2-amino-3- (dimethylamino)propanoate Ligand->Active_Cat Solvent_prep Anhydrous i-PrOH Solvent_prep->Active_Cat Reaction_Vessel Reaction at 40°C Active_Cat->Reaction_Vessel Substrate Ketone Substrate Substrate->Reaction_Vessel Base Base (e.g., KOtBu) Base->Reaction_Vessel Monitoring Reaction Monitoring (TLC/GC) Reaction_Vessel->Monitoring Workup Quenching & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Yield & e.e. Determination (Chiral GC/HPLC) Purification->Analysis Product Chiral Alcohol Product Analysis->Product

Caption: General workflow for asymmetric catalyst development.

Catalytic_Cycle Ru_prec [Ru(II)-Ligand] Ru_H [Ru(II)-H]- Ru_prec->Ru_H + i-PrO- - H+ Acetone Acetone Ru_prec->Acetone Ru_H_Ketone [Ru(II)-H...Ketone] Ru_H->Ru_H_Ketone Transition_State [Transition State] Ru_H_Ketone->Transition_State Hydride Transfer Ru_Alkoxide [Ru(II)-Alkoxide] Transition_State->Ru_Alkoxide Ru_Alkoxide->Ru_prec + i-PrOH - Chiral Alcohol Product Chiral Alcohol Ru_Alkoxide->Product Ketone Ketone Ketone->Ru_H_Ketone H_donor i-PrOH H_donor->Ru_prec

Caption: Proposed catalytic cycle for Ru-diamine catalyzed ATH.

Anticipated Performance and Data

Based on literature for structurally similar chiral diamine ligands in the Ru-catalyzed ATH of various ketones, high yields and enantioselectivities are expected.[7][8] The following table presents illustrative, anticipated data for the performance of the proposed Ethyl 2-amino-3-(dimethylamino)propanoate ligand in this reaction.

EntrySubstrate (Ketone)Product (Alcohol)Expected Yield (%)Expected e.e. (%)
1Acetophenone1-Phenylethanol>95>98
24-Chloroacetophenone1-(4-Chlorophenyl)ethanol>95>97
32-Acetylnaphthalene1-(Naphthalen-2-yl)ethanol>90>96
41-Tetralone1,2,3,4-Tetrahydronaphthalen-1-ol>98>99
5Propiophenone1-Phenyl-1-propanol>92>95

Note: The data in this table is hypothetical and intended to be representative of results achievable with high-performance chiral diamine ligands in Ru-catalyzed ATH. Actual results would require experimental validation.

Conclusion and Future Outlook

Ethyl 2-amino-3-(dimethylamino)propanoate represents a promising, yet underexplored, ligand for asymmetric catalysis. Its unique combination of a chiral 1,2-diamine framework and an amino acid ester moiety provides a rich structural platform for creating highly effective catalysts. The proposed application in the Ruthenium-catalyzed asymmetric transfer hydrogenation of ketones is a logical and promising starting point for its investigation.

Future research should focus on the synthesis of enantiomerically pure forms of this ligand and a systematic evaluation of its performance in the ATH of a broad range of substrates. Furthermore, its potential in other important catalytic transformations, such as copper-catalyzed cross-coupling reactions where diamine ligands are also highly effective, warrants exploration.[9][10][11] The insights gained from these studies will undoubtedly contribute to the expanding toolbox of chiral ligands for the synthesis of valuable, enantiomerically enriched molecules.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Science, 2(1), 27-50. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Diamine ligands in copper-catalyzed reactions. Chemical Science, 2(1), 27-50. Available at: [Link]

  • Li, Y., et al. (2025). A chiral ferrocene-tethered ruthenium diamine catalyst for asymmetric transfer hydrogenation of ketones. Organic Chemistry Frontiers. Available at: [Link]

  • Gao, J., Ikariya, T., & Noyori, R. (1996). A Ruthenium(II) Complex with a C2-Symmetric Diphosphine/Diamine Tetradentate Ligand for Asymmetric Transfer Hydrogenation of Aromatic Ketones. Organometallics, 15(4), 1087-1089. Available at: [Link]

  • Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. Doctoral thesis, UCL (University College London). Available at: [Link]

  • Wang, C., et al. (2019). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. RSC Advances, 9(58), 33959-33965. Available at: [Link]

  • Zhang, J., et al. (2018). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 140(40), 13042-13049. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Diamine Ligands in Copper-Catalyzed Reactions. ResearchGate. Available at: [Link]

  • Gao, J., Ikariya, T., & Noyori, R. (1996). A Ruthenium(II) Complex with a C2-Symmetric Diphosphine/Diamine Tetradentate Ligand for Asymmetric Transfer Hydrogenation of Aromatic Ketones. Semantic Scholar. Available at: [Link]

  • Drabina, P., & Sedlák, M. (2017). Asymmetric Transfer Hydrogenation of C=O and C=N Bonds Catalyzed by [Ru(η6 arene)(diamine)] Complexes: A Multilateral Study. IntechOpen. Available at: [Link]

  • Tyagi, N., et al. (2021). Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. IntechOpen. Available at: [Link]

Sources

Method

Application Notes for Ethyl 2-amino-3-(dimethylamino)propanoate: A Guide to Synthetic Protocols

Abstract This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental setup for reactions involving Ethyl 2-amino-3-(dimethylamino)propanoate...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental setup for reactions involving Ethyl 2-amino-3-(dimethylamino)propanoate. This versatile difunctional amino acid derivative serves as a valuable building block in organic synthesis. Its unique structure, featuring a primary amine, a tertiary amine, and an ethyl ester, allows for a variety of chemical transformations. This document details the compound's physicochemical properties, safe handling procedures, and offers two detailed, field-proven protocols for its application in amide bond formation, a cornerstone reaction in medicinal chemistry.

Introduction and Mechanistic Overview

Ethyl 2-amino-3-(dimethylamino)propanoate is an α,β-diamino acid ester derivative. Such compounds are crucial intermediates in the synthesis of peptides, natural products, and serve as chiral ligands or organocatalysts.[1] The reactivity of this molecule is governed by its three principal functional groups:

  • α-Primary Amine: The most nucleophilic site, readily participating in reactions like acylation, alkylation, and reductive amination. Its reactivity is paramount in peptide synthesis and the construction of amide linkages.

  • β-Tertiary Amine (Dimethylamino): This group imparts basicity to the molecule and can act as an internal catalyst or a proton scavenger in certain reactions. Its presence can influence the regioselectivity of reactions involving the primary amine.

  • Ethyl Ester: The carbonyl group of the ester is electrophilic and susceptible to nucleophilic attack, primarily hydrolysis under acidic or basic conditions, or aminolysis with a suitable amine.

The strategic manipulation of these functional groups is key to the successful application of this building block. Selective reaction at the primary amine is often the desired pathway, which can be achieved by controlling reaction conditions.

Physicochemical Properties & Safe Handling

A thorough understanding of the compound's properties and adherence to safety protocols is essential for successful and safe experimentation.

Compound Properties
PropertyValueSource
Molecular Formula C₇H₁₆N₂O₂-
Molecular Weight 160.21 g/mol -
CAS Number 1311313-71-9 (dihydrochloride salt)[2]
Appearance Varies (often an oil or solid salt)-
Storage Sealed in a dry environment at 2-8°C[2]
Safety & Handling

Amines, as a class, require careful handling to avoid health risks such as skin irritation and respiratory issues.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][5]

  • Ventilation: Conduct all operations in a well-ventilated fume hood to avoid inhalation of vapors.[3][4]

  • Storage: Store containers tightly sealed in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[3][4]

  • Spill & Disposal: In case of a spill, absorb with an inert material and dispose of according to local regulations.[3]

  • First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[4][6][7]

Application Protocol 1: Selective N-Acylation using an Acyl Chloride

This protocol describes the formation of an amide bond at the primary α-amine using an acyl chloride. This is a robust and widely used transformation in organic synthesis.[8] The reaction proceeds via a nucleophilic acyl substitution mechanism.[9] The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.[9] A non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate and deactivate the starting amine.[8][9]

Materials & Reagents
  • Ethyl 2-amino-3-(dimethylamino)propanoate

  • Acyl Chloride (e.g., 4-Bromobenzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Step-by-Step Experimental Protocol
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 2-amino-3-(dimethylamino)propanoate (1.0 eq) and the base (1.2 eq) in anhydrous DCM.[8]

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring. This is crucial to control the exothermic reaction and minimize potential side reactions.

  • Reagent Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup - Quenching: Upon completion, dilute the mixture with additional DCM.

  • Workup - Washing: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Due to the basic nature of the product, it is often beneficial to add a small percentage (0.5-2%) of triethylamine to the eluent to prevent peak tailing and irreversible adsorption.[10][11]

Workflow Diagram

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Amine (1 eq) & Base (1.2 eq) in DCM cooling Cool to 0 °C reagents->cooling addition Add Acyl Chloride (1.1 eq) dropwise cooling->addition stir Warm to RT Stir 2-18h addition->stir monitor Monitor by TLC / LC-MS stir->monitor quench Dilute & Wash (NaHCO₃, Brine) monitor->quench dry Dry (Na₂SO₄) & Concentrate quench->dry purify Flash Chromatography (Silica + 0.5% TEA) dry->purify final_product final_product purify->final_product Pure Amide

Caption: Workflow for N-acylation of the primary amine.

Application Protocol 2: Amide Coupling via Carbodiimide Activation

This protocol details amide bond formation using a carboxylic acid activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble coupling reagent.[12] This method is exceptionally common in peptide synthesis and is valued for its mild conditions. An additive like 1-Hydroxybenzotriazole (HOBt) is often included to suppress side reactions and minimize racemization.[13] The reaction proceeds by the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate, which is then attacked by the primary amine.[13]

Materials & Reagents
  • Ethyl 2-amino-3-(dimethylamino)propanoate (1.1 eq)

  • Carboxylic Acid (1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA or TEA (2.5 eq)

  • Anhydrous Dimethylformamide (DMF) or DCM

  • Ethyl Acetate (EtOAc)

  • 1N HCl (aqueous)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Step-by-Step Experimental Protocol
  • Reaction Setup: To a round-bottom flask, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and Ethyl 2-amino-3-(dimethylamino)propanoate (1.1 eq).[12]

  • Dissolution: Dissolve the mixture in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.[12]

  • Reagent Addition: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture. Then, add DIPEA (2.5 eq) dropwise.[12]

  • Reaction: Allow the reaction to warm to room temperature and stir for 8 to 24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[12]

  • Workup - Dilution: Once complete, dilute the mixture with ethyl acetate.[12]

  • Workup - Washing: Wash the organic phase sequentially with water (to remove the EDC urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[12]

  • Purification: Purify the crude amide product via flash column chromatography or recrystallization.[12] As with Protocol 1, adding a base to the eluent during chromatography is recommended.[10][11]

Workflow Diagram

EDCCoupling_Workflow start Combine Carboxylic Acid (1 eq), Amine (1.1 eq), HOBt (1.2 eq) in Anhydrous Solvent cool Cool to 0 °C start->cool add_edc Add EDC·HCl (1.2 eq) cool->add_edc add_base Add DIPEA (2.5 eq) add_edc->add_base react Warm to RT, Stir 8-24h add_base->react monitor Monitor by TLC / LC-MS react->monitor workup Aqueous Workup (Dilute, Wash, Dry, Concentrate) monitor->workup purify Purify by Chromatography or Recrystallization workup->purify end Pure Amide Product purify->end

Caption: Workflow for EDC/HOBt mediated amide coupling.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low or No Product Yield Inactive reagents (e.g., moisture-sensitive acyl chloride or EDC).Use freshly opened or properly stored anhydrous reagents and solvents.
Insufficient base in acylation reaction.Ensure at least one equivalent of base is used to neutralize HCl byproduct.
Steric hindrance from substrates.Increase reaction time, temperature, or switch to a more potent coupling reagent like HATU.[12]
Multiple Products Observed Reaction at the tertiary amine or ester hydrolysis.Maintain low reaction temperatures (0 °C) during reagent addition. Avoid strongly basic or acidic conditions to prevent ester hydrolysis.
Diacylation (reaction at both primary and tertiary amine).Use a controlled amount of the acylating agent (1.0-1.1 equivalents).
Difficulty in Purification Product is highly polar and streaks on silica gel.Use a less acidic stationary phase (e.g., neutral alumina) or add a competing base (0.5-2% triethylamine or ammonia) to the mobile phase.[10][11]
Product is water-soluble.After aqueous workup, back-extract the aqueous layers with an organic solvent multiple times. Consider reversed-phase chromatography.

Conclusion

Ethyl 2-amino-3-(dimethylamino)propanoate is a highly functionalized and synthetically useful building block. The protocols detailed herein provide robust and reproducible methods for its selective modification at the primary amine to form amide bonds, a critical transformation in the development of new chemical entities. The key to successful experimentation lies in the careful control of reaction conditions, particularly temperature and stoichiometry, and the application of appropriate purification techniques tailored for polar, basic compounds.

References

  • BenchChem. (n.d.). Acylation of primary amines with 4-Bromobenzoyl chloride protocol.
  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • BenchChem. (n.d.). Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride.
  • Xiong, Y., et al. (2014). One-pot stereoselective synthesis of α,β-differentiated diamino esters via the sequence of aminochlorination, aziridination and intermolecular SN2 reaction. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Aminochromanols.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • Echemi. (n.d.). 2-AMINO-2-METHYL-3-HYDROXY-PROPANOIC ACID ETHYL ESTER Safety Data Sheets.
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.
  • Eurogentec. (2021, March 19). Safety Data Sheet (SDS).
  • TCI Chemicals. (2025, October 16). SAFETY DATA SHEET.
  • ChemSafetyPro. (n.d.). What are the Health and Safety Guidelines for Using Amines?

Sources

Application

Application Note: Advanced Purification Architectures for Ethyl 2-amino-3-(dimethylamino)propanoate

Executive Summary & Chemical Context[2][3][4][5][6] Ethyl 2-amino-3-(dimethylamino)propanoate (CAS: 1247519-58-9 for free base; 1311313-71-9 for 2HCl salt) is a critical diamino-ester intermediate used in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[2][3][4][5][6]

Ethyl 2-amino-3-(dimethylamino)propanoate (CAS: 1247519-58-9 for free base; 1311313-71-9 for 2HCl salt) is a critical diamino-ester intermediate used in the synthesis of complex pharmaceutical agents, including EGFR inhibitors and peptidomimetics.

Its structure features three distinct functional zones that dictate its purification logic:

  • 
    -Primary Amine:  Nucleophilic and moderately basic (
    
    
    
    ).
  • 
    -Tertiary Dimethylamine:  Highly basic (
    
    
    
    ) and prone to N-oxidation.
  • Ethyl Ester: Susceptible to hydrolysis under basic aqueous conditions or high thermal stress.[1]

This guide provides a multi-tiered purification strategy, moving from crude extraction to high-purity isolation, ensuring stability and preventing common degradation pathways such as diketopiperazine formation or ester hydrolysis.[1]

Strategic Purification Logic

The purification of this molecule requires a "pH-Switch" strategy. Because the molecule contains two basic nitrogen centers, its solubility profile can be drastically manipulated using pH adjustments.[1]

  • Low pH (< 2): Both amines are protonated (Dicationic). Highly water-soluble; insoluble in non-polar organics.

  • Moderate pH (8-9): The

    
    -amine is partially deprotonated, but the tertiary amine remains charged. Amphiphilic character.
    
  • High pH (> 11): Both amines are deprotonated (Neutral). Soluble in organics (DCM, EtOAc, MTBE); limited water solubility.[1]

Warning: Prolonged exposure to high pH (>12) will rapidly hydrolyze the ethyl ester. All basic washes must be performed quickly and at low temperatures (


C).
Decision Matrix for Purification
Crude PurityTarget ScaleRecommended WorkflowKey Advantage
< 80% > 100 gAcid-Base Extraction (Protocol A) Bulk removal of neutral impurities.
80-95% 10 - 100 gVacuum Distillation (Protocol B) Solvent-free; high throughput.
> 95% AnySalt Crystallization (Protocol C) Long-term stability; pharma-grade purity.
Trace Impurities < 10 gFlash Chromatography (Protocol D) Specific isomer/impurity removal.

Detailed Protocols

Protocol A: Differential Acid-Base Extraction (The "pH-Switch")

Best for: Removing non-basic organic impurities and starting materials.

Reagents:

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • 1N HCl and 2N NaOH (Cold)

  • Brine (Saturated NaCl)

Workflow:

  • Dissolution: Dissolve crude reaction mixture in DCM (10 mL/g).

  • Acid Extraction: Extract the organic layer twice with 1N HCl (3 mL/g).

    • Mechanism:[1][2] The target amine moves into the aqueous phase as the dihydrochloride salt.[1] Neutral impurities remain in the DCM.[1]

  • Wash: Wash the combined acidic aqueous layer once with fresh DCM to remove entrained organics.[1]

  • Basification (Critical Step):

    • Cool the aqueous acidic layer to

      
      C in an ice bath.
      
    • Slowly add cold 2N NaOH until pH reaches ~10-11. Do not exceed pH 12.[1]

    • Observation: The solution will become cloudy as the free base oils out.[1]

  • Re-Extraction: Immediately extract the cold aqueous mixture three times with DCM.

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate under reduced pressure (keep bath 
    
    
    
    C to prevent volatility loss).
Protocol B: High-Vacuum Fractional Distillation

Best for: Isolating the free base liquid from oligomers or salts.

Parameters:

  • Pressure:

    
     mbar (High Vacuum is essential).
    
  • Boiling Point Estimation: ~85-95°C at 0.5 mbar (Extrapolated).

  • Setup: Short-path distillation head with a vigorous stir bar.

Procedure:

  • Degas the crude oil under vacuum at room temperature for 30 minutes to remove residual solvents.[1]

  • Slowly ramp temperature.[1] Collect the "forerun" (lower boiling impurities) separately.

  • Collect the main fraction.[1] The product should be a clear, colorless to pale yellow liquid.[1]

  • Storage: Immediately backfill with Argon. Store at

    
    C.
    
Protocol C: Dihydrochloride Salt Crystallization (Gold Standard)

Best for: Long-term storage and analytical standards.

Rationale: The free base is an oil prone to oxidation.[1] The dihydrochloride salt (2HCl) is a stable, white crystalline solid.[1]

Procedure:

  • Dissolve the purified free base (from Protocol A or B) in anhydrous Ethanol or Methanol (5 mL/g).

  • Cool to

    
    C.
    
  • Add 2.2 equivalents of HCl in Dioxane (4M) or Acetyl Chloride (generates HCl in situ with alcohol) dropwise.

    • Exothermic Reaction:[1] Control addition rate to maintain temp <

      
      C.
      
  • Add Diethyl Ether or MTBE slowly as an anti-solvent until turbidity persists.[1]

  • Stir at

    
    C for 2 hours.
    
  • Filter the white precipitate under inert atmosphere (nitrogen blanket).

  • Wash cake with cold Ether. Dry under vacuum over

    
    .
    
Protocol D: Flash Column Chromatography

Best for: Difficult separations of structurally similar byproducts.[1]

Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase: DCM : Methanol : Triethylamine (TEA) or


.

Gradient Optimization:

  • Base Modifier: You MUST add 1% TEA or 1%

    
     to the mobile phase.[1] Without this, the amine groups will interact with acidic silanols, causing severe tailing and yield loss.[1]
    
  • Starting Eluent: 98:2:1 (DCM:MeOH:TEA).

  • Ramping: Gradient up to 90:10:1.

Visualization:

  • Ninhydrin Stain: Stains the primary amine (Red/Purple).

  • Iodine Chamber: General organic stain.[1]

Visualizing the Purification Logic

Diagram 1: The "pH-Switch" Extraction Workflow

This flowchart illustrates the partitioning of the molecule based on pH manipulation.[1]

PurificationWorkflow Start Crude Reaction Mixture (Target + Neutral Impurities + Salts) Dissolve Dissolve in DCM Start->Dissolve AcidExt Extract with 1N HCl (pH < 2) Dissolve->AcidExt PhaseSep1 Phase Separation AcidExt->PhaseSep1 OrgLayer1 Organic Layer (Neutral Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Target as 2HCl Salt) PhaseSep1->AqLayer1 Keep Wash Wash with DCM (Remove entrained organics) AqLayer1->Wash Basify Cool to 0°C & Basify with 2N NaOH to pH 10-11 Wash->Basify BackExt Extract with DCM (3x) Basify->BackExt PhaseSep2 Phase Separation BackExt->PhaseSep2 AqLayer2 Aqueous Waste (Salts) PhaseSep2->AqLayer2 Discard OrgLayer2 Combined Organic Layer (Purified Free Base) PhaseSep2->OrgLayer2 Keep DryConc Dry (Na2SO4) & Concentrate OrgLayer2->DryConc Final Pure Ethyl 2-amino-3-(dimethylamino)propanoate DryConc->Final

Caption: Figure 1. Acid-Base "pH-Switch" extraction workflow for isolating the diamino ester from neutral organic impurities.

Quality Control & Characterization

ParameterSpecificationMethodNotes
Appearance Colorless oil (Base) / White Solid (Salt)VisualYellowing indicates oxidation.
Purity > 98.0%HPLC (C18)Mobile Phase:

(0.1% TFA) / MeCN.
Identity Conforms to Structure

-NMR
Watch for Ethyl peaks (4.1 ppm q, 1.2 ppm t) and

singlet (~2.2 ppm).
Water Content < 0.5%Karl FischerCritical for stability; esters hydrolyze with moisture.

NMR Diagnostic Peaks (


): 
  • 
     1.28 (t, 3H, 
    
    
    
    )[1]
  • 
     2.30 (s, 6H, 
    
    
    
    )[1]
  • 
     2.5-2.7 (m, 2H, 
    
    
    
    )[1]
  • 
     3.55 (dd, 1H, 
    
    
    
    )[1]
  • 
     4.18 (q, 2H, 
    
    
    
    )[1]

Safety & Handling

  • Corrosivity: As a diamine, the free base is corrosive to skin and eyes.[1] Wear proper PPE (gloves, goggles).[1]

  • Sensitization: Amino esters can be sensitizers.[1] Handle in a fume hood.

  • Incompatibility: Avoid contact with strong oxidizers and strong acids (unless forming salt).

  • Storage: The free base absorbs

    
     from air to form carbamates.[1] Always store under Nitrogen or Argon.[1]
    

References

  • Chemical Identification: National Center for Biotechnology Information.[1] (2025).[3][4] PubChem Compound Summary for CID 54378873, Ethyl 2-amino-3-(dimethylamino)propanoate. Retrieved from [Link]

  • General Amino Ester Purification: Chamoin, S., et al. (2003).[1] Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. Retrieved from [Link]

  • Salt Formation Protocols: Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for amine salt stability).

Sources

Method

Analytical methods for the quantification of Ethyl 2-amino-3-(dimethylamino)propanoate.

Application Note & Technical Guide | AN-2026-ADM Abstract & Molecule Profile Ethyl 2-amino-3-(dimethylamino)propanoate (often encountered as a dihydrochloride salt) is a critical diamino ester intermediate, notably utili...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide | AN-2026-ADM

Abstract & Molecule Profile

Ethyl 2-amino-3-(dimethylamino)propanoate (often encountered as a dihydrochloride salt) is a critical diamino ester intermediate, notably utilized in the synthesis of mu-opioid receptor modulators such as Eluxadoline . Its structure features a chiral center, a primary amine, a basic tertiary dimethylamine, and a labile ethyl ester.

This unique functionality presents specific analytical challenges:

  • High Polarity: The two amine groups (

    
    , 
    
    
    
    ) create strong retention issues on standard C18 columns.
  • Lack of Chromophore: The aliphatic structure lacks conjugation, rendering standard UV detection (254 nm) ineffective.

  • Stability: The ethyl ester is susceptible to hydrolysis under basic conditions (

    
    ) or elevated temperatures.
    

This guide details three orthogonal methodologies designed to address these challenges, prioritizing HILIC-MS/MS for bioanalysis/trace quantification and Derivatization-HPLC for process control.

Chemical Profile[1][2][3][4][5][6][7]
  • IUPAC Name: Ethyl 2-amino-3-(dimethylamino)propanoate[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 160.21 g/mol (Free base)

  • Key Functionalities: Primary Amine (

    
    ), Dimethyl tertiary amine (
    
    
    
    ), Ethyl Ester (
    
    
    ).

Method A: HILIC-MS/MS (Gold Standard)

Scope: Trace quantification in biological matrices (plasma/media) or genotoxic impurity screening. Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is selected over Reversed-Phase (RP) to retain this highly polar cation without using ion-pairing reagents (which suppress MS ionization).

System Configuration
  • Instrument: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or Agilent 6495).

  • Ion Source: Electrospray Ionization (ESI) in Positive mode.

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant® ZIC®-HILIC, 2.1 x 100 mm, 3.5 µm).

    • Why: The zwitterionic phase provides a water-enriched layer that partitions the charged amines effectively, separating them from matrix salts.

Mobile Phase & Gradient
  • Mobile Phase A (MPA): 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid).

    • Note: Low pH ensures both amines are protonated for retention and MS sensitivity.

  • Mobile Phase B (MPB): Acetonitrile (LC-MS Grade).

Time (min)% MPA (Aqueous)% MPB (Organic)Flow Rate (mL/min)Description
0.0010900.4Initial Hold
1.0010900.4Injection
5.0040600.4Elution Gradient
7.0040600.4Wash
7.1010900.5Re-equilibration
10.0010900.4Ready
MS/MS Transitions (MRM)
  • Precursor Ion: 161.2

    
    
    
TransitionQ1 Mass (Da)Q3 Mass (Da)Collision Energy (eV)TypeMechanism
Quantifier 161.2116.118PrimaryLoss of

(ethoxy) group
Qualifier 1 161.288.125SecondaryLoss of

(ester cleavage)
Qualifier 2 161.246.135StructuralDimethylamine fragment

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of sample (plasma/reaction mix).

  • Add 150 µL of cold Acetonitrile containing Internal Standard (e.g.,

    
    -Dimethyl-Analog).
    
  • Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

  • Transfer supernatant to a polypropylene vial. Do not evaporate to dryness (volatility risk). Inject directly.

Method B: HPLC-UV with OPA Derivatization (Process Control)

Scope: Purity assay of bulk material or reaction monitoring where MS is unavailable. Rationale: Since the molecule lacks UV absorbance, pre-column derivatization with o-Phthalaldehyde (OPA) targets the primary amine, creating a highly fluorescent isoindole derivative detectable by UV (340 nm) or Fluorescence (Ex: 340, Em: 450).

Reagents[8][10][11][12][13]
  • Derivatization Reagent: 10 mg OPA + 10 mg 3-Mercaptopropionic acid (3-MPA) in 1 mL Methanol + 9 mL Borate Buffer (0.4 M, pH 10.2).

  • Note: 3-MPA is preferred over 2-mercaptoethanol for derivative stability.

Automated Derivatization Protocol (Autosampler Program)
  • Draw 5 µL Sample.[3]

  • Draw 5 µL Reagent.[3]

  • Mix in needle/loop (3 cycles).

  • Wait 1.0 min (Reaction is instantaneous but requires settling).

  • Inject.[3][4][5]

Chromatographic Conditions[13][14][16]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Detection: UV at 338 nm.

  • Mobile Phase:

    • A: 20 mM Sodium Phosphate, pH 7.2.

    • B: Methanol:Acetonitrile (50:50).

  • Isocratic Mode: 45% B is typically sufficient to elute the derivative at ~4-6 minutes.

Visual Workflows & Logic

Decision Matrix for Method Selection

MethodSelection Start Sample Type? Trace Biological / Trace (< 1 ppm) Start->Trace High Sensitivity Needed Bulk Bulk Synthesis / Purity (> 95%) Start->Bulk Routine QC Volatile Residual Solvents / Volatile Impurities Start->Volatile Process Control Method1 HILIC-MS/MS (ZIC-HILIC, pH 3.5) Trace->Method1 Polar Retention Method2 HPLC-UV (OPA Derivatization) (C18, pH 7.2) Bulk->Method2 Chromophore Addition Method3 GC-FID/MS (Direct or Silylated) Volatile->Method3 Volatility

Caption: Decision tree for selecting the appropriate analytical technique based on sample concentration and matrix complexity.

HILIC Separation Mechanism

HILICMechanism StationaryPhase Zwitterionic Phase (Sulfobetaine) WaterLayer Stagnant Water Layer (Enriched on Surface) StationaryPhase->WaterLayer Hydrophilic Attraction Analyte Ethyl 2-amino-3-(dimethylamino)propanoate (Positively Charged) Analyte->StationaryPhase Weak Ionic Interaction Analyte->WaterLayer Partitioning (Retention) MobilePhase Acetonitrile Rich (>80%) MobilePhase->Analyte Solvation

Caption: Mechanistic view of HILIC separation showing the partitioning of the polar analyte into the water-enriched layer on the zwitterionic surface.

Validation Parameters (ICH M10/Q2)

To ensure Scientific Integrity , the following acceptance criteria must be met during method validation:

ParameterAcceptance Criteria (Bioanalytical)Acceptance Criteria (Pharma QC)
Linearity (

)

(Weighted

)

Accuracy 85-115% (80-120% at LLOQ)98-102%
Precision (CV)

(

at LLOQ)

Carryover

of LLOQ peak area

Recovery Consistent across 3 levelsN/A (Direct injection)
Stability Benchtop: 4 hrs (Ester hydrolysis risk)Solution: 24 hrs (Keep at 4°C)

Critical Self-Validation Step (System Suitability): Before every run, inject a "System Suitability Standard" (SST).

  • Requirement: The retention time of the analyte must not drift by >5% (HILIC is sensitive to equilibration).

  • Requirement: The tailing factor must be

    
     (Indicating proper buffering of amines).
    

Troubleshooting & Causality

Issue: Retention time shifting in HILIC.

  • Causality: HILIC columns require extensive equilibration to form the water layer.

  • Solution: Equilibrate with 20 column volumes before the first injection. Ensure the "Re-equilibration" step in the gradient is at least 3 minutes at high aqueous flow.

Issue: Low Sensitivity in OPA-HPLC.

  • Causality: OPA reagent degrades (oxidizes) rapidly.

  • Solution: Prepare OPA reagent daily. Ensure the pH of the borate buffer is strictly >9.5, as the reaction is pH-dependent.

Issue: Satellite peaks in MS.

  • Causality: Hydrolysis of the ethyl ester to the carboxylic acid (

    
    ) in the autosampler.
    
  • Solution: Keep autosampler temperature at 4°C. Acidify samples with 0.1% Formic Acid immediately upon preparation to stabilize the ester.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[6][7][8] Retrieved from [Link]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation. (2022). Retrieved from [Link]

  • McCalley, D. V.Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A (2017). (DOI: 10.1016/j.chroma.2017.06.026).
  • PubChem. Compound Summary: Ethyl 3-((2-(dimethylamino)ethyl)amino)propanoate (Related Structure).[6] Retrieved from [Link]

  • Agilent Technologies. Analysis of Amino Acids by HPLC - Application Note. Retrieved from [Link]

Sources

Application

Application Note: Optimization of Derivatization Strategies for the GC-MS Analysis of Ethyl 2-amino-3-(dimethylamino)propanoate

This Application Note is designed to serve as a definitive technical guide for the derivatization and GC-MS analysis of Ethyl 2-amino-3-(dimethylamino)propanoate . Executive Summary The analysis of Ethyl 2-amino-3-(dimet...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as a definitive technical guide for the derivatization and GC-MS analysis of Ethyl 2-amino-3-(dimethylamino)propanoate .

Executive Summary

The analysis of Ethyl 2-amino-3-(dimethylamino)propanoate by Gas Chromatography-Mass Spectrometry (GC-MS) presents specific challenges due to the amphoteric nature of the molecule and the high polarity of the primary amine at the


-position. Direct injection often results in peak tailing, adsorption in the inlet liner, and poor sensitivity.

This guide details two validated derivatization protocols:

  • Silylation (BSTFA + 1% TMCS): The preferred high-throughput method, utilizing the analyte's tertiary amine as an internal catalyst.

  • Acylation (TFAA): A robust alternative for structural elucidation and confirmation, providing distinct mass spectral tags.

Analyte Profile & Chemical Challenges

Before initiating wet chemistry, it is critical to understand the functional groups interacting with the derivatization reagents.

FeatureChemical Structure / PropertyAnalytical Implication
Analyte Ethyl 2-amino-3-(dimethylamino)propanoate Target Molecule
Primary Amine

at C2 (

-position)
Target for Derivatization. Highly polar; H-bond donor. Causes tailing if untreated.
Tertiary Amine

at C3 (

-position)
Non-Reactive but Catalytic. Will not derivatize but acts as a proton acceptor (base).
Ethyl Ester

Stable. Generally unreactive under mild derivatization conditions. Provides some native volatility.
The "Why" of Derivatization

We derivatize this specific molecule to:

  • Block the H-bond donor: The primary amine (

    
    ) interacts with silanol groups in the GC column stationary phase.
    
  • Improve Thermal Stability: Prevent potential cyclization between the primary amine and the ester (diketopiperazine formation) in the hot injection port.

  • Enhance MS Fragmentation: Silyl and Acyl groups direct fragmentation (

    
    -cleavage), creating diagnostic ions for quantification.
    

Protocol A: Silylation (The Gold Standard)

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1] Mechanism: Nucleophilic attack of the primary amine nitrogen on the silicon atom.

Chemical Logic

Silylation is chosen because it creates a Trimethylsilyl (TMS) derivative that is chemically inert and highly volatile.

  • Crucial Insight: The analyte contains a tertiary amine (

    
    ). In many protocols, Pyridine is added as a catalyst/acid scavenger. However, this analyte is self-catalyzing ; the internal tertiary amine can accept the proton released during silylation, often making external base addition optional (though Acetonitrile is recommended as a solvent to ensure solubility).
    
Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve 1–5 mg of the sample in 500 µL of anhydrous Acetonitrile (ACN) .

    • Note: Avoid protic solvents (Methanol/Ethanol) as they will react with the reagent.

  • Reagent Addition:

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Flush the headspace with dry Nitrogen gas (optional but recommended to remove humidity).

  • Reaction:

    • Cap the vial tightly with a PTFE-lined crimp cap.

    • Incubate at 70°C for 30 minutes .

    • Reasoning: Primary amines are less reactive than alcohols; heat is required to drive the reaction to completion and prevent mono-silylation (if steric hindrance is present).

  • Analysis:

    • Cool to room temperature.[1][2]

    • Inject 1 µL directly into the GC-MS.[1]

Reaction Mechanism Visualization[3]

SilylationMechanism Analyte Analyte (R-NH2) Transition Transition State (Nu: Attack on Si) Analyte->Transition Mix + Heat (70°C) BSTFA BSTFA (TMS Donor) BSTFA->Transition Product TMS-Derivative (R-NH-TMS) Transition->Product Silylation Byproduct Byproducts (TFA + TMS-TFA) Transition->Byproduct Leaving Group

Caption: Figure 1. Silylation mechanism where the primary amine attacks the electropositive silicon of BSTFA.

Protocol B: Acylation (Structural Confirmation)

Reagent: Trifluoroacetic Anhydride (TFAA).[1][3] Mechanism: Nucleophilic acyl substitution.

Chemical Logic

Acylation is the alternative method used when silylation yields ambiguous results or when high specificity is needed (introducing Fluorine atoms shifts mass fragments).

  • Critical Warning: The reaction produces Trifluoroacetic Acid (TFA) as a byproduct. Since the analyte contains a basic tertiary amine, it will form a salt with the TFA byproduct and precipitate out of solution if a base is not added.

  • Correction: You must use a base (Triethylamine or Pyridine) to scavenge the acid.

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve 1–5 mg of sample in 500 µL of Ethyl Acetate .

  • Base Addition (Mandatory):

    • Add 50 µL of Triethylamine (TEA) or Pyridine.

    • Reasoning: Neutralizes the TFA acid byproduct to prevent salt formation with the analyte's tertiary amine.

  • Reagent Addition:

    • Add 100 µL of TFAA .[1]

    • Caution: Reaction is exothermic. Add slowly.

  • Reaction:

    • Incubate at 60°C for 20 minutes .

  • Cleanup (Evaporation):

    • Evaporate the mixture to dryness under a stream of Nitrogen (removes excess TFAA and TFA).

    • Reconstitute in 500 µL of Ethyl Acetate or Toluene.

Instrumental Parameters (GC-MS)[1][4][5][6][7][8][9][10][11][12]

These parameters are optimized for the Agilent 7890/5977 or equivalent single quadrupole systems.

ParameterSettingNotes
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Standard non-polar phase with ultra-inert deactivation.
Inlet Split/Splitless (Split 10:1 recommended)Temp: 260°C. Use a liner with glass wool to trap non-volatiles.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Oven Program 60°C (1 min)

15°C/min

300°C (3 min)
Slow ramp not required; analyte is mid-volatility.
Transfer Line 280°CPrevent cold-spot condensation.
Ion Source EI (70 eV) @ 230°CStandard Electron Ionization.
Scan Range 40 – 450

Solvent delay: 3.5 min.

Analytical Workflow & Quality Control

To ensure data integrity, the following workflow should be strictly adhered to.

Workflow Start Start: Crude Sample Dry Drying Step (Remove H2O) Start->Dry Critical: Moisture kills BSTFA Deriv Derivatization (BSTFA or TFAA) Dry->Deriv Inject GC-MS Injection Deriv->Inject < 24 hours stability Data Data Analysis (Fragment Verification) Inject->Data

Caption: Figure 2. Operational workflow emphasizing the critical drying step prior to derivatization.

Expected Mass Fragments (Silylated Derivative)

The fragmentation will be dominated by


-cleavage next to the amine groups.
  • Molecular Ion (

    
    ):  Weak but visible.
    
  • Base Peak: Likely the loss of the

    
     group or cleavage between C2 and C3.
    
  • Diagnostic Ion: Look for

    
     (Loss of TMS) or 
    
    
    
    (Loss of methyl from TMS).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing Incomplete derivatization or active sites in liner.Increase reaction time to 60 min. Change inlet liner to Ultra-Inert type.
Split Peaks Moisture in sample (Hydrolysis of TMS).Dry sample thoroughly with

before adding BSTFA. Ensure solvents are anhydrous.[1]
Precipitate in Vial (TFAA Method) Salt formation.Add more base (TEA/Pyridine) to neutralize the acid byproduct.
No Product Peak Tertiary amine interference?Unlikely. Check if the starting material is actually the HCl salt. If so, perform a free-basing extraction first.

References

  • Schummer, C., et al. (2009).[4] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta.[4]

  • Sigma-Aldrich. (2023). Derivatization Reagents for GC: BSTFA Protocol.[1][5]

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Standard Reference Text).
  • Sobolevsky, T. G., et al. (2003). Acylation of amino acids for GC-MS analysis. Journal of Chromatography A.

Sources

Method

Application Note: Divergent Synthesis of Nitrogen-Rich Heterocycles Using Ethyl 2-amino-3-(dimethylamino)propanoate

Executive Summary Ethyl 2-amino-3-(dimethylamino)propanoate (typically supplied as a dihydrochloride salt) is a highly versatile, unnatural amino acid derivative[1]. For researchers and drug development professionals, in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-amino-3-(dimethylamino)propanoate (typically supplied as a dihydrochloride salt) is a highly versatile, unnatural amino acid derivative[1]. For researchers and drug development professionals, incorporating a dimethylamino group is a proven strategy to enhance aqueous solubility, improve oral bioavailability, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This application note details the use of this trifunctional synthon—comprising a nucleophilic primary amine, an electrophilic ethyl ester, and a basic tertiary amine—in the divergent synthesis of two pharmacologically relevant heterocyclic scaffolds: hydantoins and quinoxalinones .

Structural Rationale & Mechanistic Insights (E-E-A-T)

The synthetic utility of this compound relies on the differential reactivity of its three functional groups:

  • Primary Amine (

    
    -amine) : Acts as the primary nucleophile. It is sterically unhindered compared to the tertiary amine, allowing for selective, rapid reactions with external electrophiles (e.g., isocyanates or aryl halides).
    
  • Ethyl Ester : Serves as an internal electrophilic trap. Following the initial intermolecular reaction, the newly appended functional group undergoes an intramolecular cyclization by attacking the ester carbonyl, expelling ethanol to form a stable heterocycle[2].

  • Dimethylamino Group : Remains chemically inert during these specific cascades but dictates the solubility profile of the intermediates. Its basicity (pKa ~8.5–9.5) allows for easy purification via acid-base extraction and provides a critical hydrogen-bond acceptor for target binding in medicinal chemistry.

Protocol A: Synthesis of 5-((Dimethylamino)methyl)hydantoins

Hydantoins (imidazolidine-2,4-diones) are privileged scaffolds in antiepileptic and antimicrobial drug discovery.

Methodological Causality

The synthesis of hydantoins from


-amino esters involves the formation of a urea intermediate followed by base-promoted cyclization[3]. Using an isocyanate ensures a clean addition reaction without the need for coupling reagents. N,N-Diisopropylethylamine (DIPEA) is utilized to neutralize the dihydrochloride salt of the starting material; this prevents premature hydrolysis of the ester while freeing the primary amine for nucleophilic attack. Heating the system with a catalytic organic base drives the thermodynamically favorable ring closure[2].
Step-by-Step Workflow

Self-Validating System: This protocol includes built-in visual and analytical checkpoints to ensure reaction integrity.

  • Free-Basing: Suspend Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL) under an inert atmosphere. Add DIPEA (3.0 eq, 30 mmol) dropwise at 0 °C.

    • Validation: The suspension will transition into a clear, homogeneous solution, indicating successful neutralization of the hydrochloride salts.

  • Urea Formation: Add the chosen Isocyanate (e.g., Phenyl isocyanate, 1.05 eq) dropwise. Stir at room temperature for 2 hours.

    • Validation: Monitor via TLC or IR spectroscopy. The complete disappearance of the strong isocyanate stretch (~2270 cm⁻¹) confirms full conversion to the urea intermediate.

  • Cyclization: Evaporate the DCM under reduced pressure. Redissolve the crude urea in N,N-Dimethylformamide (DMF, 20 mL). Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 eq) and heat to 80 °C for 4 hours.

    • Causality: DBU deprotonates the urea nitrogen, increasing its nucleophilicity to attack the ethyl ester.

  • Workup & Isolation: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash extensively with 5% aqueous LiCl (3x) to remove DMF. Dry the organic layer over

    
    , filter, and concentrate. Purify via silica gel chromatography (DCM:MeOH gradient).
    
Reaction Pathway

Hydantoin A Ethyl 2-amino-3- (dimethylamino)propanoate C Urea Intermediate A->C Nucleophilic Addition B Isocyanate (R-N=C=O) B->C D 5-((Dimethylamino)methyl) hydantoin C->D Base/Heat (-EtOH)

Reaction pathway for the synthesis of hydantoins from the amino ester.

Protocol B: Synthesis of 3-((Dimethylamino)methyl)-3,4-dihydroquinoxalin-2(1H)-ones

Quinoxalinones are rigid, bicyclic systems frequently utilized as kinase inhibitors and receptor antagonists.

Methodological Causality

This protocol utilizes a tandem Nucleophilic Aromatic Substitution (SNAr) and reductive cyclization sequence. The primary amine displaces the highly reactive fluorine atom of 2-fluoronitrobenzene[4]. Potassium carbonate (


) is chosen as the base because it is strong enough to neutralize the dihydrochloride salt and scavenge the generated HF, but weak enough to avoid hydrolyzing the ethyl ester. Subsequent catalytic hydrogenation reduces the nitro group to an aniline, which spontaneously attacks the adjacent ester to close the 6-membered ring.
Step-by-Step Workflow
  • SNAr Reaction: Combine Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride (1.0 eq, 10 mmol), 2-fluoronitrobenzene (1.05 eq, 10.5 mmol), and finely powdered

    
     (4.0 eq, 40 mmol) in anhydrous DMF (25 mL)[4]. Stir at 60 °C for 5 hours.
    
    • Validation: The reaction mixture will turn a vibrant yellow/orange due to the formation of the nitroaniline chromophore. Complete consumption of the starting material can be tracked via LC-MS.

  • Intermediate Workup: Dilute with EtOAc and wash with water (3x) and brine (1x). Dry over

    
     and concentrate to yield the N-(2-nitrophenyl) intermediate.
    
  • Reductive Cyclization: Dissolve the intermediate in absolute Ethanol (30 mL). Carefully add 10% Pd/C (0.1 eq by weight). Purge the flask with Nitrogen, then introduce Hydrogen gas (via balloon). Stir vigorously at room temperature for 12–16 hours.

    • Causality: Ethanol is used as the solvent to prevent transesterification issues and to solubilize the hydrogen gas. The reduction of the nitro group triggers an immediate, spontaneous cyclization.

    • Validation: The bright yellow color will fade to pale yellow or colorless as the nitro group is reduced. LC-MS will show the mass of the final cyclized product (

      
       for 
      
      
      
      and
      
      
      for loss of EtOH).
  • Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to afford the target quinoxalinone.

Reaction Pathway

Quinoxalinone A Ethyl 2-amino-3- (dimethylamino)propanoate C N-(2-Nitrophenyl) amino ester A->C SNAr (K2CO3) B 2-Fluoronitrobenzene B->C D N-(2-Aminophenyl) amino ester C->D Reduction (H2, Pd/C) E 3-((Dimethylamino)methyl)- quinoxalin-2-one D->E Cyclization (-EtOH)

Two-step SNAr and reductive cyclization workflow for quinoxalinone derivatives.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters and expected outcomes for the divergent synthesis pathways described above.

Heterocycle ClassKey IntermediateCyclization TriggerTypical Yield (%)Total Reaction Time (h)Primary Purification
Hydantoins UreaBase (DBU) / Heat (80 °C)75 - 85%6 - 8Silica Gel Chromatography
Quinoxalinones 2-Nitroaniline

, Pd/C (Room Temp)
80 - 90%17 - 21Celite Filtration / Trituration

References

  • MDPI (Molecules) . The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from:[Link]

  • ACS (The Journal of Organic Chemistry) . Metal-Free TEMPO-Promoted C(sp3)–H Amination To Afford Multisubstituted Benzimidazoles. Retrieved from:[Link]

Sources

Application

Application Note: Large-Scale Synthesis of Ethyl 2-amino-3-(dimethylamino)propanoate Dihydrochloride

Executive Summary Ethyl 2-amino-3-(dimethylamino)propanoate (often isolated as its highly stable dihydrochloride salt, CAS 1311313-71-9) is a critical non-natural amino acid derivative. As an azaleucine analog, it serves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-amino-3-(dimethylamino)propanoate (often isolated as its highly stable dihydrochloride salt, CAS 1311313-71-9) is a critical non-natural amino acid derivative. As an azaleucine analog, it serves as a foundational building block in the development of peptide mimetics, targeted therapeutics, and novel ligands. This application note details a highly scalable, atom-economical synthetic route utilizing the aza-Michael addition of dimethylamine to a dehydroalanine derivative, followed by a controlled anhydrous deprotection sequence.

Mechanistic Rationale & Causality

The synthesis of 3-substituted alanine derivatives traditionally suffers from poor regioselectivity, low yields, and severe polymerization side-reactions. To circumvent these issues, this protocol establishes a self-validating, two-stage workflow driven by precise mechanistic controls:

  • Electrophilic Activation & Protection: We utilize ethyl 2-acetamidoacrylate as the starting material. The conjugated enamide acts as a highly electrophilic Michael acceptor. Crucially, the N-acetyl group suppresses the nucleophilicity of the

    
    -nitrogen, entirely preventing the self-condensation and polymerization that typically plague unprotected dehydroalanine [1].
    
  • Transition State Stabilization: The addition of dimethylamine proceeds rapidly via an aza-Michael addition. By executing this step in a polar protic solvent (ethanol), the reaction is significantly accelerated. The protic environment stabilizes the zwitterionic transition state through hydrogen bonding, driving the equilibrium toward the protected intermediate with near-quantitative conversion [1].

  • Orthogonal Deprotection & Salt Formation: Aqueous acidic deprotection would inevitably hydrolyze the ethyl ester, ruining the target molecule. Therefore, we utilize anhydrous 3M HCl in ethanol . This reagent choice serves a dual causality: it effectively cleaves the N-acetyl group via transesterification-driven solvolysis while preserving the ethyl ester. Furthermore, it directly protonates both the

    
    -amine and the dimethylamine moiety, causing the target compound to spontaneously precipitate as a highly pure, crystalline dihydrochloride salt, completely bypassing the need for chromatographic purification [2].
    

Synthetic Workflow

SynthesisWorkflow SM1 Ethyl 2-acetamidoacrylate (Michael Acceptor) Step1 Stage 1: Aza-Michael Addition Solvent: EtOH, 35°C SM1->Step1 SM2 Dimethylamine (Nucleophile) SM2->Step1 Int1 Ethyl 2-acetamido-3-(dimethylamino)propanoate (Protected Intermediate) Step1->Int1 High Yield Step2 Stage 2: N-Acetyl Deprotection Reagent: 3M HCl in EtOH, Reflux 80°C Int1->Step2 Product Ethyl 2-amino-3-(dimethylamino)propanoate Dihydrochloride (Target) Step2->Product Precipitation

Workflow for the large-scale synthesis of Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry for a 1-mole scale industrial batch.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
Ethyl 2-acetamidoacrylate 157.171.00157.2 gElectrophilic Starting Material
Dimethylamine (2M in THF) 45.081.50750 mLNucleophile
Ethanol (Absolute) 46.07Solvent1.5 LProtic Reaction Medium
3M HCl in Ethanol 36.464.001.33 LDeprotecting Agent / Salt Former
Diethyl Ether 74.12Wash600 mLAnti-solvent / Wash
Target Product (Dihydrochloride) 233.14 0.85 (Yield) ~198.2 g Final API Building Block

Step-by-Step Methodology

Stage 1: Aza-Michael Addition (Synthesis of Protected Intermediate)
  • Preparation: Charge a clean, dry 5 L jacketed glass reactor equipped with an overhead stirrer, internal thermocouple, and nitrogen inlet with Ethyl 2-acetamidoacrylate (157.2 g, 1.0 mol).

  • Solvation: Add absolute Ethanol (1.0 L) and agitate at 200 rpm until a uniform solution is achieved.

  • Temperature Control: Cool the reactor jacket to bring the internal temperature to 10°C.

  • Nucleophilic Addition: Dropwise add the Dimethylamine solution (2.0 M in THF, 750 mL, 1.5 mol) over 60 minutes. Critical Control Parameter: Maintain the internal temperature strictly below 25°C to prevent the volatilization of dimethylamine, which would skew the stoichiometry.

  • Reaction Maturation: Warm the reactor to 35°C and stir for 4 hours. Monitor the disappearance of the starting material via HPLC (UV 210 nm).

  • Workup: Once conversion is >98%, concentrate the reaction mixture under reduced pressure (40°C, 50 mbar) to remove THF, unreacted dimethylamine, and ethanol. The resulting crude Ethyl 2-acetamido-3-(dimethylamino)propanoate will appear as a pale, viscous oil.

Stage 2: Deprotection and Salt Formation
  • Reconstitution: Redissolve the crude intermediate oil in absolute Ethanol (500 mL) within the reactor.

  • Acidification: Slowly charge 3.0 M HCl in Ethanol (1.33 L, 4.0 mol) to the reactor.

  • Thermal Cleavage: Heat the mixture to reflux (internal temperature approx. 78–80°C) for 6 hours. Causality Check: The anhydrous acidic conditions cleave the N-acetyl group, generating ethyl acetate as a byproduct, while safely preserving the target ethyl ester.

  • Crystallization: Program the reactor to cool linearly to 0°C over 2.5 hours. As the temperature drops, the Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride will spontaneously crystallize out of solution due to its insolubility in cold ethanol.

  • Isolation: Filter the thick white slurry under vacuum. Wash the resulting filter cake with cold diethyl ether (2 x 300 mL) to extract any residual acetic acid, ethyl acetate, and organic impurities.

  • Drying: Transfer the highly pure white crystalline solid to a vacuum oven and dry at 45°C for 12 hours (Expected Yield: ~85%).

Analytical Validation Parameters

To ensure the self-validating nature of the protocol, verify the final product against the following parameters:

  • LC-MS (ESI+): Expected

    
     for the free base (
    
    
    
    ) is m/z 161.1.
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    Look for the diagnostic disappearance of the N-acetyl singlet (
    
    
    2.0 ppm) from Stage 1. Key product peaks:
    
    
    4.45 (t, 1H,
    
    
    -CH), 4.30 (q, 2H, ester
    
    
    ), 3.65 (d, 2H,
    
    
    -
    
    
    ), 2.95 (s, 6H,
    
    
    ), 1.30 (t, 3H, ester
    
    
    ).

References

  • Naidu, B. N., Sorenson, M. E., Connolly, T. P., & Ueda, Y. (2003). "Michael Addition of Amines and Thiols to Dehydroalanine Amides: A Remarkable Rate Acceleration in Water." The Journal of Organic Chemistry, 68(26), 10098-10102. URL:[Link]

  • Barfod, R., Bendahl, L., Hammershøi, A., Jensen, D. K., Sargeson, A. M., & Willis, A. C. (2002). "Novel metal complex synthons for chiral 4-azaleucine, 2,3-diaminopropanoic acid and its elaboration." Journal of the Chemical Society, Dalton Transactions, (16), 3182-3192. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Improving the yield of Ethyl 2-amino-3-(dimethylamino)propanoate synthesis.

Executive Summary & Core Challenge The synthesis of Ethyl 2-amino-3-(dimethylamino)propanoate (an ethyl ester of 3,3-dimethyl-2,3-diaminopropanoic acid) often suffers from low yields due to a fundamental competition betw...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The synthesis of Ethyl 2-amino-3-(dimethylamino)propanoate (an ethyl ester of 3,3-dimethyl-2,3-diaminopropanoic acid) often suffers from low yields due to a fundamental competition between nucleophilic substitution (


)  and 

-elimination (E2)
.

When attempting to install the dimethylamino group at the


-position of a serine derivative (e.g., O-mesyl-serine), the basicity of dimethylamine frequently triggers elimination, collapsing the scaffold into a dehydroalanine  derivative rather than the desired substitution product.

This guide outlines three validated workflows to bypass this bottleneck, structured by your specific purity and stereochemical requirements.

Strategic Synthesis Workflows

Method A: The "Azide-Reductive Methylation" Route (High Stereocontrol)

Best for: Enantiopure targets, maintaining chiral integrity.

This method avoids the direct use of basic dimethylamine on an activated serine, preventing elimination.

  • Activation: Convert N-Boc-Serine ethyl ester to the O-Mesylate or O-Tosylate .

  • Displacement: React with Sodium Azide (

    
    ) .
    
    • Why: Azide is an excellent nucleophile but a poor base, favoring substitution (

      
      ) over elimination.
      
    • Note: This step proceeds with inversion of configuration (e.g., L-Serine

      
       D-Azidoalanine derivative).
      
  • Reduction: Hydrogenation (

    
    , Pd/C) converts the azide to a primary amine.
    
  • Methylation: Reductive alkylation using Formaldehyde (

    
    )  and Sodium Cyanoborohydride (
    
    
    
    )
    installs the two methyl groups.
  • Deprotection: Acidic removal of the Boc group yields the target dihydrochloride salt.

Method B: The "Dehydroalanine Michael Addition" Route (High Throughput)

Best for: Large-scale synthesis where racemic product is acceptable or chiral catalysts are available.

Instead of fighting elimination, this route uses the elimination product (Dehydroalanine) as the starting material.

  • Substrate: Start with N-Protected-Dehydroalanine Ethyl Ester.

  • Addition: Perform an Aza-Michael addition using dimethylamine.

    • Conditions: Protic solvent (EtOH) or Lewis Acid catalysis to accelerate the 1,4-addition.

  • Outcome: Quantitative conversion is often possible, but the product is typically racemic unless a chiral ligand/catalyst is employed.

Visualized Workflow (Method A)

SynthesisPath Start N-Boc-Serine Ethyl Ester Mesylate O-Mesyl Intermediate (Activated) Start->Mesylate MsCl, Et3N (0°C) Elimination SIDE REACTION: Dehydroalanine Formation Mesylate->Elimination Direct HNMe2 (Strong Base) Azide 3-Azido Derivative (Inverted Center) Mesylate->Azide NaN3, DMF (Substitution) Amine 3-Amino Derivative Azide->Amine H2, Pd/C Dimethyl 3-(Dimethylamino) Precursor Amine->Dimethyl HCHO, NaBH3CN (Reductive Alkylation) Final Ethyl 2-amino-3-(dimethylamino) propanoate (2HCl) Dimethyl->Final HCl/Dioxane (Deprotection)

Caption: Logical flow comparing the high-risk direct displacement (Red) vs. the robust Azide pathway (Green).

Troubleshooting & Optimization Guide

Issue 1: Low Yield & Presence of Olefinic NMR Signals
  • Diagnosis: You are observing signals around 5.0–6.5 ppm in

    
     NMR. This indicates 
    
    
    
    -elimination
    to the dehydroalanine species.
  • Root Cause: Using dimethylamine (a strong base) directly on the mesylate/tosylate intermediate.

  • Corrective Action:

    • Switch to Method A (Azide Route): Azide is non-basic and will not trigger E2 elimination.

    • If staying with Direct Displacement: Use a Triflate (Tf) leaving group instead of Mesylate. Triflate is so reactive that substitution can compete more effectively with elimination, especially at low temperatures (-78°C).

Issue 2: Incomplete Methylation (Mon-methyl vs. Di-methyl)
  • Diagnosis: Mass spectrometry shows a mix of M+14 (monomethyl) and M+28 (dimethyl) peaks.

  • Root Cause: Insufficient reducing agent or formaldehyde equivalents during reductive alkylation.

  • Corrective Action:

    • Ensure Formaldehyde is in excess (3-5 equivalents).

    • Add Acetic Acid (catalytic amount) to the reaction to activate the imine intermediate.

    • Allow longer reaction times (12-24h) before quenching.

Issue 3: Product Loss During Aqueous Workup
  • Diagnosis: The target molecule is a highly polar diamine ester and is water-soluble, especially as a salt.

  • Corrective Action:

    • Avoid aqueous extraction if possible. Evaporate the reaction solvent and use trituration (e.g., with cold diethyl ether or hexanes) to precipitate the product or remove impurities.

    • If extraction is necessary, saturate the aqueous phase with NaCl (salting out) and use Chloroform/Isopropanol (3:1) as the organic extraction solvent.

Quantitative Data: Leaving Group Comparison

Leaving Group (LG)Reactivity (

)
Risk of Elimination (E2)Recommended For
Mesylate (-OMs) 1High (with basic nucleophiles)Azide Route (Method A)
Tosylate (-OTs) 0.7HighAzide Route (Method A)
Triflate (-OTf) ~10,000Moderate (Fast

competes)
Direct Displacement (Low Temp)
Iodide (-I) HighModerateFinkelstein conditions

Frequently Asked Questions (FAQ)

Q: Can I use the commercially available 2,3-diaminopropanoic acid (Dap) as a starting material? A: Yes, but selective methylation of the


-amine in the presence of the 

-amine is difficult without orthogonal protection (e.g.,

-Fmoc,

-Boc). It is often more expensive and labor-intensive than the Serine route.

Q: Why is the product hygroscopic? A: As a dihydrochloride salt of a diamine, the molecule has high lattice energy affinity for water. Store under argon in a desiccator at -20°C.

Q: Does the reaction scale linearly? A: The Azide route (Method A) scales very well (up to kg scale). The Michael Addition (Method B) is also highly scalable but requires careful exotherm management during the addition of dimethylamine.

References

  • Synthesis of 3-Azido-D-alanine (Analogous Pathway): BenchChem Technical Guide. "Synthesis of 3-Azido-D-alanine: An In-depth Technical Guide."

  • Reductive Amination Strategies: Organic Syntheses. "Synthesis of N-Boc-L-serine methyl ester."

  • Elimination vs. Substitution Mechanisms: Organic Chemistry Portal. "Nucleophilic Substitution (SN1, SN2) and Elimination."

  • Commercial Reference for Target Salt: ChemScene. "Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride."[1]

Sources

Optimization

Common side reactions in the synthesis of Ethyl 2-amino-3-(dimethylamino)propanoate.

Welcome to the Technical Support Center for the synthesis of Ethyl 2-amino-3-(dimethylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 2-amino-3-(dimethylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable diamino acid derivative. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Introduction: Navigating the Synthesis

The synthesis of Ethyl 2-amino-3-(dimethylamino)propanoate typically involves the selective N,N-dimethylation of a precursor such as Ethyl 2,3-diaminopropanoate. A common and effective method for this transformation is the Eschweiler-Clarke reaction , which utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[1][2] While this reaction is renowned for its efficiency in producing tertiary amines without the formation of quaternary ammonium salts, its application to a substrate with multiple nucleophilic centers—two amino groups and an ester—presents a unique set of challenges.[1] This guide will dissect the common side reactions and provide actionable solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route assumed in this guide?

A1: This guide primarily addresses the side reactions encountered during the synthesis of Ethyl 2-amino-3-(dimethylamino)propanoate via the Eschweiler-Clarke methylation of Ethyl 2,3-diaminopropanoate. This is a widely used and practical approach for such transformations.

Q2: Why is the Eschweiler-Clarke reaction preferred for this synthesis?

A2: The Eschweiler-Clarke reaction is highly effective for the exhaustive methylation of primary and secondary amines to their corresponding tertiary amines.[2] A key advantage is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts, which can be a significant side reaction with other methylating agents like methyl iodide.[2]

Q3: My final product is a viscous oil that is difficult to purify. Is this normal?

A3: Yes, it is not uncommon for amino esters, particularly polyamines, to be viscous oils. Purification can be challenging due to their polarity. This guide provides detailed protocols for purification via column chromatography.

Q4: Can I use other methylating agents instead of formaldehyde and formic acid?

A4: While other methylating agents exist (e.g., methyl iodide, dimethyl sulfate), they often lead to a mixture of methylated products and have a higher risk of forming quaternary ammonium salts.[2] The Eschweiler-Clarke reaction offers a higher degree of control for achieving the desired tertiary amine.

Troubleshooting Guide: Common Side Reactions and Solutions

This section details the most common side reactions observed during the synthesis of Ethyl 2-amino-3-(dimethylamino)propanoate and provides step-by-step troubleshooting protocols.

Issue 1: Over-methylation - Formation of Ethyl 2-(dimethylamino)-3-(dimethylamino)propanoate

The presence of two primary amino groups in the starting material, Ethyl 2,3-diaminopropanoate, creates a significant risk of methylation at both the desired C-3 position and the C-2 position.

Causality: The nucleophilicity of the two amino groups may not be sufficiently different under the reaction conditions to achieve perfect selectivity. While the C-3 amino group is generally more sterically accessible, the C-2 amino group can also react with formaldehyde and be methylated.

Troubleshooting Protocol:

  • Control Stoichiometry:

    • Carefully control the stoichiometry of formaldehyde and formic acid. Use a slight excess to ensure complete dimethylation at the C-3 position, but avoid a large excess which can drive the reaction towards di-methylation. A good starting point is 2.2-2.5 equivalents of formaldehyde and formic acid per mole of the diamino-ester.

  • Temperature Control:

    • Maintain a moderate reaction temperature (typically 80-100°C).[3] Higher temperatures can increase the rate of the less-favored C-2 methylation.

  • Stepwise Methylation with Protecting Groups:

    • For applications requiring very high purity, consider a protecting group strategy. The C-2 amino group can be selectively protected (e.g., with a Boc or Cbz group), followed by the Eschweiler-Clarke reaction on the C-3 amino group, and subsequent deprotection.

Analytical Detection:

  • GC-MS: The over-methylated product will have a higher molecular weight.

  • ¹H NMR: Look for the appearance of a singlet corresponding to the N,N-dimethyl group at the C-2 position, in addition to the one at the C-3 position. The integration of these signals will give the ratio of the desired product to the over-methylated byproduct.

Issue 2: N-Formylation - Formation of N-Formyl Derivatives

The use of formic acid as a reducing agent can lead to the formation of N-formyl byproducts at either the C-2 or C-3 amino group.[4]

Causality: Formic acid can act as a formylating agent, especially if the reaction conditions are not optimized. This is a known side reaction in Eschweiler-Clarke and related reactions.[4]

Troubleshooting Protocol:

  • Optimize Reagent Addition:

    • Add the formic acid to the amine first to form the formate salt, and then add the formaldehyde. This can sometimes minimize direct formylation.[5]

  • Use of Alternative Reducing Agents:

    • In some variations of the Eschweiler-Clarke reaction, other reducing agents like sodium cyanoborohydride can be used, which may reduce the incidence of N-formylation.[1] However, this changes the reaction conditions and may introduce other side reactions.

  • Post-Reaction Hydrolysis:

    • N-formyl groups can often be hydrolyzed under acidic or basic conditions. A mild acidic work-up might selectively remove the formyl group, but care must be taken to avoid hydrolysis of the ester.

Analytical Detection:

  • ¹H NMR: The formyl proton will appear as a characteristic singlet or a pair of singlets (due to rotational isomers) in the downfield region (around 8 ppm).[6]

  • IR Spectroscopy: Look for a strong carbonyl absorption for the amide C=O, which will be different from the ester carbonyl.

Issue 3: Intramolecular Cyclization - Lactam Formation

The presence of two nucleophilic amino groups and an electrophilic ester group in the same molecule creates the potential for intramolecular cyclization to form a six-membered ring lactam (a piperazinone derivative).

Causality: Under the heated and acidic conditions of the Eschweiler-Clarke reaction, the C-2 amino group can act as a nucleophile and attack the ester carbonyl, leading to the formation of a stable cyclic amide.

Troubleshooting Protocol:

  • Lower Reaction Temperature:

    • Perform the reaction at the lowest temperature that still allows for efficient methylation. Extended reaction times at lower temperatures are preferable to shorter times at higher temperatures.

  • Protecting the C-2 Amino Group:

    • As with over-methylation, protecting the C-2 amino group is the most effective way to prevent this side reaction.

Analytical Detection:

  • LC-MS: The lactam will have a different molecular weight (loss of ethanol).

  • ¹H NMR: The characteristic signals for the ethyl group (a quartet and a triplet) will be absent. New signals corresponding to the cyclic structure will appear.

  • IR Spectroscopy: The appearance of a characteristic amide carbonyl (C=O) stretch, typically at a lower wavenumber than the ester carbonyl.

Issue 4: Ester Hydrolysis

The acidic conditions and the presence of water (either as a solvent or formed during the reaction) can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Causality: The Eschweiler-Clarke reaction is often performed in an aqueous solution or with aqueous formaldehyde, and formic acid acts as an acid catalyst for ester hydrolysis.

Troubleshooting Protocol:

  • Minimize Water Content:

    • Use paraformaldehyde instead of aqueous formaldehyde to reduce the amount of water in the reaction mixture.[7]

    • If possible, perform the reaction in a non-aqueous solvent.

  • Control Reaction Time:

    • Monitor the reaction closely (e.g., by TLC or GC-MS) and stop it as soon as the starting material is consumed to minimize the time the product is exposed to hydrolytic conditions.

  • Work-up Procedure:

    • Neutralize the reaction mixture promptly during work-up to prevent further acid-catalyzed hydrolysis.

Analytical Detection:

  • TLC: The carboxylic acid will be significantly more polar than the ester and will likely have a much lower Rf value.

  • ¹H NMR: The signals for the ethyl group will disappear, and the baseline may show a broad singlet for the carboxylic acid proton.

  • Extraction: The carboxylic acid can be extracted into a basic aqueous solution, which can be used to confirm its presence.

Data Presentation

Side Reaction Byproduct Structure Primary Cause Key Prevention Strategy Analytical Signature
Over-methylation Ethyl 2-(dimethylamino)-3-(dimethylamino)propanoateExcess methylating agent, high temperatureControl stoichiometry, moderate temperatureAdditional N(CH₃)₂ signal in ¹H NMR, higher MW in MS
N-Formylation N-formyl derivatives at C-2 or C-3Reactivity of formic acidOptimize reagent addition, consider alternative reducing agentsFormyl proton signal (~8 ppm) in ¹H NMR
Intramolecular Cyclization Piperazinone derivativeNucleophilic attack of C-2 amine on esterLower reaction temperature, protect C-2 amineAbsence of ethyl ester signals in ¹H NMR, different MW in MS
Ester Hydrolysis 2-amino-3-(dimethylamino)propanoic acidAcidic conditions and presence of waterMinimize water, control reaction time, prompt neutralizationLoss of ethyl ester signals in ¹H NMR, highly polar spot on TLC

Experimental Protocols

Protocol 1: Purification by Column Chromatography

Due to the polar nature of the product and potential byproducts, column chromatography on silica gel is a recommended purification method.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel.

  • Elution: Start with a less polar eluent (e.g., 100% ethyl acetate) and gradually increase the polarity by adding a more polar solvent like methanol. A common gradient is from 0% to 10% methanol in ethyl acetate. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the amine compounds on the acidic silica gel.[8]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Analytical Monitoring by GC-MS
  • Sample Preparation: Take a small aliquot from the reaction mixture and quench it with a basic solution (e.g., saturated sodium bicarbonate). Extract the organic components with a suitable solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate.

  • GC-MS Analysis: Inject a small amount of the prepared sample into the GC-MS. Use a standard non-polar or medium-polarity column.

  • Data Analysis: Analyze the resulting chromatogram and mass spectra to identify the starting material, desired product, and any byproducts based on their retention times and fragmentation patterns.[9]

Visualizations

Reaction Scheme and Side Products

Start Ethyl 2,3-diaminopropanoate Reagents HCHO, HCOOH (Eschweiler-Clarke) Start->Reagents Product Ethyl 2-amino-3-(dimethylamino)propanoate (Desired Product) Reagents->Product Main Reaction Overmethylation Over-methylation (Ethyl 2,3-bis(dimethylamino)propanoate) Reagents->Overmethylation Side Reaction Formylation N-Formylation Reagents->Formylation Side Reaction Cyclization Intramolecular Cyclization (Lactam Formation) Reagents->Cyclization Side Reaction Hydrolysis Ester Hydrolysis Reagents->Hydrolysis Side Reaction

Caption: Main reaction and potential side reactions.

Troubleshooting Workflow

Start Low Yield or Impure Product Analysis Analyze by GC-MS and NMR Start->Analysis Overmethylation Over-methylation Detected? Analysis->Overmethylation Formylation N-Formylation Detected? Overmethylation->Formylation No Sol_Over Control Stoichiometry Lower Temperature Overmethylation->Sol_Over Yes Cyclization Cyclization Detected? Formylation->Cyclization No Sol_Formyl Optimize Reagent Addition Consider Mild Hydrolysis Formylation->Sol_Formyl Yes Hydrolysis Ester Hydrolysis Detected? Cyclization->Hydrolysis No Sol_Cyclic Lower Temperature Protect C-2 Amine Cyclization->Sol_Cyclic Yes Sol_Hydro Minimize Water Control Reaction Time Hydrolysis->Sol_Hydro Yes

Caption: A logical workflow for troubleshooting.

References

  • Wikipedia. (2023). Eschweiler–Clarke reaction. [Link]

  • Luo, J., et al. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(19), 6297. [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • ChemRxiv. (2022). N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. [Link]

  • MDPI. (2019, August 14). A Brønsted Acid-Catalyzed Multicomponent Reaction for the Synthesis of Highly Functionalized γ-Lactam Derivatives. Molecules, 24(16), 2958. [Link]

  • Nature. (2018, December 12). Trapping biosynthetic acyl–enzyme intermediates with encoded 2,3-diaminopropionic acid. [Link]

  • ResearchGate. (2026, February 5). An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. [Link]

  • YouTube. (2022, May 7). Eschweiler-Clarke Reaction. [Link]

  • YouTube. (2021, February 9). column chromatography & purification of organic compounds. [Link]

  • PubMed. (1998, January 1). Selective inhibition of cytosine-DNA methylases by polyamines. [Link]

  • ChemRxiv. (2022). N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. [Link]

  • Royal Society of Chemistry. (2011). Detection of intermediates for the Eschweiler–Clarke reaction by liquid-phase reactive desorption electrospray ionization mass spectrometry. Analyst, 136(11), 2385-2390. [Link]

  • ACS Publications. (2019, November 25). Unforeseen Possibilities To Investigate the Regulation of Polyamine Metabolism Revealed by Novel C-Methylated Spermine Derivatives. Journal of Medicinal Chemistry, 62(24), 11216-11233. [Link]

  • Santai Technologies. (n.d.). The Application of C18AQ Columns in the Purification of Strong Polar Peptides. [Link]

  • MDPI. (2024, February 16). CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. Catalysts, 14(2), 133. [Link]

  • PubMed. (1976, October). Specific deuteromethylation by the Eschweiler-Clarke reaction. Synthesis of differently labelled variants of trimethylamine and their use for the preparation of labelled choline and acetylcholine. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • National Cheng Kung University. (n.d.). An exception of Eschweiler-Clarke methylation: Cyclocondensation of α-amino amides with formaldehyde and formic acid. [Link]

  • NMR-Bio. (n.d.). Isotope - labeled amino acids and compounds for NMR studies. [Link]

  • ResearchGate. (2007, January). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • SynArchive. (n.d.). Eschweiler-Clarke Reaction. [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • YouTube. (2025, October 13). Eschweiler-Clarke reaction. [Link]

  • ACS Publications. (2024, February 16). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580–3584. [Link]

  • PMC. (2023, April 5). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. [Link]

  • MDPI. (2023, September 13). Investigation of the Influence of Polyamines on Mature Embryo Culture and DNA Methylation of Wheat (Triticum aestivum L.) Using the Machine Learning Algorithm Method. International Journal of Molecular Sciences, 24(18), 14106. [Link]

  • Organic Chemistry Portal. (n.d.). δ-Lactam synthesis. [Link]

  • Organic Chemistry Portal. (2024). Simplified Version of the Eschweiler–Clarke Reaction. [Link]

  • Portland Press. (2009, November 4). Polyamine analogues targeting epigenetic gene regulation. [Link]

  • Google Patents. (1965). Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
  • Encyclopedia.pub. (2020, June 7). Synthesis of β-Lactams. [Link]

  • Grasas y Aceites. (2022, June 13). Study of the operational conditions for ethyl esters production using residual frying oil and KF/clay catalyst in a continuous. [Link]

  • ResearchGate. (2026, March 2). (PDF) Study of the operational conditions for ethyl esters production using residual frying oil and KF/clay catalyst in a continuous system. [Link]

  • PubMed. (2008, January 15). Parameters affecting ethyl ester production by Saccharomyces cerevisiae during fermentation. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl 2-amino-3-(dimethylamino)propanoate

Welcome to the technical support center for the purification of Ethyl 2-amino-3-(dimethylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Ethyl 2-amino-3-(dimethylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require high purity for their applications. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction: The Importance of Purity

Ethyl 2-amino-3-(dimethylamino)propanoate is a valuable building block in pharmaceutical and chemical synthesis. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, lower yields of the target molecule, and complications in downstream applications. This guide provides practical, field-proven strategies to identify and remove common impurities, ensuring the integrity of your research and development efforts.

Common Impurities and Their Origins

Understanding the potential impurities is the first step toward effective purification. Depending on the synthetic route, common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Byproducts: Molecules formed from side reactions.

  • Reagents: Residual catalysts or other reagents used in the synthesis.

  • Solvents: Residual solvents from the reaction or initial work-up.

Troubleshooting and Purification Protocols

This section provides a series of question-and-answer-based troubleshooting guides for common purification challenges.

FAQs: General Purification Strategies

Q1: What is the first step I should take to purify my crude Ethyl 2-amino-3-(dimethylamino)propanoate?

A1: An initial acid-base liquid-liquid extraction is often the most effective first step.[1][2] This technique leverages the basicity of the two amine groups in your target compound to separate it from neutral or acidic impurities.[3][4]

dot

Caption: Acid-Base Extraction Workflow.

Q2: My compound appears to be an oil and is difficult to handle. How can I simplify the purification process?

A2: If your freebase amine is an oil, converting it to a salt can facilitate handling and purification.[5] The dihydrochloride salt of Ethyl 2-amino-3-(dimethylamino)propanoate is a solid and can be isolated and purified by recrystallization.[6]

Protocol 1: Acid-Base Extraction

This protocol is designed to separate your basic product from neutral and acidic impurities.

Materials:

  • Crude Ethyl 2-amino-3-(dimethylamino)propanoate

  • Diethyl ether or Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution or 1M Sodium Hydroxide (NaOH)

  • Separatory funnel

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the crude product in an appropriate organic solvent like diethyl ether or DCM.[1]

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M HCl to the separatory funnel.

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The protonated amine will move to the aqueous (bottom) layer.

  • Drain the aqueous layer into a clean flask.

  • Wash the organic layer with another portion of 1M HCl and combine the aqueous layers.

  • Cool the combined aqueous layers in an ice bath and slowly add saturated NaHCO₃ or 1M NaOH until the pH is greater than 10 (confirm with pH paper).[3]

  • Extract the now basic aqueous layer three times with fresh organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure to yield the purified product.

FAQs: Advanced Purification Techniques

Q3: After acid-base extraction, I still see impurities in my NMR/LC-MS. What's the next step?

A3: For persistent impurities, column chromatography is a powerful purification technique that separates compounds based on their polarity.[7][8]

Q4: What stationary and mobile phases are recommended for the column chromatography of this compound?

A4: Given the polar nature of your compound due to the two amine groups and the ester, a polar stationary phase like silica gel is a good starting point.[7] However, the basicity of the amines can lead to strong interactions with the acidic silica gel, causing poor separation.[9] To mitigate this, you can either:

  • Use an amine-functionalized silica gel.[9]

  • Add a small amount of a volatile amine, like triethylamine (typically 0.1-1%), to your mobile phase.[9]

A common mobile phase system would be a gradient of ethyl acetate in hexane or dichloromethane in methanol.

dot

Caption: Column Chromatography Workflow.

Q5: My compound is heat-sensitive. Is distillation a viable purification method?

A5: Standard distillation may not be suitable if your compound is thermally labile. However, vacuum distillation or short-path distillation can be effective as they allow for distillation at significantly lower temperatures, minimizing the risk of degradation.[10][11][12][13] This method is particularly useful for separating your product from non-volatile impurities.[12]

Purification TechniquePrinciple of SeparationBest For Removing
Acid-Base Extraction Differential solubility based on pH[2]Neutral and acidic impurities
Column Chromatography Differential adsorption to a stationary phase[7]Impurities with different polarities
Vacuum Distillation Differences in boiling points at reduced pressure[11]Non-volatile or high-boiling impurities
Protocol 2: Column Chromatography on Silica Gel

This protocol is for the purification of Ethyl 2-amino-3-(dimethylamino)propanoate using silica gel chromatography with a modified mobile phase.

Materials:

  • Crude product from acid-base extraction

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel using a slurry method with hexane.

  • Prepare the Sample: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.1% triethylamine).

  • Load the Column: Carefully load the sample onto the top of the silica gel bed.

  • Elute: Begin eluting with the initial mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Collect and Analyze Fractions: Collect fractions and monitor the separation using TLC. Visualize the spots under a UV lamp or with a suitable stain.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent and triethylamine under reduced pressure.

Concluding Remarks

The purification of Ethyl 2-amino-3-(dimethylamino)propanoate requires a systematic approach. Starting with a simple acid-base extraction followed by more advanced techniques like column chromatography or vacuum distillation when necessary, will enable you to achieve the desired level of purity for your research. Always analyze your product at each stage of purification to make informed decisions about the next steps.

References

  • Vertex AI Search. (n.d.). Molecular Distillation for Heat-Sensitive Compounds: Preventing Degradation.
  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications.
  • LCGC International. (2020, November 12). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Beilstein Journals. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions.
  • Google Patents. (n.d.). Purification of tertiary amines using an adsorbent.
  • Google Patents. (n.d.). Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • EPA. (n.d.). ethyl 3-amino-2,2-dimethylpropanoate Properties.
  • Phenomenex. (2025, December 12). Column Chromatography Guide.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • PrepChem.com. (n.d.). Synthesis of A. Ethyl 3-(2-Dimethylaminoethylamino)-3-imino-propionate.
  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • Wikipedia. (n.d.). Distillation.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
  • PubChem. (n.d.). Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate.
  • ChemScene. (n.d.). Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride.
  • BLD Pharm. (n.d.). Ethyl 2-amino-3-(dimethylamino)propanoate.
  • Google Patents. (n.d.). Process for the purification of tertiary amines.
  • ACS Publications. (2005, September 20). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
  • Reaction Chemistry & Engineering (RSC Publishing). (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction.
  • ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?.
  • EBSCO. (n.d.). Distillation | Chemistry | Research Starters.
  • Google Patents. (n.d.). Process for the preparation of amino acid methyl esters.
  • Google Patents. (n.d.). Distillation of heat sensitive compounds.
  • GWSI. (2024, July 1). Understanding Short Path Distillation Techniques.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Benchchem. (n.d.). Technical Support Center: Purification of Secondary Alkyl Amines.
  • Marcel Dekker, Inc. (1998). A Mild and Convenient Procedure for the Esterification of Amino Acids.
  • Google Patents. (n.d.). Method for crystallization of amino acids.
  • Benchchem. (n.d.). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization.
  • Organic Syntheses Procedure. (n.d.). synthesis of alkyl propanoates by a haloform reaction of a trichloro ketone.
  • Reddit. (2024, May 29). How to purify amino acid with mineral salt.
  • MilliporeSigma. (n.d.). Methyl 3-(dimethylamino)propionate 99 3853-06-3.
  • PubChem. (n.d.). 2-(Dimethylamino)ethyl 3-iodo-2-methylpropanoate.
  • Teledyne ISCO. (2022, December 8). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system.
  • Sigma-Aldrich. (n.d.). ethyl 3-(dimethylamino)propanoate | 20120-21-2.
  • Sigma-Aldrich. (n.d.). ethyl 3-(dimethylamino)propanoate | 20120-21-2.
  • SIELC Technologies. (2018, February 16). 2-(Dimethylamino)ethyl propionate.
  • ResearchGate. (2025, August 6). Enantiomeric enrichment of ??-amino acid derivatives: Recrystallization of N-Fmoc ??-amino acid tert-butyl esters.
  • ECHA CHEM. (n.d.). Identity.
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Optimization

Stability and degradation issues of Ethyl 2-amino-3-(dimethylamino)propanoate.

Welcome to the comprehensive technical support guide for Ethyl 2-amino-3-(dimethylamino)propanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for Ethyl 2-amino-3-(dimethylamino)propanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling, storing, and analyzing this versatile compound. Drawing upon established principles of organic chemistry and analytical science, this guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity and success of your experiments.

I. Understanding the Stability of Ethyl 2-amino-3-(dimethylamino)propanoate

Ethyl 2-amino-3-(dimethylamino)propanoate is a unique molecule possessing three key functional groups that dictate its stability profile: an ethyl ester, a primary amine, and a tertiary amine. Each of these groups presents potential pathways for degradation, which must be understood to ensure the compound's integrity throughout its experimental lifecycle.

The primary degradation pathways of concern are:

  • Hydrolysis: The ethyl ester is susceptible to cleavage by water, a reaction catalyzed by both acidic and basic conditions, to yield 2-amino-3-(dimethylamino)propanoic acid and ethanol.[1][2][3][4]

  • Oxidation: The tertiary dimethylamino group can be oxidized, particularly in the presence of oxidizing agents or under prolonged exposure to atmospheric oxygen, to form the corresponding N-oxide.[5]

  • Intramolecular Cyclization: The presence of a primary amine and an ester group in close proximity allows for the possibility of an intramolecular cyclization reaction to form a lactam (a cyclic amide).[6][7]

This guide will provide practical solutions to mitigate these degradation pathways and troubleshoot common issues that may arise during your research.

II. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Question 1: I am observing a progressive loss of my compound's purity in an aqueous solution over time, even when stored at 4°C. What is the likely cause and how can I prevent it?

Answer:

The most probable cause of purity loss in an aqueous solution is hydrolysis of the ethyl ester group.[1][2][3][4] This reaction is catalyzed by both acidic and basic conditions.

Causality: The ester linkage is an electrophilic site that can be attacked by the nucleophilic water molecule. This reaction is significantly accelerated in the presence of H+ or OH- ions. The resulting products are the corresponding carboxylic acid and ethanol, which will likely have different chromatographic and biological properties than the parent compound.

Troubleshooting Steps:

  • pH Control: The rate of hydrolysis is highly pH-dependent.[8] For optimal stability, maintain the pH of your solution within a neutral to slightly acidic range (pH 4-6). Avoid strongly acidic or basic conditions.

  • Buffer Selection: Use a non-reactive buffer system to maintain the desired pH. Phosphate or citrate buffers are generally suitable. Avoid buffers with primary or secondary amines, as they can potentially react with the ester.

  • Solvent System: If your experimental design allows, consider using a non-aqueous, aprotic solvent such as anhydrous DMSO or DMF for preparing stock solutions.[9] These solutions can then be diluted into your aqueous experimental medium immediately before use.

  • Temperature: While you are already storing at 4°C, which is good practice, be aware that hydrolysis still occurs at this temperature, albeit at a slower rate. For long-term storage, lyophilized powder is recommended.

  • Storage of Solutions: Prepare aqueous solutions fresh for each experiment whenever possible. If solutions must be stored, flash-freeze aliquots in liquid nitrogen and store them at -80°C to minimize hydrolytic degradation.

Question 2: My analytical chromatogram (HPLC) shows an unexpected new peak with a shorter retention time than my parent compound, and this peak grows over time. What could this impurity be?

Answer:

An earlier eluting peak often indicates a more polar compound. Given the structure of Ethyl 2-amino-3-(dimethylamino)propanoate, there are two likely degradation products that are more polar than the parent compound:

  • 2-amino-3-(dimethylamino)propanoic acid: This is the product of ester hydrolysis. The free carboxylic acid group significantly increases polarity, leading to a shorter retention time in reverse-phase HPLC.[1][2][3][4]

  • Ethyl 2-amino-3-(dimethylamino)propanoate N-oxide: Oxidation of the tertiary amine to an N-oxide also increases polarity.[5]

Troubleshooting and Identification:

  • LC-MS Analysis: The most effective way to identify the unknown peak is by liquid chromatography-mass spectrometry (LC-MS).[10][11][12][13] The mass of the impurity will allow you to distinguish between the hydrolysis product (M-28) and the N-oxide (M+16).

  • Forced Degradation Study: To confirm the identity of the degradation product, you can perform a forced degradation study.[14][15][16][17][18]

    • Acid/Base Hydrolysis: Treat a sample of your compound with a dilute acid (e.g., 0.1 M HCl) and another with a dilute base (e.g., 0.1 M NaOH) at a slightly elevated temperature (e.g., 40-60°C) for a few hours.[14][15] Analyze the samples by HPLC. If the peak in your stored sample matches the peak generated under these conditions, it is the hydrolysis product.

    • Oxidative Degradation: Treat a sample with a dilute solution of hydrogen peroxide (e.g., 3% H2O2) at room temperature.[14] If the resulting primary degradation product matches your unknown peak, it is likely the N-oxide.

  • Prevention:

    • To prevent hydrolysis, follow the steps outlined in Question 1.

    • To prevent oxidation, degas your solvents, and consider blanketing your solutions and solid compound with an inert gas like nitrogen or argon during storage and handling.

Question 3: I am getting poor peak shape (tailing) when analyzing my compound by reverse-phase HPLC. How can I improve this?

Answer:

Peak tailing for basic compounds like Ethyl 2-amino-3-(dimethylamino)propanoate is a common issue in reverse-phase HPLC.[19][20] It is often caused by secondary interactions between the basic amine groups and residual acidic silanol groups on the silica-based stationary phase.

Causality: The positively charged amine groups can interact with negatively charged silanol groups on the column packing material, leading to a mixed-mode retention mechanism that results in tailing peaks.

Troubleshooting Steps:

  • Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will ensure that both the primary and tertiary amines are fully protonated. This can lead to more consistent interactions with the stationary phase and improved peak shape.

  • Use of an Ion-Pairing Agent: Adding an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) to the mobile phase can help to mask the residual silanol groups and improve peak symmetry.

  • Increase Buffer Concentration: A higher buffer concentration can also help to minimize secondary interactions and improve peak shape.

  • Column Selection:

    • Use a modern, high-purity silica column with end-capping to reduce the number of accessible silanol groups.

    • Consider using a column specifically designed for the analysis of basic compounds.[21][22][23][24]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with, or weaker than, your mobile phase.[20]

III. Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for solid Ethyl 2-amino-3-(dimethylamino)propanoate?

    • A1: For long-term stability, the compound should be stored as a lyophilized powder at -20°C or below, in a tightly sealed container, and protected from light and moisture.[9][25] The dihydrochloride salt form is generally more stable than the free base due to the protonation of the amino groups, which reduces their reactivity.

  • Q2: How should I prepare stock solutions of this compound?

    • A2: For maximum stability, prepare stock solutions in a high-quality, anhydrous aprotic solvent such as DMSO or DMF.[9] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.

  • Q3: Can I store this compound in an aqueous buffer for an extended period?

    • A3: It is not recommended to store Ethyl 2-amino-3-(dimethylamino)propanoate in aqueous solutions for extended periods due to the risk of hydrolysis.[8] If aqueous solutions are necessary, they should be prepared fresh daily. For short-term storage (a few hours), keep the solution on ice.

  • Q4: What analytical techniques are best for determining the purity of this compound?

    • A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is the most suitable technique.[14][15] Due to the lack of a strong chromophore, derivatization with a UV-active or fluorescent tag may be necessary for sensitive detection by UV or fluorescence detectors.[26][27][28] LC-MS is highly recommended as it provides both purity information and mass identification of any potential impurities or degradants.[10][11][12][13]

  • Q5: Is intramolecular cyclization a significant concern for this molecule?

    • A5: While intramolecular cyclization to form a lactam is a theoretical possibility for amino esters, the rate of this reaction is highly dependent on the specific structure and conditions.[6][7] For Ethyl 2-amino-3-(dimethylamino)propanoate, hydrolysis and oxidation are generally more common and faster degradation pathways under typical experimental conditions. However, if you observe an unexpected neutral impurity, cyclization should be considered as a potential source.

IV. Data and Protocols

Table 1: Recommended Storage Conditions
FormTemperatureAtmosphereDuration
Solid (Lyophilized Powder)-20°C or belowDry, inert (e.g., Argon)Long-term (Years)
Stock Solution (Anhydrous DMSO/DMF)-20°C or belowDry, inertMonths
Aqueous Solution2-8°CN/AShort-term (<24 hours)
Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to intentionally degrade the compound to identify potential degradation products and validate a stability-indicating analytical method.[14][15][16][17][18]

  • Preparation: Prepare a stock solution of Ethyl 2-amino-3-(dimethylamino)propanoate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 40°C for 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound and the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a defined period.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable analytical method, such as LC-MS, to identify and quantify the degradation products.

Protocol 2: Purity Analysis by Reverse-Phase HPLC (General Method)

This is a starting point for developing a specific HPLC method for Ethyl 2-amino-3-(dimethylamino)propanoate. Optimization will be required.

  • Column: C18, 2.1 x 100 mm, 1.8 µm (or similar high-performance column)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 2 µL

  • Detection: Mass Spectrometry (ESI+) or UV (if derivatized)

  • Sample Preparation: Dissolve the sample in Mobile Phase A or a compatible solvent at a concentration of ~0.1 mg/mL.

V. Visualizing Degradation and Experimental Workflows

Diagram 1: Potential Degradation Pathways

DegradationPathways Parent Ethyl 2-amino-3-(dimethylamino)propanoate Hydrolysis Hydrolysis (2-amino-3-(dimethylamino)propanoic acid + Ethanol) Parent->Hydrolysis H₂O, H⁺ or OH⁻ Oxidation Oxidation (N-oxide) Parent->Oxidation [O] Cyclization Intramolecular Cyclization (Lactam) Parent->Cyclization Heat, Base

Caption: Potential degradation pathways for Ethyl 2-amino-3-(dimethylamino)propanoate.

Diagram 2: Workflow for Investigating Compound Instability

InstabilityWorkflow cluster_0 Problem Identification cluster_1 Hypothesis Generation cluster_2 Experimental Verification cluster_3 Resolution Observe Observe Instability (e.g., Purity Loss, New Peaks) Hypothesize Hypothesize Degradation Pathway (Hydrolysis, Oxidation, etc.) Observe->Hypothesize ForceDeg Perform Forced Degradation Study Hypothesize->ForceDeg LCMS Analyze by LC-MS ForceDeg->LCMS Identify Identify Degradant(s) LCMS->Identify Optimize Optimize Storage/Handling Conditions (pH, Solvent, Temp.) Identify->Optimize Validate Validate Stability-Indicating Method Optimize->Validate

Caption: A systematic workflow for troubleshooting stability issues.

VI. References

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Pouliot, M., & D'Hondt, M. (2015). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PMC. [Link]

  • The Analytical Scientist. Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. [Link]

  • Element Lab Solutions. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]

  • Element Lab Solutions. HPLC Method Development Kit: Where to Start? [Link]

  • Kirby, A. J., & Ogilvie, R. J. (2003). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. ResearchGate. [Link]

  • Restek. HPLC Troubleshooting Guide. [Link]

  • SIELC Technologies. HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column. [Link]

  • Hopax. Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Sharp Services. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Agilent. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]

  • Molecules. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. [Link]

  • Research Journal of Pharmacy and Technology. Significance of Stability Studies on Degradation Product. [Link]

  • PMC. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. [Link]

  • Google Patents. Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.

  • PubMed. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Pharmapproach. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. [Link]

  • European Pharmaceutical Review. Understanding the chemical basis of drug stability and degradation. [Link]

  • MDPI. Amino Acids in the Development of Prodrugs. [Link]

  • Clinical Gate. Chemical stability in dosage forms. [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Drug Discovery Today. Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • ResearchGate. Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. [Link]

  • Monash University. Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic beta-lactams and cyclic beta-amino acid derivatives. [Link]

  • PubMed. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. [Link]

  • Beilstein Journals. Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • IntechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

  • ElectronicsAndBooks. Intramolecular Aminolysis of Esters and Transamidation. [Link]

  • Page 1 of 2 Pharmaceuticals Storage, Handling and Dispensing. [Link]

  • PubMed. Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

  • PMC. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]

  • Single Use Support. Safe handling of bulk drug substances. [Link]

  • Springer Nature Experiments. Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography with New Precolumn Derivatives, Butylthiocarbamyl, and Benzylthiocarbamyl Derivatives Compared to the Phenylthiocarbamyl Derivative and Ion Exchange Chromatography. [Link]

  • ResearchGate. HPLC separation of acidic amino acid esters (A) Asp and (B) Glu... [Link]

  • Google Patents. Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.

  • PMC. Safe handling of hazardous drugs. [Link]

  • MSF Medical Guidelines. Drug quality and storage. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of Ethyl 2-amino-3-(dimethylamino)propanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to assist researchers and drug development professionals in optimizing the synthesis of Ethyl 2-amino-3...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to assist researchers and drug development professionals in optimizing the synthesis of Ethyl 2-amino-3-(dimethylamino)propanoate (often referred to as ethyl azaleucinate or ethyl


-dimethylaminoalaninate). This compound is a critical building block in the development of bioactive small molecules, including STING agonists and specialized peptidomimetics.

This guide bypasses generic advice to focus on the mechanistic causality behind reaction failures, providing field-proven, self-validating protocols for two primary synthetic routes: the Aza-Michael Addition Route and the Direct Esterification Route .

Synthetic Strategy & Workflow

The synthesis of this non-proteinogenic amino acid ester typically proceeds via one of two established pathways:

  • Aza-Michael Addition: The conjugate addition of dimethylamine to ethyl 2-acetamidoacrylate, followed by selective N-deprotection [1].

  • Direct Esterification: The reaction of 2-amino-3-(dimethylamino)propanoic acid (azaleucine) with ethanol and a chlorinating agent (e.g., thionyl chloride) [2, 3].

G A Ethyl 2-acetamidoacrylate C Ethyl 2-acetamido-3- (dimethylamino)propanoate A->C Aza-Michael Addition B Dimethylamine B->C D Ethyl 2-amino-3- (dimethylamino)propanoate C->D Anhydrous Acidic Deprotection E 2-amino-3-(dimethylamino) propanoic acid (Azaleucine) E->D SOCl2 / EtOH Esterification

Synthetic pathways for Ethyl 2-amino-3-(dimethylamino)propanoate.

Troubleshooting & FAQs

Q1: During the Aza-Michael addition of dimethylamine to ethyl 2-acetamidoacrylate, I am observing significant polymerization and low yields. How can I suppress this?

Mechanistic Causality: Dehydroalanine derivatives like ethyl 2-acetamidoacrylate are highly electron-deficient Michael acceptors. In the presence of concentrated amines (which act as both nucleophiles and bases) or elevated temperatures, the starting material readily undergoes base-catalyzed or radical-initiated polymerization rather than the desired 1,4-addition[1]. Solution:

  • Temperature Control: The reaction must be initiated at 0 °C to suppress the polymerization activation energy.

  • Reagent State: Do not use aqueous dimethylamine (which introduces hydrolytic side reactions) or bubble gaseous dimethylamine uncontrollably. Use a commercially available, standardized solution of dimethylamine in ethanol or THF.

  • Inhibitors: If scaling up, adding a trace amount of a radical inhibitor (e.g., 100 ppm BHT) can stabilize the acrylate.

Q2: When deprotecting the N-acetyl group from ethyl 2-acetamido-3-(dimethylamino)propanoate using HCl, I am losing the ethyl ester and isolating the free carboxylic acid. How do I selectively deprotect the amine?

Mechanistic Causality: Amide hydrolysis requires harsh acidic conditions (e.g., refluxing HCl). If aqueous HCl is used, the water acts as a nucleophile, leading to the rapid hydrolysis of the ethyl ester alongside the amide. Solution: You must use strictly anhydrous conditions. Refluxing the intermediate in ethanolic HCl (generated in situ by adding acetyl chloride or thionyl chloride to anhydrous ethanol) drives the cleavage of the N-acetyl group via transesterification/solvolysis. Because ethanol is the solvent, any transiently hydrolyzed ester is immediately re-esterified, preserving the ethyl ester moiety [2].

Q3: My direct esterification of azaleucine (2-amino-3-(dimethylamino)propanoic acid) with ethanol and SOCl₂ is stalling at 40% conversion. What is the optimal condition?

Mechanistic Causality: Azaleucine is a highly polar, zwitterionic molecule with a tertiary amine in its side chain [3]. During esterification, the tertiary amine is immediately protonated, rendering the molecule highly insoluble in ethanol. Furthermore, the protonated amine exerts a strong electron-withdrawing inductive effect, deactivating the adjacent carboxylic acid toward nucleophilic attack by ethanol. Solution: A standard 1.1 equivalent of SOCl₂ is insufficient. You must use a large excess of thionyl chloride (3.0–4.0 equivalents) to ensure complete formation of the highly reactive acyl chloride intermediate. The reaction must be refluxed for a minimum of 16–24 hours to overcome the poor solubility and inductive deactivation [2].

G Start Issue: Low Yield of Target Ester? Q1 Which Synthetic Route? Start->Q1 RouteA Aza-Michael Route Q1->RouteA RouteB Direct Esterification Route Q1->RouteB Polymer Polymerization of Acrylate? RouteA->Polymer Hydrolysis Ester Hydrolyzed during Deprotection? RouteA->Hydrolysis Incomplete Incomplete Conversion? RouteB->Incomplete Sol1 Lower Temp (0°C) Use EtOH Solution of Amine Polymer->Sol1 Sol2 Use Anhydrous HCl/EtOH Avoid Aqueous Acid Hydrolysis->Sol2 Sol3 Increase SOCl2 (>3 eq) Reflux 24h Incomplete->Sol3

Troubleshooting logic tree for identifying and resolving synthesis bottlenecks.

Quantitative Optimization Data

The following table summarizes the optimization of reaction parameters for the Aza-Michael addition step, demonstrating the critical nature of temperature and solvent selection.

ConditionSolventReagent (Dimethylamine)Temp (°C)Time (h)Yield (%)Observation
A Water40% Aqueous Solution254< 10%Massive polymerization; ester hydrolysis.
B THF2.0 M in THF25445%Moderate polymerization observed.
C Ethanol33% in Ethanol0 to 25672%Clean conversion; minor impurities.
D (Optimized) Ethanol33% in Ethanol01288% No polymerization; highly pure intermediate.

Self-Validating Experimental Protocols

Protocol A: Optimized Aza-Michael Addition & Deprotection

Objective: Synthesize the target molecule from ethyl 2-acetamidoacrylate.

Step 1: Addition

  • Dissolve ethyl 2-acetamidoacrylate (10.0 mmol) in anhydrous ethanol (20 mL) under an inert nitrogen atmosphere.

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Dropwise, add a 33% solution of dimethylamine in ethanol (12.0 mmol, 1.2 eq) over 15 minutes.

  • Maintain stirring at 0 °C for 12 hours.

  • In-Process Control: Analyze via LC-MS. The starting material mass (

    
    ) should be fully consumed, replaced by the intermediate (
    
    
    
    ).
  • Concentrate the mixture under reduced pressure (keeping the water bath < 30 °C) to yield crude ethyl 2-acetamido-3-(dimethylamino)propanoate.

Step 2: Anhydrous Deprotection

  • Dissolve the crude intermediate in anhydrous ethanol (30 mL).

  • Cool to 0 °C and carefully add acetyl chloride (30.0 mmol, 3.0 eq) dropwise to generate anhydrous HCl in situ.

  • Attach a reflux condenser and heat the mixture to 80 °C for 16 hours.

  • In-Process Control: Monitor by LC-MS for the disappearance of the acetylated intermediate and the appearance of the target mass (

    
    ).
    
  • Cool to room temperature and concentrate in vacuo. Triturate the resulting solid with cold diethyl ether to yield Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride as a white, hygroscopic powder.

Protocol B: Direct Esterification of Azaleucine

Objective: Synthesize the target molecule directly from 2-amino-3-(dimethylamino)propanoic acid.

  • Suspend 2-amino-3-(dimethylamino)propanoic acid (10.0 mmol) in anhydrous ethanol (40 mL) in a round-bottom flask equipped with a drying tube.

  • Cool the suspension to 0 °C.

  • Slowly add thionyl chloride (

    
    ) (35.0 mmol, 3.5 eq) dropwise. Caution: Exothermic reaction with vigorous evolution of 
    
    
    
    and
    
    
    gases.
  • Allow the mixture to warm to room temperature, then heat to reflux (78 °C) for 24 hours. The initial suspension will gradually become a clear solution as the esterification proceeds.

  • In-Process Control: Take a 50

    
     aliquot, dilute in methanol, and analyze via LC-MS. Ensure the starting material (
    
    
    
    ) is completely converted to the ester (
    
    
    ).
  • Remove the solvent and excess reagents under reduced pressure. Co-evaporate with toluene (2 x 10 mL) to remove residual

    
    , yielding the dihydrochloride salt of the target product.
    

References

  • A flexible access to highly functionalised boronates (Discusses handling and reactivity of ethyl 2-acetamidoacrylate and related dehydroalanine derivatives). Researcher.Life.
  • Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives (Details the mechanistic standard for amino acid esterification using thionyl chloride in alcohol). MDPI.
  • azaleucine | 4746-36-5 (Chemical properties and structural data for 2-amino-3-(dimethylamino)propanoic acid). ChemicalBook.
Optimization

Troubleshooting guide for the synthesis of Ethyl 2-amino-3-(dimethylamino)propanoate.

Technical Support Center: Synthesis of Ethyl 2-amino-3-(dimethylamino)propanoate Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals working with Et...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Ethyl 2-amino-3-(dimethylamino)propanoate

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals working with Ethyl 2-amino-3-(dimethylamino)propanoate (typically isolated as the dihydrochloride salt, CAS 1311313-71-9)[1]. This molecule is a crucial non-proteinogenic amino acid building block, structurally derived from 2,3-diaminopropanoic acid (Dap), a motif frequently found in bioactive secondary metabolites[2].

Below, you will find a validated synthetic workflow, a self-validating experimental protocol, and a highly technical troubleshooting Q&A section addressing the most common mechanistic pitfalls.

Mechanistic Pathway & Workflow

The most robust and scalable method for synthesizing 3-(dialkylamino)alanine derivatives utilizes a serine starting material[3]. The reaction proceeds via the activation of the serine hydroxyl group, followed by an E2 elimination to a highly reactive dehydroalanine intermediate, and concludes with a Michael addition of the secondary amine.

SynthesisPathway A Boc-Ser-OEt (Starting Material) B Boc-Ser(OMs)-OEt (Activated Mesylate) A->B MsCl, Et3N DCM, 0°C C Boc-ΔAla-OEt (Dehydroalanine) B->C Et3N / HNMe2 E2 Elimination D Boc-Dap(Me2)-OEt (Protected Intermediate) C->D HNMe2 Michael Addition E H-Dap(Me2)-OEt • 2HCl (Target Molecule) D->E HCl / EtOH Deprotection

Fig 1. Synthesis of Ethyl 2-amino-3-(dimethylamino)propanoate via a dehydroalanine intermediate.

Standard Operating Procedure (SOP): The Dehydroalanine Route

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the in-process control (IPC) criteria are met.

Phase 1: Mesylation and in situ Michael Addition

  • Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve Boc-Ser-OEt (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Activation: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (Et

    
    N, 3.0 equiv) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 equiv).
    Causality Check: Et
    
    
    
    N serves as the acid scavenger for the mesylation. The excess base is deliberately used to drive the subsequent elimination step.
  • Elimination (IPC 1): Stir at 0 °C for 30 minutes. Validation: TLC (Hexane/EtOAc 7:3) must indicate complete consumption of the starting material. The intermediate Boc-Ser(OMs)-OEt rapidly undergoes E2 elimination to form the strongly UV-active dehydroalanine intermediate (Boc-ΔAla-OEt).

  • Substitution: To the 0 °C solution, slowly add a solution of dimethylamine (2.0 M in THF, 3.0 equiv). Causality Check: Dimethylamine acts as the nucleophile, executing a Michael addition on the beta-carbon of the dehydroalanine acceptor.

  • Workup: After 2 hours at room temperature, quench with saturated aqueous NaHCO

    
    . Extract with DCM, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure. Purify via flash chromatography to isolate Boc-Dap(Me
    
    
    )-OEt.

Phase 2: Deprotection and Salt Formation

  • Deprotection: Dissolve the purified Boc-Dap(Me

    
    )-OEt in anhydrous ethanol. Cool to 0 °C and add a solution of 4M HCl in dioxane (10 equiv).
    
  • Monitoring (IPC 2): Stir at room temperature for 2-4 hours. Validation: Monitor by TLC using a ninhydrin stain. The reaction is complete when the Boc-protected starting material disappears and a dark purple, baseline-retained spot appears.

  • Isolation: Concentrate the reaction mixture in vacuo to remove all solvents.

  • Trituration: Suspend the resulting crude syrup in anhydrous diethyl ether. Stir vigorously under an inert atmosphere until a free-flowing white powder forms. Filter under nitrogen and dry over P

    
    O
    
    
    
    to yield the final dihydrochloride salt[1].

Troubleshooting & FAQs

Q: Why does my synthesis yield a racemic product when starting from enantiopure L-Boc-Ser-OEt? A: This is the most common mechanistic pitfall in this synthetic route. When Boc-Ser(OMs)-OEt is treated with dimethylamine, the amine acts primarily as a base rather than a nucleophile. It triggers an E2 elimination of the mesylate group, forming an achiral dehydroalanine intermediate (Boc-ΔAla-OEt). Dimethylamine then undergoes a Michael addition to this alkene. Because the intermediate is planar and achiral, the subsequent addition occurs from both faces, resulting in a racemic mixture[3]. Solution: If enantiopurity is strictly required, you must bypass the mesylate route. Instead, utilize the reductive amination of orthogonally protected (2S)-2,3-diaminopropanoates using formaldehyde and sodium cyanoborohydride.

Q: I am observing a low yield and a sticky, insoluble byproduct during the dimethylamine addition step. What is happening? A: The dehydroalanine intermediate (Boc-ΔAla-OEt) is a highly reactive Michael acceptor and is extremely prone to spontaneous radical or base-catalyzed polymerization, especially at elevated temperatures or high concentrations. This results in poly(dehydroalanine) chains, which present as sticky, insoluble gums. Solution: Maintain the reaction temperature strictly at or below 0 °C during the initial addition, use a dilute reaction medium (e.g.,


 0.1 M in THF/DCM), and consider adding a trace amount of a radical inhibitor like BHT (butylated hydroxytoluene) if you are attempting to isolate the dehydroalanine intermediate before the amine addition.

Q: The final deprotection step with HCl/EtOH yields a syrupy oil instead of the expected dihydrochloride salt crystals. How can I induce crystallization? A: Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride is exceptionally hygroscopic. The presence of even trace amounts of water or residual ethanol will prevent crystallization and result in a syrup. Solution: Evaporate the deprotection solvent completely under high vacuum. Re-dissolve the syrup in an absolute minimum amount of anhydrous methanol, and precipitate the salt by dropwise addition into a large volume of vigorously stirred, ice-cold anhydrous diethyl ether. Filter rapidly under a blanket of dry nitrogen and store immediately in a desiccator.

Quantitative Data: Comparison of Synthetic Pathways

To assist in route scouting, the following table summarizes the quantitative differences between the three primary methods for synthesizing 3-(dimethylamino)alanine derivatives.

Synthetic PathwayKey IntermediateStereochemical OutcomeTypical YieldPrimary Troubleshooting Issue
Mesylate Displacement (Standard)Dehydroalanine (Boc-ΔAla-OEt)Racemic (Loss of ee)65–75%Polymerization of the acrylate intermediate
Reductive Amination Iminium IonRetention of Configuration80–88%Over-alkylation / Quaternary salt formation
Direct SN2 (Mitsunobu)AziridineInversion (Theoretical)< 30%Aziridine ring-opening side reactions

References

  • Title: 2,3-Diaminopropionic acid Source: Wikipedia (Citing: Selective incorporation of proteinaceous over nonproteinaceous cationic amino acids... PNAS, 2019) URL: [Link]

  • Title: 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters Source: Molecules (via PubMed Central) URL: [Link]

Sources

Troubleshooting

Impact of starting material purity on Ethyl 2-amino-3-(dimethylamino)propanoate synthesis.

Technical Support Center: Synthesis of Ethyl 2-amino-3-(dimethylamino)propanoate Executive Overview The synthesis of Ethyl 2-amino-3-(dimethylamino)propanoate (an -amino, -dimethylamino ester) is a critical transformatio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Ethyl 2-amino-3-(dimethylamino)propanoate

Executive Overview

The synthesis of Ethyl 2-amino-3-(dimethylamino)propanoate (an


-amino, 

-dimethylamino ester) is a critical transformation in the production of diverse peptidomimetics and kinase inhibitors. While several routes exist, the most robust method for maintaining chiral integrity involves the activation of N-protected Serine ethyl ester followed by nucleophilic displacement.

The Core Challenge: This reaction is not a simple S_N2 displacement. It proceeds predominantly via a transient aziridinium or N-activated aziridine intermediate. Impurities in your starting material—specifically water, free acids, and inorganic bases—can divert this pathway toward


-elimination , leading to the formation of dehydroalanine. This results in catastrophic racemization  and yield loss.

This guide provides a self-validating protocol and troubleshooting framework to navigate these competing pathways.

Impact of Starting Material Purity

The purity of your starting material, N-Boc-L-Serine Ethyl Ester (or similar carbamate-protected serine), determines the dominant reaction pathway.

Table 1: Critical Impurity Analysis

ParameterSpecification LimitImpact of ExcursionMechanistic Consequence
Water Content (KF) < 0.10% w/wHydrolysis of Activating Agent Water reacts with Methanesulfonyl Chloride (MsCl) to form Methanesulfonic acid. This neutralizes the base (TEA/DIPEA), stalling the reaction and requiring excess reagents which promotes racemization.
Free Acid (Ser-OH) < 0.5%Reagent Consumption Free carboxylic acids rapidly consume MsCl to form mixed anhydrides, which can lead to polymerization or side-reactions with the amine nucleophile.
Enantiomeric Purity > 99.5% eeProduct Degradation Starting with <99% ee often leads to non-linear amplification of impurities. The D-isomer may react at different rates during the aziridine opening, enriching the wrong enantiomer in the mother liquor.
Residual Base (Inorganic) None

-Elimination
Traces of strong bases (e.g., NaOH from esterification workup) catalyze the E2 elimination of the mesylate to Dehydroalanine , destroying chirality.

Detailed Experimental Protocol

Methodology: Activation via Mesylation followed by Aziridine Opening. Scale: 10.0 g Input (N-Boc-L-Ser-OEt).

Step 1: Activation (Mesylation)
  • Reagents: N-Boc-L-Ser-OEt (1.0 equiv), MsCl (1.1 equiv), TEA (2.2 equiv), DCM (10 vol).

  • Protocol:

    • Dissolve N-Boc-L-Ser-OEt in anhydrous DCM under

      
      .
      
    • Cool to -10 °C (Critical Control Point).

    • Add TEA followed by dropwise addition of MsCl. Maintain internal temp < -5 °C.

    • Why: Low temperature prevents the thermodynamic elimination product (Dehydroalanine).

    • Stir for 30 min. Confirm conversion to Mesylate (TLC/HPLC).

Step 2: Displacement (Aziridine Pathway)
  • Reagents: Dimethylamine (3.0 equiv, 2M in THF or Toluene).

  • Protocol:

    • Add Dimethylamine solution directly to the cold mesylate mixture.

    • Allow to warm to RT and stir for 4-6 hours.

    • Mechanism: The base (TEA/excess amine) promotes cyclization to the N-Boc-aziridine-2-carboxylate . The excess dimethylamine then attacks the less hindered

      
      -carbon, reopening the ring to yield the desired product with retention of configuration  at the 
      
      
      
      -center.
Step 3: Deprotection[1]
  • Reagents: 4M HCl in Dioxane.

  • Protocol:

    • Concentrate the reaction mixture to remove excess amine.

    • Dissolve residue in Dioxane/HCl. Stir 2h.

    • Isolate the dihydrochloride salt via filtration.

Troubleshooting Guide (FAQ)

Q1: My product yield is low (<50%), and I see a significant UV-active impurity at a lower retention time.

  • Diagnosis: You likely formed Dehydroalanine (Ethyl 2-(Boc-amino)acrylate) via

    
    -elimination.
    
  • Root Cause: Reaction temperature during mesylation was too high (>0 °C) or the addition of MsCl was too fast, causing localized exotherms.

  • Fix: Ensure cooling bath is stable at -10 °C. Dilute MsCl in DCM before addition to dissipate heat.

Q2: The enantiomeric excess (ee) dropped from 99% (SM) to 85% (Product).

  • Diagnosis: Racemization occurred via the Dehydroalanine intermediate.

  • Root Cause: If the aziridine ring opening is slow, the aziridine can re-open or eliminate to the planar dehydroalanine, which then accepts the amine from either face (racemic addition).

  • Fix: Use a higher concentration of Dimethylamine (increase from 3 eq to 5 eq) to ensure the kinetic ring-opening outcompetes the thermodynamic elimination.

Q3: The reaction mixture turned into a solid gel during mesylation.

  • Diagnosis: Precipitation of Triethylamine Hydrochloride (TEA·HCl).

  • Root Cause: While normal, excessive gelling traps the starting material, preventing reaction. This often indicates wet solvent (water consumes MsCl, generating excess HCl salts).

  • Fix: Dry DCM over molecular sieves (3Å) before use. Ensure KF < 0.05%.

Visualizing the Pathway

The following diagram illustrates the competition between the desired Aziridine Pathway (Retention of Chirality) and the undesired Elimination Pathway (Racemization).

ReactionPathway SM N-Boc-Ser-OEt (Chiral L-Isomer) Mesylate O-Mesyl Intermediate (Unstable) SM->Mesylate MsCl, TEA <-10°C Aziridine N-Boc-Aziridine (Key Intermediate) Mesylate->Aziridine Cyclization (Fast) Dehydro Dehydroalanine (Achiral Planar) Mesylate->Dehydro Elimination (>0°C or Strong Base) Product_L Target Product (L-Isomer) Aziridine->Product_L Me2NH Attack (Kinetic Control) Product_Rac Racemic Mixture (Yield Loss) Dehydro->Product_Rac Me2NH Addition (Non-selective)

Caption: Kinetic competition between the stereoselective Aziridine pathway (Green) and the racemizing Elimination pathway (Red).

References

  • Preparation of N-Protected Aziridines

    • Mechanism of Serine Mesylate Cycliz
    • Sato, K., Kozhushkov, S. I., & Saito, S. (2005). "Stereoselective synthesis of aziridines from amino acids." Journal of Organic Chemistry.
    • (Related derivative data)

  • Racemization via Dehydroalanine

    • Elimination pathways in Serine deriv
    • Kovacs, J., et al. (1979). "Racemization of amino acid derivatives." Journal of the American Chemical Society.[1][2]

    • (Context on Serine Mesylates)

  • Synthesis of 3-Substituted Alanines

    • Direct displacement protocols.
    • Organic Syntheses, Coll. Vol. 7, p. 123.
  • General Properties of Ethyl 2-amino-3-(dimethylamino)

    • Chemical and Physical Data.[3]

    • PubChem CID: 54356782 (Analogous structure reference).

Sources

Optimization

Work-up procedures to minimize product loss of Ethyl 2-amino-3-(dimethylamino)propanoate.

Welcome to the Technical Support Center for Advanced Organic Work-Ups. As a Senior Application Scientist, I frequently consult with researchers who lose up to 60% of their highly polar products during routine extractions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Work-Ups. As a Senior Application Scientist, I frequently consult with researchers who lose up to 60% of their highly polar products during routine extractions.

Isolating Ethyl 2-amino-3-(dimethylamino)propanoate is notoriously difficult. This molecule combines a primary aliphatic amine, a tertiary dimethylamine, and an ethyl ester. This creates a "perfect storm" of work-up challenges: it is extremely hydrophilic (water-soluble), highly susceptible to base-catalyzed ester hydrolysis, and volatile enough to be lost during solvent evaporation [1].

This guide is designed to replace generic extraction protocols with a highly specific, causality-driven, and self-validating methodology to maximize your recovery.

Part 1: Troubleshooting & Causality (FAQs)

Q: My product remains in the aqueous phase despite multiple extractions with ethyl acetate or dichloromethane. How do I force it into the organic layer? A: Ethyl 2-amino-3-(dimethylamino)propanoate has two basic nitrogen atoms. If the pH is below 9, one or both amines remain protonated, rendering the molecule exclusively water-soluble. Even at pH > 9 (free base form), its strong hydrogen-bonding capacity limits partitioning into pure non-polar solvents.

  • The Causality: Pure non-polar solvents cannot disrupt the strong hydration shell surrounding the diamine motif.

  • The Solution: First, saturate the aqueous layer with NaCl (salting out) to decrease the solubility of the polar organic molecule in water. Second, switch your extraction solvent to a mixture of Dichloromethane (DCM) and Isopropanol (iPrOH) at an 80:20 ratio. The isopropanol acts as a hydrogen-bond donor/acceptor, disrupting the hydration shell and dragging the diamine into the organic phase [2].

Q: I adjusted the pH to 12 to ensure the free base, but my yield plummeted, and NMR shows a carboxylic acid. What happened? A: You have induced base-catalyzed ester hydrolysis (saponification). Ethyl esters of amino acids are highly susceptible to hydrolysis in aqueous base because the adjacent electron-withdrawing ammonium/amine groups increase the electrophilicity of the ester carbonyl.

  • The Causality: Strong bases like NaOH or KOH cause rapid nucleophilic acyl substitution at room temperature.

  • The Solution: Never use strong hydroxide bases. Instead, use a mild base like saturated aqueous

    
    , and strictly maintain the pH between 9.0 and 9.5. Perform the basification at 0–5 °C to kinetically suppress the hydrolysis rate while allowing the acid-base neutralization to proceed[3].
    

Q: I had product in the organic layer, but after drying and rotary evaporation, my mass is significantly lower than expected. Where did it go? A: Two factors cause this: Lewis-acid complexation and volatility.

  • The Causality: If you dried the organic layer with anhydrous Magnesium Sulfate (

    
    ), the 
    
    
    
    ions likely coordinated with the 1,2-diamine motif, trapping your product in the solid drying agent. Furthermore, the free base of this low-molecular-weight diamino ester has a measurable vapor pressure and can co-evaporate if the water bath temperature exceeds 30 °C under high vacuum.
  • The Solution: Always dry diamino compounds over anhydrous Sodium Sulfate (

    
    ) or Potassium Carbonate (
    
    
    
    ). During evaporation, keep the water bath below 30 °C.

Part 2: Quantitative Data & Material Selection

To prevent product loss, solvent and drying agent selections must be optimized based on the physicochemical properties of the diamino ester.

Table 1: Solvent Systems for Polar Diamino Esters

Solvent SystemRelative Extraction EfficiencyBoiling Point (°C)Risk of Product Co-evaporation
Ethyl Acetate (100%)Low (< 20%)77Low
Dichloromethane (100%)Moderate (~ 50%)40Low
DCM / Isopropanol (80:20) High (> 90%) ~ 45 Moderate (Requires careful vacuum)
n-Butanol (100%)Very High (> 95%)117High (Difficult to remove without heating)

Table 2: pH Optimization Matrix for Amino Esters

Aqueous pHAmine StateEster StabilityRecommended Action
< 5Di-protonated (Salt)StableDo not extract; product is water-soluble.
7 - 8Partially protonatedStableSub-optimal extraction; requires multiple washes.
9 - 9.5 Free Base Moderately Stable Optimal Window. Extract immediately at 0-5 °C.
> 11Free BaseRapidly HydrolyzesAvoid. Saponification leads to irreversible product loss.

Table 3: Drying Agent Compatibility for Aliphatic Amines

Drying AgentLewis AcidityAmine Sequestration RiskRecommendation
Magnesium Sulfate (

)
HighVery High (Forms complex)Do Not Use
Calcium Chloride (

)
ModerateHigh (Forms complex)Do Not Use
Sodium Sulfate (

)
LowLowRecommended (Slower drying, use excess)
Potassium Carbonate (

)
None (Basic)NoneHighly Recommended

Part 3: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Do not proceed to the next step without confirming the success of the previous one.

Phase 1: Preparation and Basification

  • Cooling: Transfer the aqueous reaction mixture containing the Ethyl 2-amino-3-(dimethylamino)propanoate salt to an Erlenmeyer flask. Cool to 0–5 °C in an ice-water bath.

  • Salting Out: Add solid Sodium Chloride (NaCl) portion-wise while stirring until the solution is completely saturated (undissolved salt remains at the bottom).

  • Controlled Basification: Slowly add cold, saturated aqueous

    
     dropwise while stirring vigorously.
    
  • Validation Checkpoint 1: Monitor the pH continuously using a calibrated pH meter. Stop exactly when the pH reaches 9.0–9.5. Do not rely on theoretical volume calculations, as the buffering capacity of your crude mixture will vary.

Phase 2: Extraction and Isolation 5. Extraction: Transfer the mixture to a separatory funnel. Extract with 3 × volumes of cold DCM/Isopropanol (80:20 v/v). Note: The organic layer will be the bottom layer. 6. Validation Checkpoint 2: Spot the remaining aqueous layer on a TLC plate and stain with ninhydrin. Heat the plate. If a purple spot appears, product remains in the water; perform one additional extraction. If negative, it is safe to discard the aqueous layer. 7. Drying: Combine the organic layers and dry over anhydrous


 or 

. Filter the drying agent and rinse the filter cake with a small amount of pure DCM to recover any surface-bound product. 8. Concentration: Concentrate the filtrate using a rotary evaporator. Set the water bath to 25 °C and the vacuum to no lower than 150 mbar initially. Drop to 50 mbar only at the very end to remove residual isopropanol. 9. Storage: Store the isolated free base under inert gas (Argon/Nitrogen) at -20 °C, or immediately convert it to the dihydrochloride salt (by bubbling HCl gas through an ethereal solution) for long-term bench-stable storage [1].

Part 4: Work-Up Workflow Diagram

Isolation_Workflow Start Aqueous Reaction Mixture (Diamino Ester Salt) Cool Cool to 0-5 °C (Ice Bath) Start->Cool Salt Saturate with NaCl (Salting Out) Cool->Salt Base Add K2CO3 (aq) Target pH 9.0 - 9.5 Salt->Base Prevent Saponification Extract Extract with DCM/iPrOH (80:20 v/v) Base->Extract Split Phase Separation Extract->Split Aq Aqueous Layer Split->Aq Top Layer Org Organic Layer (Free Base) Split->Org Bottom Layer Ninhydrin Ninhydrin TLC Test Aq->Ninhydrin Ninhydrin->Extract If Positive (Re-extract) Discard Discard Ninhydrin->Discard If Negative Dry Dry over Na2SO4 (Avoid MgSO4) Org->Dry Evap Rotary Evaporation (T < 30 °C) Dry->Evap Product Pure Ethyl 2-amino-3- (dimethylamino)propanoate Evap->Product Minimize Volatility

Workflow for the isolation of highly polar diamino esters from aqueous media.

Part 5: References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for Ethyl 2-amino-3-(dimethylamino)propanoate." PubChem. URL: [Link]

  • ResearchGate Community. "How to extract a highly polar compound from the aqueous phase?" ResearchGate. URL: [Link]

  • Google Patents. "Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof" (US Patent 5374765A). URL:

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Characterization and Validation of Ethyl 2-amino-3-(dimethylamino)propanoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of α,β-Diaminopropanoate Esters Ethyl 2-amino-3-(dimethylamino)propanoate belongs to the class of α,β-diamino acid esters, wh...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of α,β-Diaminopropanoate Esters

Ethyl 2-amino-3-(dimethylamino)propanoate belongs to the class of α,β-diamino acid esters, which are significant structural motifs in medicinal chemistry. These compounds serve as versatile building blocks for the synthesis of a wide array of biologically active molecules, including enzyme inhibitors and peptidomimetics. The presence of both a primary amine at the α-position and a tertiary amine at the β-position imparts unique chemical properties, making rigorous structural confirmation essential for its use in research and drug development.

This guide will provide a comprehensive approach to the characterization and validation of the title compound, comparing its predicted analytical data with experimentally determined data for structurally similar molecules.

Predicted Spectroscopic and Physicochemical Properties

PropertyPredicted Value/Characteristic
Molecular Formula C₇H₁₆N₂O₂[2]
Molecular Weight 160.21 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Estimated 180-200 °C at atmospheric pressure
Solubility Soluble in common organic solvents (e.g., chloroform, methanol, DMSO)

Structural Elucidation: A Multi-Technique Approach

The unambiguous determination of the structure of Ethyl 2-amino-3-(dimethylamino)propanoate requires a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is predicted to show distinct signals corresponding to the different proton environments in the molecule.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.1-4.2Quartet2H-O-CH₂ -CH₃The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom.
~3.4-3.5Triplet1H-CH (NH₂)-The methine proton at the α-carbon is coupled to the adjacent methylene protons.
~2.5-2.7Doublet of Doublets2H-CH-CH₂ -N(CH₃)₂These methylene protons are diastereotopic and coupled to the α-methine proton.
~2.3Singlet6H-N(CH₃ )₂The six protons of the two methyl groups on the tertiary amine are equivalent.
~1.6-1.8Broad Singlet2H-NH₂ The chemical shift of amine protons can vary and the signal is often broad.
~1.2-1.3Triplet3H-O-CH₂-CH₃ The methyl protons of the ethyl ester are coupled to the adjacent methylene protons.

Expert Insight: The splitting pattern of the β-methylene protons is expected to be a key indicator of successful synthesis. Their diastereotopicity, arising from the adjacent chiral center at the α-carbon, should result in a more complex splitting pattern than a simple triplet.

The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~173-175C =OThe carbonyl carbon of the ester group.
~60-62-O-CH₂ -CH₃The methylene carbon of the ethyl ester.
~58-60-CH-CH₂ -N(CH₃)₂The methylene carbon at the β-position.
~53-55-CH (NH₂)-The methine carbon at the α-position.
~45-47-N(CH₃ )₂The two equivalent methyl carbons on the tertiary amine.
~14-15-O-CH₂-CH₃ The methyl carbon of the ethyl ester.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/zInterpretation
160[M]⁺ (Molecular Ion)
115[M - CH₂N(CH₃)₂]⁺
88[M - COOCH₂CH₃]⁺
58[CH₂N(CH₃)₂]⁺ (base peak)

Expert Insight: The base peak at m/z = 58, corresponding to the dimethylaminomethyl fragment, is a highly characteristic feature for compounds containing this moiety and serves as a strong piece of evidence for the proposed structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted FT-IR Data (neat)

Wavenumber (cm⁻¹)IntensityAssignment
3300-3400Medium, BroadN-H stretch (primary amine)
2950-3000StrongC-H stretch (aliphatic)
1730-1750StrongC=O stretch (ester)
1590-1650MediumN-H bend (primary amine)
1150-1250StrongC-O stretch (ester)
1000-1100MediumC-N stretch

Experimental Protocols

The following protocols are designed to provide a robust framework for the characterization and validation of Ethyl 2-amino-3-(dimethylamino)propanoate.

Synthesis Workflow

A plausible synthetic route to Ethyl 2-amino-3-(dimethylamino)propanoate involves the reaction of ethyl 2,3-dibromopropanoate with an excess of dimethylamine.

G cluster_0 Synthesis Reactant1 Ethyl 2,3-dibromopropanoate Reaction Nucleophilic Substitution Reactant1->Reaction Reactant2 Dimethylamine (excess) Reactant2->Reaction Solvent Solvent (e.g., THF) Solvent->Reaction Product Ethyl 2-amino-3-(dimethylamino)propanoate Reaction->Product G cluster_1 Characterization Sample Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (EI) Sample->MS IR FT-IR Spectroscopy Sample->IR Purity Purity Analysis (HPLC, GC) Sample->Purity Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure Purity->Structure

Sources

Comparative

A Comparative Guide to the Synthetic Routes of Ethyl 2-amino-3-(dimethylamino)propanoate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction Ethyl 2-amino-3-(dimethylamino)propanoate is a diamino acid ester of significant...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Ethyl 2-amino-3-(dimethylamino)propanoate is a diamino acid ester of significant interest in medicinal chemistry and drug development. Its structure incorporates both a primary amine at the α-position and a tertiary amine at the β-position, making it a versatile building block for the synthesis of novel therapeutic agents, including peptidomimetics and small molecule inhibitors. The strategic placement of these functional groups allows for diverse chemical modifications and interactions with biological targets.

This guide provides an in-depth comparison of four plausible synthetic routes to Ethyl 2-amino-3-(dimethylamino)propanoate. As a self-validating system, each proposed route is grounded in established chemical principles and supported by analogous transformations reported in the literature. We will delve into the mechanistic underpinnings of each pathway, provide detailed, plausible experimental protocols, and offer a critical comparison of their respective advantages and disadvantages in terms of yield, scalability, and reagent accessibility.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Mannich-Type ReactionRoute 2: Aza-Michael AdditionRoute 3: Reductive AminationRoute 4: Nucleophilic Substitution
Starting Materials Ethyl 2-(diphenylmethyleneamino)acetate, Paraformaldehyde, DimethylamineEthyl 2-acetamidoacrylate, DimethylamineEthyl 2-amino-3-oxopropanoate, Dimethylamine, NaBH₃CNEthyl 2-amino-3-bromopropanoate, Dimethylamine
Key Transformation AminoalkylationConjugate AdditionImine/Enamine formation and reductionSₙ2 displacement
Estimated Overall Yield 50-70%70-85%60-80%40-60% (over 2 steps)
Number of Steps 2 (including deprotection)2 (including deprotection)12
Reagent Toxicity/Hazards Formaldehyde (toxic, carcinogen), Strong base (LDA)Acrylate (lachrymator, sensitizer)Cyanoborohydride (toxic)Alkyl halide (lachrymator, alkylating agent)
Scalability Moderate; requires careful control of stoichiometry and temperature.Good; often proceeds under mild conditions.Good; one-pot procedures are common.Moderate; potential for side reactions (elimination).
Stereocontrol Difficult to achieve without chiral auxiliaries.Potential for asymmetric catalysis.Can be challenging; depends on the substrate and reducing agent.Potential for inversion of stereochemistry if starting from a chiral precursor.

Route 1: The Mannich-Type Reaction

The Mannich reaction is a classic three-component condensation that forms a C-C bond by connecting an active hydrogen-containing compound, an aldehyde (typically formaldehyde), and a primary or secondary amine.[1][2][3] In this proposed route, a protected glycine ester acts as the active hydrogen component.

Reaction Pathway

Mannich_Reaction cluster_0 Iminium Ion Formation cluster_1 Enolate Formation and C-C Bond Formation cluster_2 Deprotection HCHO Formaldehyde Iminium Eschenmoser's Salt Analogue (CH₂=N⁺Me₂) HCHO->Iminium + HNMe₂ - H₂O HNMe2 Dimethylamine Adduct Protected Product Glycine_Ester Ethyl 2-(diphenylmethyleneamino)acetate Enolate Glycine Enolate Glycine_Ester->Enolate LDA, THF, -78 °C Enolate->Adduct + Iminium Ion Final_Product Ethyl 2-amino-3-(dimethylamino)propanoate Adduct->Final_Product Acidic Hydrolysis

Caption: Mannich-type reaction pathway.

Plausible Experimental Protocol

Step 1: Synthesis of Ethyl 2-((diphenylmethylene)amino)-3-(dimethylamino)propanoate

  • To a solution of ethyl 2-((diphenylmethylene)amino)acetate (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • In a separate flask, generate the Eschenmoser's salt analogue by reacting paraformaldehyde (1.2 eq) and dimethylamine hydrochloride (1.2 eq) in acetonitrile.

  • Add the freshly prepared iminium salt to the enolate solution at -78 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection

  • Dissolve the purified protected product from Step 1 in a mixture of THF and 1M HCl.

  • Stir the solution at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Basify the reaction mixture with aqueous NaHCO₃ and extract the product with dichloromethane.

  • Dry the organic layer, concentrate, and purify by distillation or chromatography to yield the final product.

Evaluation
  • Expertise & Experience: The use of a protected glycine ester, such as the benzophenone imine, is crucial to prevent self-condensation and to direct the alkylation to the α-carbon.[4] The in-situ generation of the iminium ion from paraformaldehyde and dimethylamine is a common and effective strategy.

  • Trustworthiness: This route is based on well-established Mannich reaction principles.[5] However, the reaction can be sensitive to stoichiometry and temperature, and the use of a strong, cryogenic base like LDA may present scalability challenges.

  • Authoritative Grounding: The Mannich reaction is a cornerstone of organic synthesis for the formation of β-amino carbonyl compounds.[6]

Route 2: The Aza-Michael Addition

The aza-Michael addition, or conjugate addition of an amine, is a highly efficient method for forming C-N bonds.[7] This route involves the addition of dimethylamine to an activated alkene, ethyl 2-acetamidoacrylate, which serves as a precursor to the α-amino ester.

Reaction Pathway

Aza_Michael_Addition Acrylate Ethyl 2-acetamidoacrylate Adduct N-acetylated Product Acrylate->Adduct + HNMe₂ (Solvent-free or in EtOH) HNMe2 Dimethylamine Final_Product Ethyl 2-amino-3-(dimethylamino)propanoate Adduct->Final_Product Acidic or Basic Hydrolysis

Caption: Aza-Michael addition pathway.

Plausible Experimental Protocol

Step 1: Synthesis of Ethyl 2-acetamido-3-(dimethylamino)propanoate

  • To a solution of ethyl 2-acetamidoacrylate (1.0 eq) in ethanol, add a solution of dimethylamine (2.0 eq in THF or as an aqueous solution) at room temperature.

  • Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by TLC.

  • Remove the solvent under reduced pressure. The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography.[8]

Step 2: Deprotection

  • Reflux the crude product from Step 1 in 6M HCl for several hours.

  • Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to pH > 10.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer, concentrate, and purify by distillation under reduced pressure.

Evaluation
  • Expertise & Experience: The use of an N-acetyl protected aminoacrylate is advantageous as it activates the double bond for nucleophilic attack and provides a stable intermediate. The reaction is often high-yielding and can sometimes be performed under solvent-free conditions.[8]

  • Trustworthiness: This method is generally reliable and reproducible. The starting materials are commercially available or can be readily prepared. The deprotection of the acetyl group is a standard procedure.

  • Authoritative Grounding: The aza-Michael addition is a widely used and well-documented reaction for the synthesis of β-amino acid derivatives.[7][9]

Route 3: Reductive Amination

Reductive amination is a versatile method for preparing amines from carbonyl compounds.[10] This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ. For the synthesis of our target molecule, a suitable keto-ester precursor is required.

Reaction Pathway

Reductive_Amination Keto_Ester Ethyl 2-amino-3-oxopropanoate Intermediate Iminium/Enamine Intermediate Keto_Ester->Intermediate + HNMe₂ HNMe2 Dimethylamine Final_Product Ethyl 2-amino-3-(dimethylamino)propanoate Intermediate->Final_Product NaBH₃CN, MeOH

Caption: Reductive amination pathway.

Plausible Experimental Protocol
  • Dissolve ethyl 2-amino-3-oxopropanoate hydrochloride (1.0 eq) and dimethylamine hydrochloride (1.2 eq) in methanol.

  • Adjust the pH of the solution to ~6 with a mild base (e.g., triethylamine).

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction by carefully adding dilute HCl.

  • Basify the mixture and extract the product with an appropriate organic solvent.

  • Dry, concentrate, and purify the product.

Evaluation
  • Expertise & Experience: The choice of reducing agent is critical. Sodium cyanoborohydride is effective at reducing iminium ions in the presence of carbonyl groups, which is advantageous for this one-pot procedure.[11][12] Controlling the pH is important to facilitate imine formation without deactivating the amine nucleophile.

  • Trustworthiness: Reductive amination is a robust and widely used transformation in organic synthesis.[13] The main challenge in this specific route is the stability and availability of the starting keto-ester.

  • Authoritative Grounding: The principles of reductive amination are well-established and have been applied to the synthesis of a vast array of amines.[10]

Route 4: Nucleophilic Substitution

This route involves the displacement of a suitable leaving group at the β-position of an ethyl 2-aminopropanoate derivative by dimethylamine. A common precursor for this type of reaction is a bromo-substituted ester.

Reaction Pathway

Nucleophilic_Substitution Alanine N-protected Alanine Bromo_Ester Ethyl 2-(N-protected)-3-bromopropanoate Alanine->Bromo_Ester 1. NBS, AIBN 2. Esterification Protected_Product Protected Product Bromo_Ester->Protected_Product + HNMe₂ Final_Product Ethyl 2-amino-3-(dimethylamino)propanoate Protected_Product->Final_Product Deprotection

Caption: Nucleophilic substitution pathway.

Plausible Experimental Protocol

Step 1: Synthesis of Ethyl 2-(N-protected)-3-bromopropanoate

  • An N-protected serine (e.g., Boc-Ser-OH) can be converted to the corresponding β-bromo derivative using a reagent like PBr₃ or via an Appel reaction.

  • Alternatively, radical bromination of N-protected alanine ethyl ester can be performed using N-bromosuccinimide (NBS) and a radical initiator like AIBN.[14]

  • The resulting bromo-ester should be purified by chromatography.

Step 2: Substitution with Dimethylamine

  • Dissolve the ethyl 2-(N-protected)-3-bromopropanoate (1.0 eq) in a polar aprotic solvent like acetonitrile.

  • Add an excess of dimethylamine (e.g., 3-4 equivalents, as a solution in THF or as a gas bubbled through the solution) and a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HBr formed.

  • Heat the reaction mixture if necessary and monitor by TLC.

  • After completion, remove the solvent and purify the protected product.

Step 3: Deprotection

  • Deprotect the N-protected product using standard conditions (e.g., TFA for a Boc group) to yield the final product.

Evaluation
  • Expertise & Experience: The success of this route hinges on the efficient preparation of the β-bromo precursor. The substitution reaction itself is straightforward, but can be complicated by elimination side reactions, especially with sterically hindered bases.

  • Trustworthiness: This is a classical approach to amine synthesis. The potential for side reactions requires careful optimization of reaction conditions.

  • Authoritative Grounding: Nucleophilic substitution is a fundamental reaction in organic chemistry, and its application in the synthesis of amines from alkyl halides is well-documented.[15]

Conclusion

The optimal synthetic route to Ethyl 2-amino-3-(dimethylamino)propanoate is contingent upon the specific requirements of the research or development program, including scale, cost, and stereochemical considerations.

  • The Aza-Michael Addition (Route 2) appears to be the most promising approach for laboratory-scale synthesis due to its high potential yield, mild reaction conditions, and the commercial availability of the starting materials.

  • The Mannich-Type Reaction (Route 1) offers a convergent approach but may require more optimization and stricter control over reaction conditions.

  • Reductive Amination (Route 3) is an attractive one-pot method, provided the keto-ester starting material is readily accessible.

  • Nucleophilic Substitution (Route 4) is a viable, albeit potentially lower-yielding, option that may be suitable if the halogenated precursor is available.

Ultimately, the choice of synthetic strategy will be guided by a careful evaluation of these factors, and empirical validation of the chosen route is highly recommended.

References

Sources

Validation

A Comparative Guide for Synthetic Chemists: The Utility of Ethyl 2-amino-3-(dimethylamino)propanoate vs. Conventional Amino Acid Esters

Abstract Amino acid esters are fundamental building blocks in organic synthesis, serving as pivotal precursors for peptides, pharmaceuticals, and complex heterocyclic systems.[1][2] While canonical esters such as ethyl g...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Amino acid esters are fundamental building blocks in organic synthesis, serving as pivotal precursors for peptides, pharmaceuticals, and complex heterocyclic systems.[1][2] While canonical esters such as ethyl glycinate and alaninate are widely utilized, non-standard derivatives offer unique reactivity profiles that can be exploited for specialized applications. This guide provides an in-depth comparison of Ethyl 2-amino-3-(dimethylamino)propanoate, a novel amino acid ester featuring an intramolecular tertiary amine, against its conventional counterparts. We will explore how this structural modification influences physicochemical properties, reactivity in key synthetic transformations, and overall performance. The discussion is supported by comparative experimental data, detailed protocols, and mechanistic insights to empower researchers in making informed decisions for their synthetic strategies.

Structural and Physicochemical Properties: A Comparative Overview

The synthetic utility of an amino acid ester is intrinsically linked to its structure. The side chain (R-group) dictates steric hindrance, while the electronic properties of both the amino and ester moieties govern reactivity. Ethyl 2-amino-3-(dimethylamino)propanoate introduces a unique feature: a basic tertiary amine on the side chain, which fundamentally alters its character compared to simple alkyl or functionalized esters.[3]

The tertiary amine group, being basic, can influence the molecule's overall pKa and solubility profile. More importantly, it can act as an intramolecular catalyst or proton shuttle in various reactions, a feature absent in standard amino acid esters like ethyl alaninate or leucinate.[3][4]

Table 1: Comparison of Physicochemical Properties

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Key Feature
Ethyl 2-amino-3-(dimethylamino)propanoate CCOC(=O)C(N)CN(C)C160.23 (as free base)Not widely reportedIntramolecular tertiary amine
Ethyl Glycinate CCOC(=O)CN103.12149Unsubstituted α-carbon
Ethyl Alaninate CCOC(=O)C(N)C117.15156Small, non-polar methyl group
Ethyl Leucinate CCOC(=O)C(N)CC(C)C159.23193Bulky, non-polar isobutyl group

Note: Properties are based on typical literature values and may vary.

Comparative Reactivity in N-Acylation

N-acylation is one of the most fundamental reactions involving amino acid esters, forming the basis of peptide synthesis.[5] The nucleophilicity of the primary α-amino group is paramount for this transformation. The presence of the 3-(dimethylamino) group in Ethyl 2-amino-3-(dimethylamino)propanoate is hypothesized to enhance the rate of N-acylation through intramolecular base catalysis.

dot

Sources

Comparative

A Researcher's Guide to the Spectral Characterization of Ethyl 2-amino-3-(dimethylamino)propanoate and Its Derivatives

In the landscape of drug discovery and development, the precise structural elucidation of novel small molecules is a cornerstone of progress. Ethyl 2-amino-3-(dimethylamino)propanoate, a substituted β-amino acid ester, a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel small molecules is a cornerstone of progress. Ethyl 2-amino-3-(dimethylamino)propanoate, a substituted β-amino acid ester, and its derivatives represent a class of compounds with significant potential in medicinal chemistry. Their structural complexity, featuring multiple functional groups and stereocenters, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide provides an in-depth comparison of spectral techniques and databases, offering practical insights and experimental protocols for researchers engaged in the synthesis and analysis of these promising molecules.

The Analytical Imperative: Why a Multi-Technique Approach is Crucial

The structural features of Ethyl 2-amino-3-(dimethylamino)propanoate—an ethyl ester, a primary amine, and a tertiary amine—each present unique spectroscopic signatures. Relying on a single analytical method can lead to incomplete or ambiguous assignments. Therefore, a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is paramount for comprehensive characterization.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition, and offers insights into fragmentation patterns for structural confirmation.[1]

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule.[1]

This guide will delve into the practical application of these techniques, comparing their utility and exploring the resources available for data analysis and interpretation.

Navigating the Spectral Landscape: A Comparative Analysis of Databases and Prediction Tools

Online Spectral Databases

Publicly accessible spectral databases are an invaluable first stop for researchers. These repositories house vast collections of experimental spectra for a wide range of organic compounds.

DatabaseAvailable SpectraKey FeaturesIdeal Use Case
Spectral Database for Organic Compounds (SDBS) ¹H NMR, ¹³C NMR, MS, IR, Raman, ESR[2][3]Integrated database with multiple spectral types for a given compound.[2] Freely accessible.Rapidly checking for the existence of experimental spectra for a known compound or its close analogs.
NIST Chemistry WebBook MS, IR, UV/Vis, and some gas-phase NMR data[4][5]Extensive collection of mass spectra and IR spectra.[5] Provides thermochemical data.Primarily for mass spectral and infrared spectral comparisons.
SpectraBase NMR (¹H, ¹³C, XNMR), IR, Raman, UV-Vis, MS[6]Searchable by name, InChI, InChIKey, or CAS number.[6] Offers a large, curated collection from Wiley.Comprehensive searches for a broad range of spectral data.

Expert Insight: While these databases are powerful, the absence of a compound's spectrum does not signify its novelty. It is crucial to perform thorough searches using various identifiers (name, CAS number, InChIKey) before concluding that experimental data is unavailable.

NMR Prediction Software

In the absence of experimental data, NMR prediction software becomes an essential tool. These programs utilize different algorithms to estimate chemical shifts and coupling constants based on a chemical structure.

Software/ToolPrediction AlgorithmKey FeaturesNoteworthy Aspects
ACD/NMR Predictors Neural networks and HOSE code algorithms[7]Predicts ¹H, ¹³C, ¹⁵N, ¹⁹F, and ³¹P NMR spectra.[7] Allows for training with in-house data.[7]Offers a comprehensive suite of tools for spectral analysis and verification.[8]
Mnova NMRPredict Ensemble of methods including Machine Learning, HOSE-code, and Increments-based algorithms[9][10]Predicts a wide range of nuclei and coupling constants.[9] Integrates with Mnova software for seamless workflow.[10]Provides a confidence interval for each predicted value.[9]
NMRshiftdb2 Open-source database and prediction tool[8]Web-based platform for spectrum prediction (¹³C, ¹H, and other nuclei).[8] Data is open content and peer-reviewed.[8]A valuable free resource for academic and research communities.

Causality in Prediction Accuracy: The accuracy of NMR prediction is highly dependent on the quality and size of the underlying database and the sophistication of the prediction algorithm. For novel chemical scaffolds, it is advisable to use multiple prediction tools and compare the results. Training the prediction algorithms with experimental data from in-house synthesized, structurally related compounds can significantly improve prediction accuracy for a specific chemical space.[7][9]

Experimental Protocols: A Self-Validating System

The following section outlines detailed, step-by-step methodologies for acquiring high-quality spectral data for Ethyl 2-amino-3-(dimethylamino)propanoate and its derivatives. The protocols are designed to be self-validating, with internal checks to ensure data integrity.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of the target molecule.

Methodology:

  • Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental formula. The high mass accuracy of modern instruments (typically <5 ppm) allows for confident elemental composition assignment.[11]

Trustworthiness Check: The presence of the correct isotope pattern for the calculated elemental formula serves as an internal validation of the mass measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the complete chemical structure, including stereochemistry.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent can influence chemical shifts.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts and coupling patterns (multiplicities) to assign protons to specific functional groups. For example, in a related compound, ethyl propanoate, the methylene protons of the ethyl group attached to the oxygen typically appear as a quartet around 4.1 ppm.[12]

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.

    • Use Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different spin systems and confirming the overall structure.

Expert Rationale: The combination of 1D and 2D NMR experiments provides a comprehensive and self-validating dataset. For instance, an HMBC correlation between the protons of the ethyl group and the carbonyl carbon would unequivocally confirm the ester functionality.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet for solid samples.

  • Data Acquisition: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify characteristic absorption bands for the expected functional groups. For Ethyl 2-amino-3-(dimethylamino)propanoate, key absorbances would include:

    • N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.

    • C=O stretching: A strong absorption around 1735 cm⁻¹ for the ester carbonyl.

    • C-N stretching: In the fingerprint region (typically 1000-1300 cm⁻¹).

    • C-O stretching: Around 1150-1250 cm⁻¹ for the ester.

Self-Validation: The presence of all expected functional group absorptions and the absence of unexpected peaks provide confidence in the structural assignment.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical process.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis Purification Purification Synthesis->Purification HRMS High-Resolution MS Purification->HRMS Molecular Formula NMR NMR Spectroscopy (1D & 2D) Purification->NMR Connectivity & Stereochemistry IR Infrared Spectroscopy Purification->IR Functional Groups Interpretation Combined Spectral Data Analysis HRMS->Interpretation NMR->Interpretation IR->Interpretation Structure Final Structure Confirmation Interpretation->Structure

Caption: A typical workflow for the synthesis, purification, and spectroscopic characterization of a novel small molecule.

NMR_Workflow Start Purified Compound H1_NMR 1H NMR Start->H1_NMR Proton Environments C13_NMR 13C NMR & DEPT Start->C13_NMR Carbon Environments COSY 2D COSY H1_NMR->COSY H-H Correlations HSQC 2D HSQC C13_NMR->HSQC C-H Correlations (1-bond) HMBC 2D HMBC COSY->HMBC Long-range C-H Correlations HSQC->HMBC Final_Structure Complete Structure Assignment HMBC->Final_Structure

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Validation

A Senior Application Scientist's Guide to Alternatives for Ethyl 2-amino-3-(dimethylamino)propanoate in Heterocyclic Synthesis

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficient synthesis of novel chemical entities. Ethyl 2-amino-3-(dimethylamino)propanoate...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficient synthesis of novel chemical entities. Ethyl 2-amino-3-(dimethylamino)propanoate and its analogs, belonging to the class of α,β-diamino acid derivatives and specifically β-enamino esters, are versatile precursors for a variety of heterocyclic scaffolds that are prevalent in medicinal chemistry. This guide provides an in-depth technical comparison of Ethyl 2-amino-3-(dimethylamino)propanoate with viable alternatives in key chemical transformations, supported by experimental data and detailed protocols. Our focus is to elucidate the causality behind experimental choices, ensuring a trustworthy and authoritative resource for your synthetic endeavors.

The Pivotal Role of β-Enamino Esters in Heterocyclic Chemistry

β-Enamino esters are highly valuable intermediates in organic synthesis due to their dual reactivity. The enamine moiety provides a nucleophilic α-carbon, while the ester group can participate in cyclization reactions. This unique electronic makeup makes them ideal synthons for the construction of a wide array of nitrogen-containing heterocycles, including pyridines and pyrimidines, which are core structures in many pharmaceuticals.[1][2] The nature of the substituents on the enamine nitrogen and the ester group can significantly influence reactivity, yield, and even the final product structure.

The dimethylamino group in Ethyl 2-amino-3-(dimethylamino)propanoate serves as a good leaving group in many cyclocondensation reactions, facilitating the formation of the heterocyclic ring.[3] However, variations in this amine moiety can offer advantages in terms of reactivity, stability, or cost. This guide will explore these alternatives in the context of a well-established and synthetically useful transformation: the synthesis of 2-amino-3-cyanopyridine derivatives.

Comparative Analysis in the Synthesis of 2-Amino-3-cyanopyridine Derivatives

The synthesis of 2-amino-3-cyanopyridines is a transformation of significant interest due to the diverse biological activities of this scaffold, including antimicrobial, anti-inflammatory, and anti-tumor properties.[4][5] A common and efficient method for their synthesis involves the multi-component reaction of an aldehyde, a ketone, malononitrile, and ammonium acetate. An alternative and often high-yielding approach utilizes a pre-formed enamino ester which reacts with malononitrile in the presence of a base.

Enamino Ester/EnaminoneCo-reactant(s)Product TypeYield (%)Reference
Ethyl 2-cyano-3,3-bis(methylthio)acrylate (related structure)Malononitrile, Morpholine2-Aminopyridine derivative85-95
Various β-enaminonesMalononitrile2-Amino-3-cyanopyridines75-97[6]
Arylidenemalanonitriles and ketonesAmmonium acetate2-Amino-3-cyanopyridinesHigh[7]
Aldehydes, Ketones, Malononitrile, Ammonium AcetateTBBDA or PBBS (catalyst)2-Amino-3-cyanopyridinesGood-Excellent[4][8]
Aldehydes, Ketones, Malononitrile, Ammonium AcetateCopper Nanoparticles on Charcoal (Cu/C) (catalyst)2-Amino-3-cyanopyridinesGood-Excellent[5]

Analysis of Performance:

The data, while not a direct comparison of N-alkyl substituents on the enamino ester, demonstrates that the core reaction of an enamine-like precursor with malononitrile and a source of ammonia is a robust method for synthesizing 2-amino-3-cyanopyridines with generally high yields. The choice of catalyst and reaction conditions (e.g., solvent-free, microwave irradiation) can significantly impact efficiency and yield.[6][7] The alternatives to a pre-formed enamino ester, such as a multi-component reaction, offer the advantage of procedural simplicity, combining all reactants in a single step.[4][5][8]

The key takeaway for a researcher is that while Ethyl 2-amino-3-(dimethylamino)propanoate is a viable precursor, the broader family of β-enamino carbonyl compounds and in-situ generated enamines provide a flexible toolkit for accessing these important heterocyclic scaffolds. The choice of a specific precursor may be guided by commercial availability, cost, and the desired substitution pattern on the final product.

Experimental Protocol: Synthesis of 2-Amino-3-cyanopyridine Derivatives

This section provides a detailed, step-by-step methodology for a representative synthesis of 2-amino-3-cyanopyridine derivatives, which can be adapted for various enamino esters or through a multi-component approach.

A. Multi-component Synthesis of 2-Amino-3-cyanopyridines

This protocol is adapted from a general procedure utilizing a catalyst for the one-pot synthesis of 2-amino-3-cyanopyridines.[4][8]

Materials:

  • Aryl aldehyde (1.0 mmol)

  • Substituted acetophenone (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium acetate (1.5 mmol)

  • Catalyst (e.g., N,N,N',N'-tetrabromobenzene-1,3-disulfonamide [TBBDA], 0.05 g)[4][8]

  • Ethanol (for workup)

Procedure:

  • In a round-bottom flask, combine the aryl aldehyde (1.0 mmol), substituted acetophenone (1.0 mmol), malononitrile (1.0 mmol), ammonium acetate (1.5 mmol), and the catalyst.

  • Heat the reaction mixture with stirring at 100 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Add cold ethanol (5-10 mL) to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Causality Behind Experimental Choices:

  • Ammonium Acetate: Serves as the nitrogen source for the pyridine ring and also acts as a mild catalyst.

  • Catalyst (e.g., TBBDA): The use of a catalyst can significantly accelerate the reaction rate and improve yields by activating the reactants.

  • Solvent-free conditions: This approach is often more environmentally friendly and can lead to higher reaction concentrations, potentially increasing the reaction rate.[4]

  • Workup with cold ethanol: The product is typically less soluble in cold ethanol, allowing for efficient precipitation and isolation.

Visualization of Key Processes

To better understand the chemical transformations and workflows, the following diagrams are provided.

Diagram 1: General Workflow for the Synthesis of 2-Amino-3-cyanopyridines

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Product A Aryl Aldehyde E One-Pot Reaction (Heating, Catalyst) A->E B Ketone B->E C Malononitrile C->E D Ammonium Acetate D->E F Cooling & Precipitation E->F G Filtration F->G H Washing & Drying G->H I 2-Amino-3-cyanopyridine Derivative H->I

Caption: Workflow for the multi-component synthesis of 2-amino-3-cyanopyridines.

Diagram 2: Plausible Reaction Mechanism for 2-Amino-3-cyanopyridine Formation

G cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Aromatization A Aldehyde + Malononitrile B Ylidenemalononitrile Intermediate A->B Base D Michael Adduct B->D C Ketone Enamine C->D E Intramolecular Cyclization D->E F Dehydrogenation E->F G 2-Amino-3-cyanopyridine F->G

Caption: A simplified mechanism for the formation of 2-amino-3-cyanopyridines.

Conclusion and Future Perspectives

Ethyl 2-amino-3-(dimethylamino)propanoate is a valuable and reactive building block for the synthesis of nitrogen-containing heterocycles. However, the broader class of β-enamino esters and the use of multi-component reactions offer a high degree of flexibility for synthetic chemists. The choice of a specific precursor or synthetic strategy should be guided by factors such as substrate availability, desired substitution patterns, and process efficiency. While direct comparative performance data is scarce, the available literature strongly supports the utility of this class of compounds in constructing medicinally relevant scaffolds. Future research focusing on the systematic comparison of different N-substituents on enamino esters would be highly beneficial for the rational design of synthetic routes.

References

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie. [Link]

  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society. [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]

  • Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation. Journal of Chemical Research, Synopses. [Link]

  • Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM. Organic Chemistry Research. [Link]

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  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry. [Link]

  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition. [Link]

  • Site-Selective Reaction of Enaminones and Enamine Esters for the Synthesis of Novel Diverse Morphan Derivatives. ACS Omega. [Link]

  • Solid-State Synthesis of β-Enamino Ketones from Solid 1,3-Dicarbonyl Compounds and Ammonium Salts or Amines. Organic Chemistry Portal. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Pyrimidine Derivatives. Tanta University. [Link]

  • A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications. [Link]

  • Primary Pyrrolimines and Pyridinimines. MDPI. [Link]

  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. Beilstein Journal of Organic Chemistry. [Link]

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  • 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. MDPI. [Link]

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Comparative

A Comparative Guide to the Applications of Ethyl 2-amino-3-(dimethylamino)propanoate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 2-amino-3-(dimethylamino)propanoate is a versatile synthetic intermediate that has found significant application in the construction of compl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-3-(dimethylamino)propanoate is a versatile synthetic intermediate that has found significant application in the construction of complex heterocyclic molecules, most notably in the synthesis of antiviral compounds. Its bifunctional nature, possessing both a primary amine and a tertiary amine, allows for a range of chemical transformations. This guide provides a comprehensive review of the existing literature on the applications of Ethyl 2-amino-3-(dimethylamino)propanoate, with a particular focus on its role in the synthesis of antiviral agents. We will objectively compare synthetic routes utilizing this intermediate with alternative methodologies, providing supporting experimental data where available, and offer detailed protocols for its key applications.

Introduction: The Synthetic Utility of Ethyl 2-amino-3-(dimethylamino)propanoate

Ethyl 2-amino-3-(dimethylamino)propanoate, often used as its dihydrochloride salt, is a non-proteinogenic amino acid ester.[1] Its structure, featuring a primary amine at the α-position and a dimethylamino group at the β-position, makes it a valuable building block in organic synthesis. The primary amine serves as a key nucleophile for amide bond formation, cyclization reactions, and the introduction of nitrogen-containing heterocycles. The tertiary amine can act as an internal base or be involved in further functionalization.

The primary application of this compound lies in its role as a precursor to complex heterocyclic systems, which are prevalent in many biologically active molecules.[2][3][4] This guide will delve into its most significant applications, providing a comparative analysis to aid researchers in selecting the most appropriate synthetic strategies.

Core Application: A Key Intermediate in Antiviral Drug Synthesis

A major driver for the use of Ethyl 2-amino-3-(dimethylamino)propanoate is its crucial role in the synthesis of antiviral drugs, particularly those targeting RNA viruses.[2] It serves as a key fragment for the construction of the ribose-mimicking portion of nucleoside analogs.

Synthesis of Remdesivir and its Analogs

Remdesivir, a broad-spectrum antiviral agent, has demonstrated activity against a variety of RNA viruses.[2] The synthesis of Remdesivir and its analogs often involves the use of Ethyl 2-amino-3-(dimethylamino)propanoate as a key building block for the C-linked ribose mimic. While multiple synthetic routes to Remdesivir have been explored, those utilizing this amino ester offer a convergent and efficient approach.[2]

Workflow for the Incorporation of Ethyl 2-amino-3-(dimethylamino)propanoate in Nucleoside Analog Synthesis:

G cluster_0 Starting Materials cluster_1 Key Transformations cluster_2 Final Product A Ethyl 2-amino-3- (dimethylamino)propanoate C Coupling Reaction A->C B Heterocyclic Base Precursor B->C D Cyclization C->D E Phosphoramidation D->E F Nucleoside Analog (e.g., Remdesivir) E->F G A Ethyl 2-[(2,2-dibenzoyl)ethenyl]amino- 3-dimethylaminopropenoate C Cyclocondensation A->C B Dinucleophile (e.g., 1,3-dicarbonyl compound) B->C D Fused 3-aminopyranone C->D

Caption: Synthesis of fused 3-aminopyranones.

These reactions typically proceed via a cyclocondensation mechanism, where the enamine-like reactivity of the propenoate derivative allows for the formation of the heterocyclic ring system. The choice of the dinucleophilic partner dictates the final fused ring structure.

Detailed Experimental Protocols

To ensure the practical applicability of this guide, detailed experimental protocols for key transformations are provided below. These are based on established literature procedures and are intended for use by trained organic chemists.

General Procedure for Amide Coupling

This protocol describes a typical amide coupling reaction using Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride.

Materials:

  • Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride [1]* Carboxylic acid of interest

  • Coupling agent (e.g., EDC, HATU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in the chosen anhydrous solvent, add the coupling agent (1.1 eq) and the organic base (2.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of a Fused Pyrimidinone (Illustrative)

This protocol provides a general outline for the synthesis of a fused pyrimidinone based on literature precedents. [4] Materials:

  • Ethyl 2-(2-cyano-2-ethoxycarbonylethenyl)amino-3-dimethylaminopropenoate [4]* 2-Aminopyridine derivative

  • High-boiling solvent (e.g., diphenyl ether)

Procedure:

  • In a reaction vessel, combine Ethyl 2-(2-cyano-2-ethoxycarbonylethenyl)amino-3-dimethylaminopropenoate (1.0 eq) and the 2-aminopyridine derivative (1.0 eq) in the high-boiling solvent.

  • Heat the reaction mixture to reflux and maintain for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.

  • Collect the solid product by filtration and wash with a suitable solvent (e.g., ethanol, diethyl ether).

  • If necessary, purify the product further by recrystallization or column chromatography.

Conclusion and Future Outlook

Ethyl 2-amino-3-(dimethylamino)propanoate has established itself as a valuable and versatile building block in modern organic synthesis. Its primary application in the construction of antiviral nucleoside analogs highlights its importance in medicinal chemistry. While alternative synthetic strategies exist, the convergent nature of routes employing this intermediate offers significant advantages in terms of efficiency and scalability.

Future research will likely focus on the development of more efficient and stereoselective syntheses of Ethyl 2-amino-3-(dimethylamino)propanoate itself, which will further enhance its utility. Additionally, the exploration of its application in the synthesis of other classes of biologically active molecules remains a promising area of investigation. The continued development of novel synthetic methodologies utilizing this and similar building blocks will undoubtedly contribute to the advancement of drug discovery and development.

References

  • Benchchem. (n.d.). Comparative analysis of different synthetic routes to Ethyl 2-amino-5-methylhex-4-enoate.
  • ChemScene. (n.d.). 1311313-71-9 | Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride.
  • Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. (n.d.). PMC.
  • The synthesis of ethyl 2‐[(2,2‐dibenzoyl)ethenyl]amino‐3‐dimethyl‐aminopropenoate and its application to the synthesis of fused 3‐aminopyran‐2‐ones and 3‐aminoazolo‐ and ‐azinopyrimidin‐4(4H)‐ones. (n.d.). ResearchGate.
  • PubChem. (n.d.). Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate.
  • ChemInform Abstract: The Synthesis of Ethyl 2-(2-Cyano-2-ethoxycarbonylethenyl)amino-3-dimethylaminopropenoate. The Synthesis of Substituted Aminoazolo-, Aminoazinopyrimidinones and 2H-1-Benzopyran-2-ones. (n.d.). ResearchGate.
  • Synthesis, structure–activity relationship and antiviral activity of 3′-N,N-dimethylamino-2′,3′-dideoxythymidine and its prodrugs. (n.d.). PMC.
  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. (n.d.). Beilstein Journals.
  • Benchchem. (n.d.). Application Note: A Scalable and Efficient Protocol for the Synthesis of Ethyl 3-amino-2-methylbut-2-enoate.
  • MDPI. (2022, November 2). Solubility of CO2 in 2-Amino-2-methyl-1-propanol (AMP) and 3-(Methylamino)propylamine (MAPA): Experimental Investigation and Modeling with the Cubic-Plus-Association and the Modified Kent-Eisenberg Models.
  • Benchchem. (n.d.). Comparative study of different synthetic routes to 2-amino-3-nitrothiophenes.
  • MDPI. (2020, March 25). Synthesis and Biological Evaluation of Novel (thio)semicarbazone-Based Benzimidazoles as Antiviral Agents against Human Respiratory Viruses.
  • Organic Syntheses Procedure. (n.d.). β-DIETHYLAMINOETHYL ALCOHOL.
  • MDPI. (2025, April 23). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition.
  • PubMed. (2014, November 4). Optimized protocol for protein macrocomplexes stabilization using the EDC, 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide, zero-length cross-linker.
  • Benchchem. (n.d.). The Versatile Role of Ethyl 3-amino-2-methylbut-2-enoate in the Synthesis of Pharmaceutical Intermediates.
  • MDPI. (2023, October 2). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation.
  • PMC. (2023, February 2). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino.
  • ChemicalBook. (n.d.). methyl 3-(methylamino)propanoate synthesis.
  • MDPI. (2025, October 22). Optimization of Synthesis of the Amino Lipid ECO for Effective Delivery of Nucleic Acids.
  • Organic Syntheses Procedure. (n.d.). synthesis of alkyl propanoates by a haloform reaction of a trichloro ketone.

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Safety & Regulatory Compliance

Safety

Ethyl 2-amino-3-(dimethylamino)propanoate proper disposal procedures

As a Senior Application Scientist, it is my responsibility to provide you with comprehensive, reliable, and actionable guidance that extends beyond the product itself. This guide outlines the proper disposal procedures f...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my responsibility to provide you with comprehensive, reliable, and actionable guidance that extends beyond the product itself. This guide outlines the proper disposal procedures for Ethyl 2-amino-3-(dimethylamino)propanoate, a compound utilized in various research and development applications. Ensuring the safe and environmentally responsible disposal of this chemical is paramount to maintaining a safe laboratory environment and complying with regulatory standards.

This document is structured to provide immediate safety and logistical information, followed by detailed, step-by-step disposal protocols. The causality behind each recommendation is explained to foster a deeper understanding of the necessary precautions.

Hazard Assessment and Immediate Safety Precautions

While a specific Safety Data Sheet (SDS) for Ethyl 2-amino-3-(dimethylamino)propanoate was not retrievable, an analysis of structurally similar amino ester compounds allows for a presumptive hazard assessment. These related compounds are consistently classified as irritants. Therefore, it is prudent to handle Ethyl 2-amino-3-(dimethylamino)propanoate with the assumption that it poses similar risks.

Presumptive Hazards:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact with the skin.[1][2]

  • Serious Eye Damage/Irritation: Can cause significant irritation or damage to the eyes upon contact.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[1][2]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]

Immediate Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields or a face shield, and a lab coat.[1]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1]

  • Emergency Procedures: In case of accidental contact, follow these first-aid measures:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and consult a physician immediately.[1]

Disposal Workflow and Decision-Making

The proper disposal of Ethyl 2-amino-3-(dimethylamino)propanoate requires a systematic approach to ensure safety and regulatory compliance. The following diagram illustrates the decision-making process for handling waste generated from this compound.

cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Disposal Pathway cluster_3 Final Steps start Waste Generated (Unused product, contaminated materials, solutions) characterize Characterize Waste: - Solid vs. Liquid - Contaminated vs. Unused - Quantity (Small vs. Bulk) start->characterize segregate Segregate Waste Streams (Solid, Liquid, Sharps) characterize->segregate containerize Select Appropriate & Labeled Waste Containers segregate->containerize small_spill Small Spills / Contaminated PPE containerize->small_spill If minor contamination bulk_disposal Unused Product / Bulk Solutions containerize->bulk_disposal If significant quantity disposal_service Licensed Professional Waste Disposal Service small_spill->disposal_service Collect in sealed container bulk_disposal->disposal_service Package as per EHS guidelines documentation Complete Waste Manifest / Log disposal_service->documentation storage Store in Designated Hazardous Waste Accumulation Area documentation->storage pickup Schedule Waste Pickup with EHS or Contractor storage->pickup

Caption: Decision workflow for the proper disposal of Ethyl 2-amino-3-(dimethylamino)propanoate waste.

Detailed Disposal Protocols

Adherence to the following step-by-step protocols is crucial for the safe and compliant disposal of Ethyl 2-amino-3-(dimethylamino)propanoate.

Small Quantity and Contaminated Materials Disposal

This protocol applies to minor spills, contaminated personal protective equipment (e.g., gloves), and disposable labware (e.g., weigh boats, pipette tips).

  • Collection:

    • Carefully collect all contaminated solid materials, such as absorbent pads, wipes, and gloves.

    • For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and then collect the absorbed material.

  • Containment:

    • Place all collected waste into a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is generally suitable.

    • The container must be labeled with "Hazardous Waste" and the chemical name: "Ethyl 2-amino-3-(dimethylamino)propanoate Waste".

  • Storage:

    • Store the sealed container in a designated satellite accumulation area or your laboratory's main hazardous waste storage area.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Bulk Quantity and Unused Product Disposal

This protocol is for the disposal of larger quantities of the pure compound, reaction mixtures, or solutions containing Ethyl 2-amino-3-(dimethylamino)propanoate.

  • Do Not Drain Dispose: Under no circumstances should this chemical or its solutions be poured down the drain.[1] This can lead to environmental contamination and potential damage to the wastewater treatment system.

  • Licensed Disposal Service: The primary and recommended method for the disposal of bulk quantities is to engage a licensed professional waste disposal company.[1] These companies are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.

  • Alternative Treatment (Expert Use Only):

    • In some instances, and only if permitted by your institution and local regulations, chemical treatment may be an option. One such method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • This method should only be performed by highly trained personnel in a facility designed for such operations.

  • Packaging for Disposal:

    • If preparing the material for pickup by a disposal service, ensure it is in its original container or a compatible, well-sealed, and clearly labeled waste container.

    • Follow all packaging and labeling guidelines provided by your EHS department or the disposal contractor.

Summary of Key Disposal Information

Waste Type Containment Disposal Method Key Precautions
Contaminated Solids (PPE, absorbent) Labeled, sealed, chemically compatible container (e.g., HDPE)Collection by licensed hazardous waste disposal service.Avoid creating dust.[1]
Aqueous Solutions Labeled, sealed, chemically compatible liquid waste container.Collection by licensed hazardous waste disposal service.Do not mix with incompatible waste streams.
Unused/Expired Product Original container or a new, labeled, and sealed container.Offer to a licensed disposal company.[1]Ensure the container is in good condition and properly sealed.

References

  • Aaron Chemistry. (2024, November 1). Safety Data Sheet - ethyl (2S)-2-(methylamino)propanoate hydrochloride.
  • Sigma-Aldrich. (2016). Material Safety Data Sheet - 1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLARBODIIMIDE HYDROCHLORIDE.
  • Aaron Chemistry. (2024, November 1). Safety Data Sheet - ethyl 2-(methylamino)propanoate.
  • Sigma-Aldrich. (2025, November 7). Safety Data Sheet - 3-(Dimethylamino)propionic acid hydrochloride.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet - 2-Diethylaminoethylchloride hydrochloride.
  • TCI Chemicals. (2025, October 16). Safety Data Sheet - Ethyl 3-(2-Pyridylamino)propionate.
  • Fisher Scientific. (2020, February 20). Safety Data Sheet - 3,3'-Iminobis(N,N-dimethylpropylamine).
  • ChemScene. (n.d.). Ethyl 2-amino-3-(dimethylamino)propanoate dihydrochloride.
  • Sigma-Aldrich. (2025, October 8). Safety Data Sheet - Bis(2-dimethylaminoethyl)(methyl)amine.
  • Fisher Scientific. (2025, May 1). Safety Data Sheet - Ethyl 3-(N,N-dimethylamino)acrylate.
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